molecular formula C12H10O5 B149092 7-Hydroxy-4-methylcoumarin-3-acetic acid CAS No. 5852-10-8

7-Hydroxy-4-methylcoumarin-3-acetic acid

Cat. No.: B149092
CAS No.: 5852-10-8
M. Wt: 234.20 g/mol
InChI Key: OOGKDHCQSZAEQI-UHFFFAOYSA-N
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Description

None-Activated, Amine-reactive fluorescent probe that can be conjugated to biomolecules. Please also see bottom of the page for more related products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGKDHCQSZAEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419822
Record name (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-10-8
Record name (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Coumarin Derivatives: The Case of 7-Hydroxy-4-methylcoumarin and Pathways to 3-Substituted Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed synthesis protocol for 7-hydroxy-4-methylcoumarin, a key intermediate and closely related analogue to the target molecule, 7-hydroxy-4-methylcoumarin-3-acetic acid. Extensive literature searches did not yield a direct, well-established, one-pot synthesis protocol for this compound. The specific combination of a methyl group at the C4 position and an acetic acid moiety at the C3 position does not appear to be achievable through standard coumarin (B35378) synthesis reactions like the Pechmann or Knoevenagel condensations with common starting materials.

This guide will therefore focus on the following:

  • A comprehensive, data-rich overview of the synthesis of the 7-hydroxy-4-methylcoumarin core structure.

  • A discussion of potential, multi-step synthetic strategies that could theoretically lead to the desired this compound.

Part 1: Synthesis of the 7-Hydroxy-4-methylcoumarin Core

The most prevalent and efficient method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate).

Reaction Principle and Mechanism

The Pechmann condensation for 7-hydroxy-4-methylcoumarin proceeds in three primary stages under strong acid catalysis (e.g., H₂SO₄, PPA, or solid acids like Amberlyst-15):

  • Transesterification: The acid catalyst facilitates the reaction between one of the hydroxyl groups of resorcinol (B1680541) and the ester group of ethyl acetoacetate (B1235776).

  • Intramolecular Hydroxyalkylation (Cyclization): An intramolecular electrophilic aromatic substitution occurs where the activated aromatic ring attacks the ketone carbonyl.

  • Dehydration: The resulting heterocyclic intermediate is dehydrated to form the stable, aromatic benzopyrone ring system of the coumarin.

The use of resorcinol, a highly activated phenol with two meta-oriented hydroxyl groups, allows the reaction to proceed with relative ease.

Experimental Protocols and Quantitative Data

Multiple variations of the Pechmann condensation have been reported, differing primarily in the choice of acid catalyst, reaction temperature, and solvent conditions. Below are detailed protocols for three common methods.

Method 1: Concentrated Sulfuric Acid Catalysis

This is the classic approach, valued for its simplicity and use of inexpensive reagents.

Experimental Protocol:

  • Place a 250 mL beaker containing 15 mL of concentrated (98%) sulfuric acid in an ice bath and cool to below 10°C with stirring.

  • In a separate flask, prepare a solution of 3.7 g of resorcinol in 5 mL of ethyl acetoacetate. Stir until the resorcinol is fully dissolved.

  • Add the resorcinol-ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid. Maintain the reaction temperature below 20°C throughout the addition, as the reaction is exothermic.

  • After the addition is complete, continue stirring the mixture for an additional 10-20 minutes.

  • Pour the reaction mixture slowly into a beaker containing approximately 200 mL of crushed ice and water.

  • A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with several portions of cold water.

  • Purify the product by recrystallization from an ethanol (B145695)/water mixture (e.g., 70:30 v/v).

  • Dry the purified crystals completely before weighing to determine the final yield.

Method 2: Polyphosphoric Acid (PPA) Catalysis

PPA offers the advantage of significantly shorter reaction times compared to sulfuric acid.

Experimental Protocol:

  • In a suitable reaction flask, gently heat 20 g of polyphosphoric acid (PPA) to approximately 75°C.

  • Add 1.6 g of resorcinol to the warm PPA with stirring.

  • Once the resorcinol is incorporated, add 1.5 mL of ethyl acetoacetate to the mixture.

  • Heat the reaction mixture to 75-80°C and maintain this temperature for 20-25 minutes with continuous stirring.

  • After the reaction is complete, pour the hot reaction mass into a beaker of ice-cold water to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a dilute alcohol solution to obtain the pure compound.

Method 3: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

This "green" chemistry approach uses a recyclable solid acid catalyst, often under solvent-free or microwave-assisted conditions, leading to high yields and simpler work-ups.

Experimental Protocol (Solvent-Free, Thermal):

  • Combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and 0.2 g of Amberlyst-15 catalyst in a reaction vessel.

  • Heat the mixture in an oil bath at 110°C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a suitable solvent (e.g., warm methanol) to dissolve the product.

  • Remove the solid Amberlyst-15 catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate and recrystallize the residue from ethanol to yield the pure product.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from various reported syntheses of 7-hydroxy-4-methylcoumarin.

Table 1: Reagents and Reaction Conditions

ParameterMethod 1 (H₂SO₄)Method 2 (PPA)Method 3 (Amberlyst-15)Method 4 (SnCl₂·2H₂O)
Phenol ResorcinolResorcinolResorcinolResorcinol
β-Ketoester Ethyl AcetoacetateEthyl AcetoacetateEthyl AcetoacetateEthyl Acetoacetate
Catalyst Conc. H₂SO₄PPAAmberlyst-15SnCl₂·2H₂O (10 mol%)
Temperature < 20°C75-80°C110°CMicrowave (260s)
Reaction Time ~30 min20-25 min~150 min260 seconds
Solvent None (reagent acts as solvent)NoneNone (solvent-free)None (solvent-free)

Table 2: Yield and Product Characterization

ParameterMethod 1 (H₂SO₄)Method 2 (PPA)Method 3 (Amberlyst-15)Method 4 (SnCl₂·2H₂O)
Reported Yield ~71%Not specifiedup to 95%55.25%
Appearance Pale yellow precipitateNot specifiedWhite crystalline solidPale-yellow solid
Melting Point Not specifiedNot specified189-190°C187-188°C
Molecular Formula C₁₀H₈O₃C₁₀H₈O₃C₁₀H₈O₃C₁₀H₈O₃
Molecular Weight 176.17 g/mol 176.17 g/mol 176.17 g/mol 176.17 g/mol
Visualization of Synthesis Pathway and Workflow

Diagram 1: Pechmann Condensation Pathway

Pechmann_Condensation Resorcinol Resorcinol Catalyst Acid Catalyst (e.g., H₂SO₄) Resorcinol->Catalyst EAA Ethyl Acetoacetate EAA->Catalyst Intermediate β-Hydroxy Ester Intermediate Catalyst->Intermediate Transesterification Product 7-Hydroxy-4-methylcoumarin Intermediate->Product Cyclization & Dehydration Water H₂O Intermediate:e->Water:w - H₂O

Caption: Reaction pathway for the Pechmann condensation.

An In-Depth Technical Guide to the Spectral Properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid, a fluorescent compound of significant interest in various scientific and biomedical applications. This document details its photophysical characteristics, nuclear magnetic resonance data, and relevant experimental protocols.

Core Photophysical Properties

This compound is a blue-emitting fluorophore known for its sensitivity to the local environment and pH.[1] Its fluorescence arises from the π-π* transitions within its coumarin (B35378) ring system. The photophysical properties of coumarin derivatives are influenced by the electronic nature of their substituents and the polarity of the solvent.

UV-Vis Absorption and Fluorescence Emission

The primary spectral characteristics of this compound are summarized in the table below. It is important to note that while data for the target compound is provided where available, some key photophysical parameters like quantum yield and fluorescence lifetime have been reported for the parent compound, 7-hydroxy-4-methylcoumarin, and a related derivative, which are included for comparative purposes.

ParameterValueCompoundSolvent/ConditionsReference
Excitation Wavelength (λex) 360 nmThis compoundDMSO[1]
Emission Wavelength (λem) 450 nmThis compoundDMSO[1]
Absorption Maximum (λabs) 320 nm7-Hydroxy-4-methylcoumarinWater[2]
320 nm7-Hydroxy-4-methylcoumarinMethanol[2]
320 nm7-Hydroxy-4-methylcoumarinEthanol (B145695)[2]
324 nm7-Hydroxy-4-methylcoumarinn-Hexane[2]
Fluorescence Quantum Yield (ΦF) 0.3567-Hydroxy-4-methylcoumarinWater[2]
0.2667-Hydroxy-4-methylcoumarinMethanol[2]
0.2087-Hydroxy-4-methylcoumarinEthanol[2]
0.0637-Hydroxy-4-methylcoumarinn-Hexane[2]
0.327-hydroxycoumarin derivative 7-[3]
Fluorescence Lifetime (τF) 1.49 ns7-Hydroxy-4-methylcoumarinWater[2]
1.26 ns7-Hydroxy-4-methylcoumarinMethanol[2]
1.38 ns7-Hydroxy-4-methylcoumarinEthanol[2]
2.30 ns7-Hydroxy-4-methylcoumarinn-Hexane[2]
4.2 ns7-hydroxycoumarin derivative 7pH 7.4 PBS[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of 7-Hydroxy-4-methylcoumarin
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
10.52s1H-OH[4]
7.57-7.59d1HAr-H[4]
6.78-6.81m1HAr-H[4]
6.70d1HAr-H[4]
6.12s1HC3-H[4]
2.36s3H-CH₃[4]

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Data of 7-Hydroxy-4-methylcoumarin
Chemical Shift (δ) ppmAssignmentReference
161.17C=O (lactone)[5]
160.31Aromatic/Alkene C[5]
154.85Aromatic/Alkene C[5]
153.52Aromatic/Alkene C[5]
126.59Aromatic/Alkene C[5]
112.87Aromatic/Alkene C[5]
112.03Aromatic/Alkene C[5]
110.27Aromatic/Alkene C[5]
102.19Aromatic/Alkene C[5]
18.12-CH₃[5]

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. The first step is the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin core, followed by carboxymethylation at the 3-position.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation) [6]

  • Reaction Setup: In a suitable reaction vessel, combine resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

  • Acid Catalyst: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or Amberlyst-15, to the mixture with cooling to control the exothermic reaction.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 110 °C for Amberlyst-15) for the required duration.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound

A plausible subsequent step involves the carboxymethylation of the 7-hydroxy-4-methylcoumarin. A common method for similar structures is the Kolbe-Schmitt reaction or reaction with a haloacetic acid under basic conditions.

Measurement of Spectral Properties

UV-Vis Absorption and Fluorescence Spectroscopy [7]

  • Instrumentation: Utilize a UV-Vis spectrophotometer and a spectrofluorometer.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of desired concentrations by diluting the stock solution in the solvent of interest.

  • Absorption Spectrum: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 250-450 nm) to determine the absorption maxima (λabs).

  • Emission Spectrum: Excite the sample at its absorption maximum (λex) and record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-600 nm) to determine the emission maximum (λem).

  • Excitation Spectrum: Set the emission monochromator to the emission maximum (λem) and scan the excitation wavelengths to obtain the excitation spectrum.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Carboxymethylation Resorcinol Resorcinol Reaction1 Reaction Mixture Resorcinol->Reaction1 EAA Ethyl Acetoacetate EAA->Reaction1 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction1 Precipitation Precipitation in Ice-Water Reaction1->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Recrystallization1 Recrystallization Filtration1->Recrystallization1 Product1 7-Hydroxy-4-methylcoumarin Recrystallization1->Product1 Product1_ref 7-Hydroxy-4-methylcoumarin Reaction2 Reaction Mixture Product1_ref->Reaction2 Reagent Carboxymethylating Agent (e.g., Haloacetic Acid) Reagent->Reaction2 Base Base Base->Reaction2 Acidification Acidification Reaction2->Acidification Filtration2 Filtration & Washing Acidification->Filtration2 Purification2 Purification Filtration2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Spectral Characterization

Spectral_Characterization_Workflow Workflow for Spectral Characterization cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis Compound This compound StockSolution Prepare Stock Solution Compound->StockSolution Solvent Appropriate Solvent (e.g., DMSO) Solvent->StockSolution WorkingSolution Prepare Working Solutions StockSolution->WorkingSolution UVVis UV-Vis Spectrophotometer WorkingSolution->UVVis Transfer to cuvette Fluorometer Spectrofluorometer WorkingSolution->Fluorometer Transfer to cuvette NMR NMR Spectrometer WorkingSolution->NMR Prepare NMR sample Absorbance Measure Absorbance Spectrum UVVis->Absorbance Emission Measure Emission Spectrum Fluorometer->Emission Excitation Measure Excitation Spectrum Fluorometer->Excitation NMR_acq Acquire ¹H and ¹³C NMR Spectra NMR->NMR_acq Analysis Determine λabs, λem, Stokes Shift, Quantum Yield, and Lifetime. Assign NMR peaks. Absorbance->Analysis Emission->Analysis Excitation->Analysis NMR_acq->Analysis

Caption: Workflow for the spectral characterization of the target compound.

References

An In-depth Technical Guide to the Solubility of 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxy-4-methylcoumarin-3-acetic acid in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the available information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO). Qualitative information suggests solubility in other organic solvents, which is consistent with the general solubility characteristics of coumarin (B35378) derivatives.

SolventChemical FormulaMolar Mass ( g/mol )Quantitative SolubilityNotes
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13250 mg/mL (1067.46 mM) [1]Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can impact solubility.[1]
Dimethylformamide (DMF) C₃H₇NO73.09Soluble[2]Specific quantitative data is not readily available.
Ethanol C₂H₅OH46.07Data Not AvailableThe related compound, 7-Hydroxy-4-methylcoumarin, is reported to be soluble in ethanol.
Acetic Acid CH₃COOH60.05Data Not AvailableThe related compound, 7-Hydroxy-4-methylcoumarin, is reported to be soluble in acetic acid.
Water H₂O18.02Data Not AvailableGenerally, coumarin derivatives exhibit low solubility in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the desired solvent A->B C Seal the container tightly B->C D Agitate at a constant temperature (e.g., 24-48h) C->D E Centrifuge or allow to settle D->E F Filter the supernatant (e.g., using a 0.22 µm syringe filter) E->F H Analyze the filtered saturated solution (e.g., via HPLC or UV-Vis) F->H G Prepare a calibration curve with known concentrations G->H I Quantify the concentration H->I G General Principle of Pechmann Condensation Reactant1 Phenol (e.g., Resorcinol) Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Reactant1->Catalyst Reactant2 β-Ketoester (e.g., Ethyl Acetoacetate) Reactant2->Catalyst Product Substituted Coumarin (e.g., 7-Hydroxy-4-methylcoumarin) Catalyst->Product Condensation & Cyclization

References

7-Hydroxy-4-methylcoumarin-3-acetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, photophysical properties, and applications of the versatile blue fluorescent probe, 7-Hydroxy-4-methylcoumarin-3-acetic acid (HMCA), tailored for researchers, scientists, and drug development professionals.

This compound, also known as 4-Methylumbelliferone-3-acetic acid, is a notable fluorescent probe characterized by its blue emission, which is sensitive to both pH and its surrounding environment.[1][2] This property makes it a valuable tool in a variety of biological and chemical research applications, including the preparation of fluorescently labeled bioconjugates.[1][3] This guide provides a detailed overview of its core properties, experimental protocols for its synthesis and application, and a summary of its quantitative data to facilitate its effective use in the laboratory.

Core Photophysical and Chemical Properties

This compound exhibits distinct spectral characteristics that are fundamental to its function as a fluorescent probe. Its fluorescence is highly dependent on the protonation state of the 7-hydroxyl group, leading to changes in its excitation and emission spectra with varying pH. This pH sensitivity allows it to be used as a pH indicator in certain applications.[4]

Quantitative Data Summary

The photophysical properties of this compound and its derivatives are summarized in the tables below. These values are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueConditions
Excitation Wavelength (λex)360 nmIn DMSO
Emission Wavelength (λem)450 nmIn DMSO
Molar Extinction Coefficient (ε) Data not available
Quantum Yield (Φ) 0.25 - 0.32For 3-substituted 7-hydroxycoumarins in PBS (pH 7.4)
Fluorescence Lifetime (τ) 4.2 nsFor a 3-substituted 7-hydroxycoumarin in PBS (pH 7.4)

Synthesis and Bioconjugation

The synthesis of the core 7-hydroxy-4-methylcoumarin structure is commonly achieved through the Pechmann condensation reaction.[2][6] This involves the acid-catalyzed reaction of resorcinol (B1680541) with a β-ketoester, such as ethyl acetoacetate (B1235776).[2] While a specific, detailed protocol for the direct synthesis of this compound is not widely documented in readily available literature, a plausible synthetic route involves the Knoevenagel condensation of 8-formyl-7-hydroxy-4-methylcoumarin with a suitable active methylene (B1212753) compound.

For bioconjugation, the succinimidyl ester (SE) derivative of this compound is widely used.[3][7][8] This amine-reactive compound readily couples with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, thereby attaching the fluorescent label.

Synthesis_and_Bioconjugation cluster_synthesis Synthesis cluster_modification Modification cluster_activation Activation & Conjugation Resorcinol Resorcinol Pechmann_condensation Pechmann_condensation Resorcinol->Pechmann_condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Pechmann_condensation HM_Coumarin 7-Hydroxy-4-methylcoumarin Pechmann_condensation->HM_Coumarin HM_Coumarin_mod 7-Hydroxy-4-methylcoumarin Acetic_acid_addition Addition of acetic acid group HM_Coumarin_mod->Acetic_acid_addition HMCA 7-Hydroxy-4-methylcoumarin- 3-acetic acid Acetic_acid_addition->HMCA HMCA_act HMCA NHS_Esterification NHS Esterification HMCA_act->NHS_Esterification HMCA_SE HMCA-SE NHS_Esterification->HMCA_SE Conjugation Conjugation HMCA_SE->Conjugation Biomolecule Biomolecule (e.g., Protein) Biomolecule->Conjugation Labeled_Biomolecule Fluorescently Labeled Biomolecule Conjugation->Labeled_Biomolecule

Caption: Synthetic and bioconjugation workflow for HMCA.

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a general method for the synthesis of the core coumarin (B35378) structure.

Materials:

Procedure:

  • In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 10°C with an ice bath.

  • Once the resorcinol has dissolved, slowly add 11 mL of ethyl acetoacetate dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protein Labeling with this compound, Succinimidyl Ester (HMCA-SE)

This protocol provides a general procedure for labeling proteins with the amine-reactive form of the probe.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound, succinimidyl ester (HMCA-SE)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve HMCA-SE in DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: While gently vortexing the protein solution, add the HMCA-SE stock solution dropwise. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~360 nm (for HMCA).

Protein_Labeling_Workflow Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer) Start->Prepare_Protein Prepare_Dye Prepare HMCA-SE Stock Solution (DMSO) Start->Prepare_Dye Labeling Labeling Reaction (Add dye to protein) Prepare_Protein->Labeling Prepare_Dye->Labeling Incubation Incubate (1-2 hours, RT, dark) Labeling->Incubation Purification Purify Conjugate (Size-exclusion chromatography) Incubation->Purification Characterization Characterize Labeled Protein (Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: Workflow for protein labeling with HMCA-SE.

Applications as a Fluorescent Probe

The inherent fluorescence and environmental sensitivity of this compound make it a versatile tool for various applications in biological and chemical research.

pH Sensing

Due to the pH-dependent fluorescence of the 7-hydroxyl group, HMCA can be utilized as a fluorescent pH indicator. The equilibrium between the protonated (less fluorescent) and deprotonated (more fluorescent) forms shifts with pH, leading to a change in fluorescence intensity. This allows for the ratiometric or intensity-based measurement of pH in different environments.

Enzyme Activity Assays

Derivatives of 7-hydroxy-4-methylcoumarin are widely used in enzyme assays. For instance, the acetic acid moiety can be modified to create substrates for various enzymes. Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxy-4-methylcoumarin, leading to an increase in fluorescence that can be monitored to determine enzyme activity.

Enzyme_Activity_Assay Substrate HMCA-Substrate (Low Fluorescence) Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Enzyme Enzyme->Cleavage Product HMCA (High Fluorescence) Cleavage->Product Detection Fluorescence Detection Product->Detection

Caption: Principle of an enzyme activity assay using an HMCA-based substrate.

Bioimaging

The blue fluorescence of HMCA makes it suitable for use in fluorescence microscopy and other bioimaging applications. Its succinimidyl ester derivative allows for the labeling of specific proteins or cellular structures, enabling their visualization within cells. While specific protocols for cellular imaging with this compound are not extensively detailed, general protocols for using fluorescent probes for cellular imaging can be adapted. This typically involves incubating cells with the probe, followed by washing steps to remove unbound probe, and then imaging using a fluorescence microscope with appropriate filter sets for blue fluorescence (e.g., excitation around 360 nm and emission around 450 nm).[9]

While this guide provides a comprehensive overview of this compound, it is important to note that the specific experimental conditions for its use should be optimized for each particular application and experimental setup.

References

An In-Depth Technical Guide to the Fluorescence Mechanism of 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid (7-HCCA) and its derivatives are a significant class of fluorescent molecules widely utilized in biomedical research, diagnostics, and drug development.[1][2][3] Their prominence stems from a unique combination of photophysical properties, including strong, environment-sensitive fluorescence.[1][2][3] This guide provides a comprehensive exploration of the core mechanisms governing the fluorescence of 7-HCCA, focusing on the critical role of Excited-State Proton Transfer (ESPT). Detailed experimental protocols, quantitative photophysical data, and visual diagrams of key processes are presented to equip researchers with the foundational knowledge required to effectively utilize and engineer these powerful fluorophores.

Core Fluorescence Mechanism: Excited-State Proton Transfer (ESPT)

The fluorescence characteristics of 7-hydroxycoumarin derivatives, including 7-HCCA, are intrinsically linked to molecular transformations that happen in the electronically excited state. The process begins when the molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). In this high-energy state, the molecule's electronic distribution is significantly altered, causing a substantial increase in the acidity of the 7-hydroxyl group.

This photo-induced acidity drives a phenomenon known as Excited-State Proton Transfer (ESPT). Depending on the surrounding environment, particularly solvent polarity and pH, the excited molecule can exist in several forms, each with a distinct fluorescence emission profile:

  • Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule typically remains in its neutral form. This species emits fluorescence in the near-UV to blue region of the spectrum.

  • Anionic Form (A*): In aqueous solutions at or above neutral pH, the excited 7-hydroxycoumarin can deprotonate to form an anionic species. This form exhibits a significant red-shift in its fluorescence emission, typically in the blue-green to green region.[4]

  • Tautomeric Keto Form (T*): In the presence of proton-accepting solvents or through intramolecular hydrogen bonding, an excited-state intramolecular proton transfer (ESIPT) can occur. This process involves the transfer of the hydroxyl proton to the carbonyl oxygen of the coumarin (B35378) ring, forming an excited keto tautomer. This tautomer also displays a large Stokes shift, with emission often observed in the green-yellow region.[5]

The dynamic interplay between these excited-state species is highly sensitive to the local microenvironment, making 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in polarity, viscosity, and pH.[4]

ESPT_Pathway cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) N Neutral (N) N_star Neutral (N) N->N_star Excitation (hν) N_star->N Fluorescence (Blue) A_star Anion (A) N_star->A_star Deprotonation (High pH, Protic Solvent) T_star Tautomer (T*) N_star->T_star ESIPT (H-bonding Solvent) A_star->N Fluorescence (Green) T_star->N Fluorescence (Green-Yellow)

Excited-State Proton Transfer (ESPT) pathways in 7-hydroxycoumarin.

Photophysical Properties

The photophysical properties of 7-HCCA are highly dependent on its substitution pattern and the solvent environment. The following table summarizes key quantitative data for 7-HCCA and related derivatives to facilitate comparison.

CompoundSolvent/Mediumλex (nm)λem (nm)Quantum Yield (ΦF)Reference
This compound -344454Not Specified[6]
7-Hydroxy-4-methylcoumarin (7H4MC)Water/Methanol321~400Not Specified[7]
7-Hydroxy-4-methylcoumarin (7H4MC)Methanol337CyanNot Specified[8]
7-Amino-4-methylcoumarin (AMC)Ethanol365440Not Specified[7]
7-Amino-4-methylcoumarin (AMC)DMSO351430Not Specified[7]

Note: The lack of specific quantum yield and lifetime data for 7-HCCA in the public literature highlights an opportunity for further research. The provided values for related compounds illustrate general trends.

Experimental Protocols

A. Synthesis of 7-Hydroxy-4-methylcoumarin Derivatives (Pechmann Condensation)

The Pechmann condensation is a classic and widely used method for synthesizing 7-hydroxycoumarin derivatives.

Materials:

  • Resorcinol (B1680541) (or a substituted resorcinol)

  • A β-ketoester (e.g., ethyl acetoacetate (B1235776) for 4-methyl derivatives)

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a fume hood, slowly add the resorcinol to the chilled acid catalyst with stirring.

  • Add the β-ketoester dropwise to the mixture, ensuring the temperature is maintained below a specified threshold (e.g., 20°C).

  • After the addition is complete, allow the mixture to stir for a designated period to ensure the reaction proceeds to completion.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.

Synthesis_Workflow Reactants Reactants: - Resorcinol - Ethyl Acetoacetate Derivative Mixing 1. Mix Reactants with Chilled Catalyst Reactants->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mixing Reaction 2. Stir and Maintain Low Temperature Mixing->Reaction Precipitation 3. Pour into Ice Water Reaction->Precipitation Filtration 4. Vacuum Filtration (Collect Crude Product) Precipitation->Filtration Purification 5. Recrystallization (e.g., from Ethanol) Filtration->Purification Product Final Product: 7-Hydroxycoumarin Derivative Purification->Product

General workflow for the Pechmann condensation synthesis.
B. Characterization of Photophysical Properties

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the wavelength(s) of maximum absorbance (λabs).

  • Protocol:

    • Prepare a dilute solution of the coumarin derivative in the solvent of interest (e.g., phosphate-buffered saline, ethanol).

    • Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to serve as a blank.

    • Fill a matched cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • The peak(s) in the spectrum correspond to the λabs values. Absorbance should typically be kept below 0.1 to avoid inner filter effects in subsequent fluorescence measurements.[9]

2. Steady-State Fluorescence Spectroscopy

  • Objective: To determine the excitation and emission maxima (λex, λem) and the relative fluorescence quantum yield (ΦF).

  • Protocol (Quantum Yield - Relative Method):

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[10]

    • Prepare a series of dilutions for both the standard and the sample in the same solvent.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • For each solution, record the fluorescence emission spectrum using a spectrofluorometer, keeping all instrument settings (e.g., excitation/emission slit widths) constant.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (ΦS) is calculated using the following equation, where Grad is the gradient of the plot and n is the refractive index of the solvent.[9][10] ΦS = ΦR × (GradS / GradR) × (nS² / nR²)

3. Time-Resolved Fluorescence Spectroscopy

  • Objective: To measure the fluorescence lifetime (τF), the average time the molecule spends in the excited state.

  • Protocol (Time-Correlated Single Photon Counting - TCSPC):

    • TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[11][12]

    • Excite a dilute sample solution with a high-repetition-rate pulsed laser at the sample's λabs.

    • Emitted photons are detected by a single-photon sensitive detector (e.g., a photomultiplier tube).

    • The TCSPC electronics measure the arrival time of each photon relative to the laser pulse.[13]

    • By collecting millions of these events, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[14]

    • Analyze the decay profile by fitting it to one or more exponential decay functions to determine the fluorescence lifetime(s) of the excited-state species.

Characterization_Workflow Compound Purified Coumarin Derivative UVVis UV-Vis Spectroscopy Compound->UVVis SteadyState Steady-State Fluorescence Spectroscopy Compound->SteadyState TimeResolved Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC) Compound->TimeResolved AbsSpectrum Output: - Absorption Spectrum - λ_abs UVVis->AbsSpectrum EmSpectrum Output: - Emission Spectrum (λ_em) - Quantum Yield (Φ_F) SteadyState->EmSpectrum Lifetime Output: - Fluorescence Decay Curve - Lifetime (τ_F) TimeResolved->Lifetime

Workflow for photophysical characterization of a fluorescent compound.

Applications in Research and Drug Development

The unique photophysical properties of 7-HCCA and its derivatives make them valuable tools in various stages of the drug discovery and development process. Their environmentally sensitive fluorescence allows for the development of "turn-on" or ratiometric probes for detecting specific enzymatic activities or binding events. A common application is in high-throughput screening (HTS) assays to identify inhibitors of enzymes such as kinases, phosphatases, and proteases. The pH sensitivity also enables their use as intracellular pH sensors.[4]

Conclusion

The fluorescence of this compound is governed by a fascinating interplay of excited-state dynamics, primarily the process of Excited-State Proton Transfer. This inherent sensitivity to the molecular environment has established these compounds as indispensable tools for researchers in chemistry, biology, and medicine. A thorough understanding of the fundamental mechanisms, coupled with robust experimental protocols, empowers scientists to design and implement innovative fluorescent probes and assays, thereby accelerating progress in areas ranging from fundamental biological research to high-throughput drug discovery.

References

An In-Depth Technical Guide to 7-Hydroxy-4-methylcoumarin-3-acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Fluorophore and Bioactive Molecule

7-Hydroxy-4-methylcoumarin-3-acetic acid is a functionalized derivative of the coumarin (B35378) family, a class of benzopyrone compounds widely distributed in nature. This particular derivative has garnered significant attention within the scientific community due to its robust fluorescent properties and burgeoning evidence of its biological activities. Its utility spans from being a reliable fluorescent label for biomolecules to a modulator of key cellular signaling pathways, positioning it as a valuable tool in both fundamental research and preclinical drug development.

This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, synthesis, and detailed experimental protocols for its application. It is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Fluorescent Properties

This compound is recognized for its strong, pH-dependent blue fluorescence.[1][2] These characteristics make it an excellent candidate for use as a fluorescent probe in various biological assays. The key physicochemical and spectral properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₀O₅[3]
Molecular Weight234.20 g/mol [3]
Melting Point263-267 °C[4]
Excitation Maximum (λex)~344 nm[3]
Emission Maximum (λem)~454 nm[3]
AppearanceOff-white to pink solid[3]
SolubilitySoluble in DMSO[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a modification of the Pechmann condensation, a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst.[5] The general workflow for its synthesis is outlined below.

G cluster_synthesis Synthesis Workflow start Start Materials: Resorcinol and Diethyl 1,3-acetonedicarboxylate reaction Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) start->reaction hydrolysis Saponification (e.g., NaOH) reaction->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification purification Purification (Recrystallization) acidification->purification product Final Product: This compound purification->product G cluster_akt AKT Pathway cluster_mapk MAPK Pathway cluster_pka PKA/CREB Pathway compound 7-Hydroxy-4-methylcoumarin PI3K PI3K compound->PI3K Inhibits ERK ERK compound->ERK Inhibits JNK JNK compound->JNK Activates p38 p38 compound->p38 Activates PKA PKA compound->PKA Activates AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b MITF MITF (Microphthalmia-associated Transcription Factor) GSK3b->MITF Regulates ERK->MITF Inhibits JNK->MITF Activates p38->MITF Activates CREB CREB PKA->CREB CREB->MITF Activates Melanogenesis Melanogenesis MITF->Melanogenesis G cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic compound 7-Hydroxy-4-methylcoumarin Derivatives Ahr Aryl Hydrocarbon Receptor compound->Ahr Downregulates PCNA PCNA compound->PCNA Downregulates Bax Bax compound->Bax Upregulates Bad Bad compound->Bad Upregulates CytC Cytochrome c Bax->CytC Bad->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Pechmann condensation for 7-hydroxy-4-methylcoumarin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, a vital scaffold in medicinal chemistry and a versatile fluorescent dye. The document details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems, and offers detailed experimental protocols. Quantitative data on reaction parameters are systematically tabulated to facilitate optimization. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

The Pechmann condensation, first reported by Hans von Pechmann in 1883, is a widely employed method for the synthesis of coumarins. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. The synthesis of 7-hydroxy-4-methylcoumarin, a highly fluorescent compound, is a classic example of this reaction, utilizing resorcinol (B1680541) (a phenol) and ethyl acetoacetate (B1235776) (a β-ketoester).[1] The resulting coumarin (B35378) derivative serves as a crucial building block in the synthesis of pharmaceuticals and as a pH indicator and laser dye.[1]

The versatility of the Pechmann condensation lies in its straightforward approach using readily available starting materials to produce good yields of substituted coumarins.[2] While traditionally catalyzed by strong mineral acids like concentrated sulfuric acid, significant research has been directed towards the development of greener, heterogeneous catalysts to mitigate issues of corrosion, difficult work-up, and waste generation.[2]

Reaction Mechanism

The synthesis of 7-hydroxy-4-methylcoumarin via Pechmann condensation proceeds through a series of acid-catalyzed steps:

  • Transesterification: The initial step involves the reaction between the hydroxyl group of resorcinol and the carbonyl group of ethyl acetoacetate.

  • Intramolecular Hydroxyalkylation: The intermediate formed undergoes an intramolecular cyclization.

  • Dehydration: The final step is the elimination of a water molecule to form the stable benzopyrone ring of the coumarin.

The reaction is facilitated by the two meta-oriented hydroxyl groups of resorcinol, which enhance the reactivity of the aromatic ring.[1]

Catalytic Systems

A variety of acid catalysts have been employed for the Pechmann condensation, ranging from traditional liquid acids to modern solid acid catalysts. The choice of catalyst significantly influences the reaction rate, yield, and environmental footprint.

Homogeneous Catalysts

Concentrated sulfuric acid is the most common and traditional catalyst for this reaction, often yielding good results.[3][4] Other homogeneous catalysts include polyphosphoric acid (PPA), which can significantly reduce reaction times compared to sulfuric acid.[5]

Heterogeneous Catalysts

In a bid for more environmentally friendly and sustainable processes, several heterogeneous solid acid catalysts have been investigated. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion.[2] Notable examples include:

  • Amberlyst-15: An ion-exchange resin that has demonstrated high yields (up to 95%) under solvent-free conditions.[6][7][8] It can be recycled multiple times without a significant loss of activity.[6]

  • Zeolites and Sulfonic Acid Functionalized Silica: These materials have also been used as effective solid acid catalysts, particularly under microwave irradiation to accelerate the reaction.[9]

  • Inorganic Ion Exchangers: Amorphous metal (IV) phosphates and tungstates have been explored as solid acid catalysts under solvent-free conditions.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, highlighting the effects of different catalysts and reaction conditions on the yield.

Table 1: Comparison of Catalysts and Reaction Conditions
CatalystReactants (Molar Ratio)Temperature (°C)Reaction TimeYield (%)Reference
Conc. H₂SO₄Resorcinol:Ethyl Acetoacetate (1:1.15)<10 initially, then RT18 h88[4]
Conc. H₂SO₄Resorcinol:Ethyl Acetoacetate (1:1.1)<10-20--[1]
Amberlyst-15Resorcinol:Ethyl Acetoacetate (1:1.1)110-up to 95[6][8]
Amberlyst-15Resorcinol:Ethyl Acetoacetate (1:1)10020 min (Microwave)97[9]
Oxalic AcidResorcinol:Ethyl AcetoacetateReflux in Ethanol--[10]
SnCl₂·2H₂OResorcinol:Ethyl Acetoacetate (1:1)-260 s (Microwave)55.25[11]
Table 2: Effect of Temperature on Yield using Amberlyst-15 Catalyst[7][13]
Temperature (°C)Yield (%)
2020
11095
15055

Note: The decrease in yield above 110°C is likely due to the formation of side products and potential degradation of the catalyst.[6]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of 7-hydroxy-4-methylcoumarin using both a traditional and a green catalytic approach.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from a conventional method and provides a high yield of the desired product.[4]

Reagents and Materials:

  • Resorcinol (C₆H₆O₂)

  • Ethyl acetoacetate (C₆H₁₀O₃)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Crushed Ice/Ice Water

  • Ethanol (for recrystallization)

  • Beakers, Flasks, Magnetic Stirrer, Ice Bath, Filtration apparatus

Procedure:

  • Place a 50 mL beaker or flask containing 15 mL of concentrated sulfuric acid in an ice-water bath and cool to below 10°C.[1]

  • In a separate flask, mix 3.7 g of resorcinol with 4.4 mL (4.5 g) of ethyl acetoacetate.[1]

  • Slowly add the resorcinol-ethyl acetoacetate mixture to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 18 hours.[4]

  • Pour the reaction mixture into approximately 200 mL of crushed ice/ice water with stirring.

  • A pale yellow precipitate of 7-hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the product by recrystallization from ethanol.

  • Dry the purified crystals and determine the final yield.

Protocol 2: Green Synthesis using Amberlyst-15

This protocol utilizes a recyclable solid acid catalyst under solvent-free conditions.[6]

Reagents and Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Amberlyst-15 (0.2 g, 10 mol%)

  • Oil bath, Round-bottom flask, Magnetic stirrer, Filtration apparatus

Procedure:

  • In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g).

  • Heat the reaction mixture in an oil bath at 110°C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to recover the heterogeneous catalyst.

  • The filtrate contains the product, which can be further purified if necessary. The catalyst can be washed, dried, and reused for subsequent reactions.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Pechmann_Condensation_Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product catalyst catalyst Resorcinol Resorcinol H_plus H+ EAA Ethyl Acetoacetate Intermediate1 β-Hydroxy Ester Intermediate H_plus->Intermediate1 Transesterification Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Coumarin 7-Hydroxy-4-Methylcoumarin Intermediate2->Coumarin Dehydration Water H₂O Intermediate2->Water

Caption: Mechanism of the Pechmann Condensation.

Experimental_Workflow_H2SO4 step step condition condition output output start Start mix_reactants Mix Resorcinol and Ethyl Acetoacetate start->mix_reactants cool_acid Cool H₂SO₄ start->cool_acid addition Slowly Add Reactants to Acid mix_reactants->addition cool_acid->addition temp_control < 10°C addition->temp_control stir Stir at Room Temperature (18 hours) addition->stir precipitate Pour into Ice Water stir->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Product recrystallize->product

Caption: Workflow for H₂SO₄ Catalyzed Synthesis.

Green_Synthesis_Workflow step step condition condition output output catalyst_cycle catalyst_cycle start Start mix Combine Reactants and Amberlyst-15 start->mix heat Heat at 110°C mix->heat monitor Monitor with TLC heat->monitor cool Cool Reaction Mixture heat->cool filter Filter cool->filter product Product filter->product catalyst Recovered Catalyst filter->catalyst reuse Wash, Dry, Reuse catalyst->reuse

Caption: Workflow for Green Synthesis with Amberlyst-15.

Conclusion

The Pechmann condensation remains a cornerstone for the synthesis of 7-hydroxy-4-methylcoumarin and its derivatives. While traditional methods using strong mineral acids are effective, the development of heterogeneous, reusable catalysts like Amberlyst-15 offers a more sustainable and environmentally benign alternative. This guide provides the necessary technical details, comparative data, and procedural knowledge for researchers to select and optimize the most suitable synthetic route for their specific needs, fostering further innovation in the fields of medicinal chemistry and materials science.

References

4-Methylumbelliferone (HMCA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: It is a common misconception that 4-Methylumbelliferone-3-acetic acid is a synonym for HMCA. This guide clarifies that HMCA refers to 4-Methylumbelliferone (B1674119) (also known as Hymecromone), a distinct chemical compound. 4-Methylumbelliferone-3-acetic acid is a derivative and will be addressed separately where data is available.

This technical guide provides an in-depth overview of 4-Methylumbelliferone (HMCA), a versatile fluorescent compound with significant applications in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and experimental applications.

Core Concepts: Physicochemical and Fluorescent Properties

4-Methylumbelliferone, systematically named 7-hydroxy-4-methyl-2H-chromen-2-one, is a hydroxycoumarin.[1] It is also widely known by its trivial name Hymecromone.[1][2][3] HMCA is a crystalline solid that is soluble in methanol (B129727) and glacial acetic acid.[2][3]

HMCA is renowned for its fluorescent properties, which are highly dependent on pH. It is colorless at pH 7.0 and exhibits a blue fluorescence at a pH of 7.5 and above.[4][5] The fluorescence intensity reaches its maximum at a pH of 10 and remains stable for at least an hour.[5] This pH-dependent fluorescence makes it a valuable tool as a pH indicator in various experimental setups.[4]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C10H8O3[1][4]
Molecular Weight 176.17 g/mol [1]
CAS Number 90-33-5[1][4]
Melting Point 194-195 °C[2][3][4]
pKa 7.79[4]
Excitation Wavelength 365 nm (in 0.15 M glycine (B1666218) buffer, pH 10.2), 380 nm (in water)[5]
Emission Wavelength 445 nm (in 0.15 M glycine buffer, pH 10.2), 454 nm (in water)[5]
Solubility Soluble in methanol (with heating), DMSO, and glacial acetic acid. Slightly soluble in ether or chloroform. Practically insoluble in water.[4]

Synthesis of 4-Methylumbelliferone (HMCA)

The primary method for synthesizing 4-Methylumbelliferone is the Pechmann condensation.[6][7][8][9] This reaction involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.[6][9]

Experimental Protocol: Pechmann Condensation for HMCA Synthesis

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or a solid acid catalyst like Dowex 50WX4 for a greener synthesis)[7][8][9]

  • Ethanol

  • Hot water

Procedure:

  • In a suitable reaction vessel, combine resorcinol and ethyl acetoacetate.

  • Slowly add the acid catalyst while stirring. For a solvent-free approach, a solid acid catalyst can be used, and the mixture is heated.[7][8][9]

  • The reaction mixture is typically heated to promote condensation.

  • After the reaction is complete, the mixture is cooled.

  • The crude product is then purified. This often involves pouring the reaction mixture into cold water to precipitate the 4-Methylumbelliferone.

  • The precipitate is collected by filtration and washed with water.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure 4-Methylumbelliferone. The use of hot water in the final steps helps to hydrolyze any remaining starting materials and byproducts, aiding in purification.[10]

Logical Workflow for HMCA Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Resorcinol Resorcinol PechmannCondensation Pechmann Condensation (Heating) Resorcinol->PechmannCondensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->PechmannCondensation AcidCatalyst Acid Catalyst (e.g., H2SO4 or Dowex resin) AcidCatalyst->PechmannCondensation Purification Purification (Precipitation & Recrystallization) PechmannCondensation->Purification HMCA 4-Methylumbelliferone (HMCA) Purification->HMCA

Caption: Pechmann condensation workflow for the synthesis of 4-Methylumbelliferone (HMCA).

Applications in Research

HMCA and its derivatives are extensively used as fluorescent probes in various biological assays.[11][12][13] A key application is in enzyme activity assays, where cleavage of a substrate linked to 4-methylumbelliferone releases the fluorescent molecule, allowing for sensitive and continuous monitoring of enzyme kinetics.[14]

4-Methylumbelliferone as a Hyaluronic Acid Synthesis Inhibitor

A significant area of research involves the use of HMCA as an inhibitor of hyaluronic acid (HA) synthesis.[1][4] HA is a major component of the extracellular matrix and is implicated in various pathological processes, including inflammation, autoimmunity, and cancer.[4]

Signaling Pathway of HMCA-mediated HA Synthesis Inhibition:

HMCA is believed to inhibit HA synthesis through two primary mechanisms:

  • Depletion of UDP-glucuronic acid (UDP-GlcUA): HMCA acts as a substrate for UDP-glucuronosyltransferases (UGTs). The glucuronidation of HMCA consumes UDP-GlcUA, a crucial precursor for HA synthesis by hyaluronan synthases (HAS). This depletion of the substrate pool leads to reduced HA production.[4]

  • Downregulation of HAS gene expression: HMCA has been shown to reduce the mRNA expression of HAS enzymes (HAS1, HAS2, and HAS3).[4]

G cluster_normal Normal Hyaluronic Acid Synthesis cluster_hmca HMCA Intervention UDP_GlcNAc UDP-N-acetylglucosamine HAS Hyaluronan Synthases (HAS1, HAS2, HAS3) UDP_GlcNAc->HAS UDP_GlcUA UDP-glucuronic acid UDP_GlcUA->HAS UDP_GlcUA_2 UDP-glucuronic acid HA Hyaluronic Acid HAS->HA Reduced_HA Reduced Hyaluronic Acid Synthesis HAS_2 Hyaluronan Synthases HMCA 4-Methylumbelliferone (HMCA) UGT UDP-glucuronosyltransferases (UGT) HMCA->UGT HMCA->HAS_2 Downregulates expression UGT->UDP_GlcUA Depletes Substrate Pool HMCA_Glucuronide HMCA-glucuronide UGT->HMCA_Glucuronide UDP_GlcUA_2->UGT

Caption: Mechanism of 4-Methylumbelliferone (HMCA) in inhibiting hyaluronic acid synthesis.

Experimental Protocol: Fluorometric Enzyme Assay Using a 4-Methylumbelliferone-based Substrate

This protocol provides a general framework for a continuous fluorometric assay using a substrate that releases 4-Methylumbelliferone upon enzymatic cleavage.

Materials:

  • Enzyme of interest

  • 4-Methylumbelliferyl-conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase)

  • Assay buffer (optimized for the specific enzyme)

  • Stop solution (e.g., a basic buffer like 0.1 M glycine-NaOH, pH 10.7, to maximize fluorescence)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation ~365 nm, Emission ~445 nm)

  • 96-well black microplates

Procedure:

  • Prepare Reagents:

    • Dissolve the 4-methylumbelliferyl substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the enzyme and substrate in the assay buffer to determine optimal concentrations.

    • Prepare a standard curve of 4-Methylumbelliferone in the assay buffer with the stop solution.

  • Assay Setup:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the substrate to each well.

    • Include control wells:

      • No enzyme (substrate only) to measure background fluorescence.

      • No substrate (enzyme only) to check for intrinsic enzyme fluorescence.

  • Initiate the Reaction:

    • Add the enzyme solution to the appropriate wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme.

    • For a continuous assay, measure the fluorescence at regular time intervals.

    • For an endpoint assay, stop the reaction after a specific time by adding the stop solution. Then, measure the final fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Use the 4-Methylumbelliferone standard curve to convert fluorescence units into the concentration of the product formed.

    • Calculate the enzyme activity based on the rate of product formation.

Experimental Workflow for a Fluorometric Enzyme Assay:

G cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_measurement Measurement & Analysis ReagentPrep Prepare Reagents: - Enzyme Dilutions - Substrate Dilutions - Assay Buffer - Stop Solution AddBuffer Add Assay Buffer ReagentPrep->AddBuffer StandardCurve Prepare 4-MU Standard Curve DataAnalysis Data Analysis: - Subtract Background - Use Standard Curve - Calculate Activity StandardCurve->DataAnalysis AddSubstrate Add 4-MU Substrate AddBuffer->AddSubstrate AddEnzyme Add Enzyme (Initiate Reaction) AddSubstrate->AddEnzyme Incubate Incubate at Optimal Temp. AddEnzyme->Incubate MeasureFluorescence Measure Fluorescence (Ex: ~365nm, Em: ~445nm) Incubate->MeasureFluorescence Continuous Assay StopReaction Stop Reaction (Endpoint Assay) Incubate->StopReaction MeasureFluorescence->DataAnalysis StopReaction->MeasureFluorescence Endpoint Assay

Caption: Workflow for a fluorometric enzyme assay using a 4-Methylumbelliferone-based substrate.

Conclusion

4-Methylumbelliferone (HMCA) is a powerful tool in the researcher's arsenal, primarily due to its distinct pH-dependent fluorescence and its role as a hyaluronic acid synthesis inhibitor. Understanding its chemical properties, synthesis, and the nuances of its application in experimental protocols is crucial for its effective use in scientific investigation. This guide provides a foundational understanding for professionals engaged in drug discovery and biomedical research, enabling them to harness the full potential of this versatile molecule.

References

An In-depth Technical Guide to the pH-Dependent Fluorescence of Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the principles, mechanisms, and experimental considerations surrounding the pH-dependent fluorescence of coumarin (B35378) derivatives. Coumarins are a versatile class of benzopyrone compounds, many of which exhibit significant changes in their fluorescent properties in response to environmental pH. This sensitivity makes them invaluable tools as pH sensors, cellular probes, and components in drug delivery systems.

Core Principles of pH-Dependent Fluorescence in Coumarins

The fluorescence of coumarin derivatives is highly sensitive to their chemical structure and the surrounding environment. The primary mechanism behind their pH sensitivity often involves the protonation or deprotonation of substituent groups on the coumarin scaffold, which alters the electronic structure of the molecule.[1] This change directly impacts the processes of light absorption and fluorescence emission.

Two predominant mechanisms govern this behavior:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In certain coumarins, particularly those with hydroxyl groups adjacent to a carbonyl group or other proton-accepting moiety, an intramolecular hydrogen bond facilitates the transfer of a proton in the excited state.[2][3][4] This process creates a transient tautomer with distinct fluorescence properties, often leading to a large Stokes shift and dual emission under specific conditions. The efficiency of ESIPT can be highly dependent on the pH of the medium, which influences the ground-state equilibrium between the protonated (enol) and deprotonated forms.[5]

  • Photoinduced Electron Transfer (PET): In this mechanism, a "fluorophore-spacer-receptor" design is common. The coumarin acts as the fluorophore, and a proton-sensitive receptor (like an amine or phenol (B47542) group) is attached via a spacer.[6][7] In one state (e.g., the deprotonated amine at high pH), the receptor has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence.[8][9] Upon protonation (at low pH), the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and fluorescence is "turned on."[6]

The most common structural motif for pH sensing is the 7-hydroxycoumarin (umbelliferone) core. In acidic to neutral solutions, the hydroxyl group is protonated (phenol form), which typically fluoresces in the blue region. As the pH increases, the hydroxyl group deprotonates to form the phenolate (B1203915) anion.[1] This deprotonation increases electron density in the aromatic system, leading to a bathochromic (red) shift in both absorption and emission spectra, often resulting in green or yellow-green fluorescence.[1][10]

Mechanism

Quantitative Photophysical Data

The photophysical properties of coumarins are highly dependent on their substitution pattern and the pH of the medium. Electron-withdrawing or -donating groups can significantly alter the pKa of the ionizable group and the spectral properties of the different forms. The following tables summarize reported data for representative coumarin derivatives.

Table 1: pH-Dependent Properties of 7-Hydroxycoumarin Derivatives

Compound Ground State pKa Form λex (nm) λem (nm) Quantum Yield (ΦF) Reference(s)
7-Hydroxycoumarin 7.1 - 7.8 Phenol (Acidic) ~325 ~455 - [1]
(Umbelliferone) Phenolate (Alkaline) ~365 ~450 - [1]
4-Methylumbelliferone ~7.8 Phenol (Acidic) ~320 ~385 - [11]
Phenolate (Alkaline) ~360 ~445 - [11]
6,8-Difluoro-7-hydroxy- ~4.9 Phenol (Neutral) ~360 ~450 High [12]

| 4-methylcoumarin (DiFMU) | | Phenolate (Alkaline) | ~380 | ~450 | High |[12] |

Note: '-' indicates data not specified in the cited sources. Spectral properties can vary with solvent and buffer composition.

Table 2: Properties of Other pH-Sensitive Coumarins

Compound Sensing Mechanism pH Range Emission Change Key Feature Reference(s)
3-Aminocoumarin PET (protonation of amino group) Acidic Fluorescence Quenching Sensitive in acidic range [13]
Coumarin-Pyrazolone Hybrids ESIPT Solvent Dependent Green Fluorescence Intramolecular H-bond facilitates ESIPT [2][4]

| Coumarin-based Polymer Probes | PET (protonation of piperazine) | 12.2 - 12.5 | Fluorescence Decrease | For highly alkaline measurements |[8] |

Experimental Protocols

Accurate measurement of pH-dependent fluorescence requires careful experimental design and execution.

3.1. Materials and Reagents

  • Coumarin Probe: High-purity grade (e.g., >98%).

  • Solvents: Spectroscopic grade methanol, ethanol, or DMSO for stock solutions. Ultrapure water for aqueous buffers.

  • Buffers: A universal buffer system (e.g., Britton-Robinson or a combination of phosphate, acetate, and borate (B1201080) buffers) is recommended to cover a wide pH range (e.g., pH 2-12). Ensure buffer components do not interfere with the coumarin's fluorescence.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for fine pH tuning.

  • Instrumentation: Calibrated pH meter, analytical balance, spectrofluorometer with temperature control.

3.2. Detailed Methodology

  • Stock Solution Preparation:

    • Accurately weigh the coumarin probe and dissolve it in a minimal amount of an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).

    • Store the stock solution protected from light, typically at 4°C or -20°C.

  • Buffer and Sample Preparation:

    • Prepare a series of buffer solutions covering the desired pH range. For a typical titration, prepare buffers in 0.5 or 1.0 pH unit increments.

    • For each measurement, pipette a small volume of the coumarin stock solution into a cuvette containing the buffer of a specific pH. The final concentration of the probe should be low (e.g., 1-10 µM) to avoid aggregation-caused quenching.[13] The final concentration of the organic solvent from the stock solution should be minimal (e.g., <1%) to avoid influencing the aqueous buffer properties.

    • Gently mix and allow the sample to equilibrate at a constant temperature.

    • Measure the final pH of the solution in the cuvette directly.

  • Spectrofluorometric Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.[13]

    • Set the instrument to a constant temperature (e.g., 25°C).

    • For each pH sample, first record an excitation spectrum by setting the emission wavelength at the expected maximum and scanning the excitation wavelengths. This determines the optimal excitation wavelength (λex) at that pH.

    • Next, set the excitation to the determined λex and record the emission spectrum.

    • Record the fluorescence intensity at the emission maximum (λem).

    • Measure a blank sample (buffer without the probe) for each pH value to subtract any background signal.[13]

  • Data Analysis:

    • Plot the fluorescence intensity at λem versus the measured pH.

    • The resulting titration curve will typically be sigmoidal. The pKa value can be determined from this curve, representing the pH at which the fluorescence intensity is halfway between the minimum and maximum. This can be calculated by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.

Workflow

Troubleshooting and Considerations

  • Solubility: Some coumarin derivatives may have poor solubility in aqueous buffers. Using a co-solvent or selecting a more soluble derivative may be necessary. Visually inspect samples for precipitation.[1]

  • Photostability: Expose samples to the excitation light for the minimum time necessary to avoid photobleaching, which can lead to inaccurate intensity readings.

  • Temperature: Fluorescence is temperature-dependent. Maintain a constant temperature for all measurements to ensure consistency.[1]

  • Inner Filter Effects: At high concentrations, the absorbance of the sample can attenuate the excitation and/or emission light, leading to non-linear fluorescence intensity. Keep probe concentrations in a range where absorbance at λex is low (typically < 0.1).

References

Stability and Storage of 7-Hydroxy-4-methylcoumarin-3-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Hydroxy-4-methylcoumarin-3-acetic acid. Due to the limited availability of stability data for this specific molecule, this guide synthesizes information from studies on closely related coumarin (B35378) derivatives to provide a robust framework for its handling, storage, and stability assessment.

Overview of Stability Profile

This compound, as a coumarin derivative, is susceptible to degradation primarily through two pathways: hydrolysis and photodegradation. The stability of this compound is significantly influenced by factors such as pH, light exposure, and temperature.

Key Stability Considerations:

  • Hydrolysis: The lactone ring of the coumarin core is prone to hydrolysis, a reaction that is notably accelerated under basic pH conditions. This leads to the opening of the ring and loss of the compound's characteristic properties.

  • Photodegradation: Coumarin and its derivatives are known to be sensitive to light, particularly in the UV spectrum. Exposure to light can lead to photochemical reactions, resulting in the degradation of the compound.

  • Thermal Stress: While generally more stable to thermal stress compared to hydrolytic and photolytic degradation, prolonged exposure to high temperatures can lead to decomposition.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets and general knowledge of coumarin stability.

FormStorage TemperatureDurationContainer and Environment
Solid (Powder) -20°C3 yearsTightly sealed, light-resistant container in a dry, dark place.
In Solvent -80°C6 monthsAliquoted in a suitable solvent in tightly sealed, light-resistant vials. Avoid repeated freeze-thaw cycles.
-20°C1 monthAliquoted in a suitable solvent in tightly sealed, light-resistant vials. Avoid repeated freeze-thaw cycles.
Working Solutions 2-8°C (Refrigerated)Short-termProtected from light. Prepare fresh as needed.

Degradation Pathways

The primary degradation pathways for the coumarin ring system involve hydrolysis of the lactone ring.

Coumarin This compound Intermediate Carboxylate Intermediate Coumarin->Intermediate Base-catalyzed hydrolysis (OH⁻) Degradant Ring-Opened Degradant (cis-2-hydroxy-cinnamic acid derivative) Intermediate->Degradant Protonation Degradant->Coumarin Acid-catalyzed lactonization (H⁺) cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC Analysis (Quantification of parent compound and detection of degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->HPLC Photolytic Photolytic Degradation (e.g., UV/Vis light exposure) Photolytic->HPLC LCMS LC-MS Analysis (Identification of degradants) HPLC->LCMS For structural elucidation Method Development of Stability- Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway Drug This compound (in solution and solid state) Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photolytic Expose to

An In-depth Technical Guide to the Safety and Handling of 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and relevant biological data for 7-Hydroxy-4-methylcoumarin-3-acetic acid. The following sections detail the toxicological profile, safe handling and storage protocols, and experimental procedures for its synthesis and potential biological applications.

Safety and Toxicological Profile

This compound is a coumarin (B35378) derivative that requires careful handling in a laboratory setting. While specific toxicological data for this exact compound is limited, data for the closely related compound 7-Hydroxy-4-methylcoumarin provides valuable insight into its potential hazards.

Hazard Identification

The compound is classified as follows according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Toxicological Data
Route of AdministrationSpeciesLD50 Value
OralMouse2850 mg/kg
OralRat3850 mg/kg

This data is for a related compound and should be used as a guideline for assessing potential toxicity.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

  • In case of skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

  • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • If swallowed: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Handling:

    • Wash thoroughly after handling.

    • Use with adequate ventilation.

    • Avoid contact with eyes, skin, and clothing.

    • Keep container tightly closed.

    • Avoid ingestion and inhalation.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances.

    • Keep containers tightly closed.

    • Recommended storage temperature is -20°C for long-term stability.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the well-established Pechmann condensation reaction for the synthesis of coumarin derivatives.

Materials:

  • Resorcinol (B1680541)

  • Ethyl acetosuccinate (diethyl 2-acetylsuccinate)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ethanol

  • Standard laboratory glassware (beaker, flask, stirring apparatus)

Procedure:

  • In a flask equipped with a stirrer, dissolve resorcinol in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C using an ice bath.

  • Slowly add ethyl acetosuccinate dropwise to the solution while maintaining the low temperature and continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

Workflow for Pechmann Condensation:

Pechmann_Condensation Reagents Resorcinol + Ethyl Acetosuccinate Acid Conc. H₂SO₄ (<10°C) Reagents->Acid Dissolve & Cool Reaction Stirring at Room Temperature Acid->Reaction Slow Addition Precipitation Pour onto Ice Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product Pure 7-Hydroxy-4-methylcoumarin- 3-acetic acid Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Assay: Root Growth Inhibition

This protocol outlines a general procedure to assess the effect of this compound on plant root growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce)

  • Petri dishes with sterile growth medium (e.g., Murashige and Skoog medium)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of petri dishes with growth medium containing different concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Ensure the final solvent concentration is consistent across all plates, including the control.

  • Sterilize and sow the plant seeds on the surface of the agar (B569324) plates.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • After a set period of growth (e.g., 7-10 days), carefully remove the seedlings from the agar.

  • Measure the primary root length of the seedlings for each concentration.

  • Analyze the data to determine the effect of the compound on root growth, often by calculating the IC₅₀ value (the concentration that inhibits root growth by 50%).

Experimental Workflow for Root Growth Inhibition Assay:

Root_Growth_Assay cluster_prep Preparation cluster_growth Incubation cluster_analysis Analysis Prepare Plates Prepare Growth Medium with Varying Compound Concentrations Sow Seeds Sow Sterilized Seeds Prepare Plates->Sow Seeds Incubate Incubate in Growth Chamber (Controlled Conditions) Sow Seeds->Incubate Measure Roots Measure Primary Root Length Incubate->Measure Roots Analyze Data Calculate IC₅₀ and Statistical Analysis Measure Roots->Analyze Data

Caption: Workflow for assessing root growth inhibition.

Potential Signaling Pathway Involvement

Studies on related coumarin compounds suggest potential involvement in anti-cancer signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Some coumarins have been shown to inhibit this pathway, leading to apoptosis (programmed cell death).

Proposed Signaling Pathway of a Related Coumarin in Cancer Cells:

PI3K_Akt_Pathway Coumarin 7-Hydroxycoumarin Derivative PI3K PI3K Coumarin->PI3K Inhibition Bax Bax/Bad (Pro-apoptotic) Coumarin->Bax Upregulation Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Coumarin->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed inhibition of the PI3K/Akt pathway by a 7-hydroxycoumarin derivative.

Methodological & Application

Application Notes and Protocols for Labeling Peptides with 7-Hydroxy-4-methylcoumarin-3-acetic acid Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling the sensitive detection and quantification of peptides in various applications, including fluorescence microscopy, flow cytometry, and receptor-ligand interaction studies. 7-Hydroxy-4-methylcoumarin-3-acetic acid and its amine-reactive succinimidyl ester (SE) derivative are popular blue fluorophores used for covalent labeling of peptides. The succinimidyl ester reacts efficiently with primary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond. This document provides a detailed protocol for the successful labeling of peptides with this compound succinimidyl ester, including reaction conditions, purification, and characterization of the final conjugate.

Principle of the Reaction

The labeling reaction is based on the nucleophilic attack of a primary amine on the succinimidyl ester of this compound. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH, with optimal labeling efficiency typically achieved in a slightly basic environment (pH 8.0-9.0). At this pH, the primary amines are deprotonated and thus more nucleophilic. It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.

Materials and Reagents

ReagentSupplierNotes
Peptide of interest-Must contain at least one primary amine (N-terminus or lysine residue).
This compound succinimidyl esterCommercial vendorStore desiccated at -20°C and protected from light.
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)Sigma-Aldrich, etc.Use high-purity, anhydrous grade to prevent hydrolysis of the NHS ester.
0.1 M Sodium Bicarbonate Buffer, pH 8.3-Prepare fresh or use a commercial solution.
0.1 M Phosphate (B84403) Buffer, pH 7.2-For purification and storage of the labeled peptide.
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)Cytiva, etc.For removal of unreacted dye.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)-For purification and analysis of the labeled peptide.
Mass Spectrometer (MALDI-TOF or ESI)-For characterization of the labeled peptide.
UV-Vis Spectrophotometer-For determining the concentration and degree of labeling.

Experimental Protocols

Preparation of Reagents
  • Peptide Solution: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. If the peptide is not soluble in this buffer, it can be dissolved in a minimal amount of DMSO or DMF first and then diluted with the reaction buffer.

  • Labeling Reagent Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound succinimidyl ester in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

Peptide Labeling Reaction

The following is a general protocol and may require optimization based on the specific peptide.

  • Determine the Molar Ratio: A 10- to 20-fold molar excess of the labeling reagent to the peptide is recommended for efficient labeling. To calculate the amount of labeling reagent needed:

    • mg of labeling reagent = (moles of peptide) x (molar excess) x (MW of labeling reagent)

    • Molecular Weight of this compound succinimidyl ester = 331.28 g/mol

  • Reaction Incubation:

    • To the peptide solution, slowly add the calculated volume of the labeling reagent stock solution while gently vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

Purification of the Labeled Peptide

Purification is essential to remove unreacted labeling reagent and the NHS byproduct.

This method is suitable for a quick cleanup and removal of the bulk of the unreacted dye.

  • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with 0.1 M phosphate buffer (pH 7.2).

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled peptide with the same phosphate buffer. The labeled peptide, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer on the column.

  • Collect fractions and monitor the elution of the labeled peptide by measuring the absorbance at the excitation maximum of the coumarin (B35378) dye (~363 nm).

RP-HPLC is the preferred method for achieving high purity and for separating labeled from unlabeled peptide.

  • Use a C18 column and a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • A typical gradient might be 5-95% acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector at the absorbance maximum of the peptide (e.g., 220 nm or 280 nm) and the absorbance maximum of the coumarin dye (~363 nm).

  • Collect the peak corresponding to the labeled peptide.

  • Lyophilize the pure fractions to obtain the labeled peptide as a powder.

Characterization of the Labeled Peptide

Analyze the purified labeled peptide by analytical RP-HPLC. A single, sharp peak indicates a high degree of purity.

Confirm the covalent attachment of the coumarin label using mass spectrometry (MALDI-TOF or ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the 7-Hydroxy-4-methylcoumarin-3-acetyl group (233.20 Da, which is the mass of the labeling reagent minus the NHS group).

The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically.

  • Measure the absorbance of the labeled peptide solution at 280 nm (for the peptide) and at the absorbance maximum of the coumarin dye (~363 nm).

  • Calculate the concentration of the peptide using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.

    • Peptide Concentration (M) = [A₂₈₀ - (A₃₆₃ x CF)] / ε_peptide

    • Where CF is the correction factor (A₂₈₀/A₃₆₃) for the free dye.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₃₆₃ / ε_dye

  • The DOL is the ratio of the dye concentration to the peptide concentration.

    • DOL = Dye Concentration / Peptide Concentration

Note: The molar extinction coefficient (ε) for this compound is not widely reported in the literature. It is recommended to experimentally determine this value for accurate DOL calculations. A representative value for similar coumarin dyes is in the range of 20,000 - 40,000 M⁻¹cm⁻¹.

Data Presentation

Table 1: Reaction Parameters for Peptide Labeling

ParameterRecommended ValueNotes
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Borate BufferAvoid buffers with primary amines (e.g., Tris, Glycine).
Reaction pH 8.0 - 9.0Optimal for the reaction of NHS esters with primary amines.
Molar Excess of Dye 10 - 20 foldMay need optimization depending on the peptide.
Reaction Temperature Room Temperature or 4°C
Reaction Time 1 - 4 hours at RT or overnight at 4°C
Solvent for Dye Anhydrous DMSO or DMFPrepare the dye solution immediately before use.

Table 2: Spectral Properties of this compound

PropertyValue
Excitation Maximum (λex) ~363 nm
Emission Maximum (λem) ~455 nm
Molar Extinction Coefficient (ε) Not readily available in literature. Recommend experimental determination.

Visualization

Peptide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Sol Dissolve Peptide in Bicarbonate Buffer (pH 8.3) Mix Mix Peptide and Coumarin-SE Solutions Peptide_Sol->Mix Dye_Sol Dissolve Coumarin-SE in Anhydrous DMSO Dye_Sol->Mix Incubate Incubate (1-4h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Labeled Peptide (Size-Exclusion or RP-HPLC) Incubate->Purify Analyze Analyze by HPLC (Purity) and Mass Spec (Identity) Purify->Analyze DOL Determine Degree of Labeling (DOL) Analyze->DOL

Caption: Experimental workflow for labeling peptides with this compound SE.

Reaction_Mechanism Reactants Peptide-NH₂ + This compound-SE Products Peptide-NH-CO-Coumarin + N-Hydroxysuccinimide Reactants->Products pH 8.0-9.0

Caption: Reaction of an amine-reactive coumarin dye with a peptide's primary amine.

Application Notes and Protocols: 7-Hydroxy-4-methylcoumarin-3-acetic acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid is a versatile blue fluorophore widely utilized in biological imaging and sensing applications. Its fluorescence is notably sensitive to environmental factors, particularly pH, making it a valuable tool for studying cellular compartments and processes.[1][2][3] This coumarin-based dye and its derivatives are frequently employed for the fluorescent labeling of biomolecules such as peptides, proteins, and nucleotides, enabling their visualization and tracking in fluorescence microscopy.[4] Its succinimidyl ester derivative provides a convenient method for covalent attachment to primary amines on target molecules.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in fluorescence microscopy, including direct cell staining and immunofluorescence applications.

Properties of this compound

The utility of this compound as a fluorescent probe is defined by its key photophysical and chemical properties.

Spectral Properties

The excitation and emission maxima of this compound are in the near-ultraviolet and blue regions of the spectrum, respectively. These properties are influenced by the solvent environment and, most significantly, by pH.

Quantitative Data Summary
PropertyValueCompoundConditionsReference
Excitation Maximum (λex) ~360 nmThis compound-[5]
340 nm3-Substituted 7-HydroxycoumarinPBS (pH 7.4)[6][7]
Emission Maximum (λem) ~450 nmThis compound-[5]
460 nm3-Substituted 7-HydroxycoumarinPBS (pH 7.4)[6][7]
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹7-Hydroxy-4-methylcoumarin-
11,820 M⁻¹cm⁻¹7-Methoxycoumarin-4-acetic acidat 323.8 nm[8]
Quantum Yield (Φ) 0.253-Substituted 7-HydroxycoumarinPBS (pH 7.4)[6][7]
0.187-Methoxycoumarin-4-acetic acidMethanol[8]
pKa ~7.17-Hydroxycoumarin (Umbelliferone)-[6]

Note: The photophysical properties of coumarin (B35378) dyes are highly sensitive to the solvent environment and pH. The provided data should be used as a general reference. It is recommended to experimentally determine the optimal excitation and emission settings for your specific experimental system.

pH-Dependent Fluorescence

The fluorescence of 7-hydroxycoumarin derivatives is highly sensitive to pH due to the equilibrium between the protonated (phenolic) and deprotonated (phenolate) forms of the 7-hydroxy group.[6] Generally, as the pH increases, the fluorescence emission shifts to longer wavelengths (a bathochromic shift), often accompanied by a change in fluorescence intensity.[6] This property allows this compound to be used as a ratiometric pH indicator in cellular environments.

Caption: pH-dependent fluorescence of 7-hydroxycoumarin derivatives.

Experimental Protocols

Protocol 1: Live Cell Staining

This protocol describes a general procedure for staining live cells with this compound to visualize cellular compartments.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light and moisture.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter set).

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in medium) prep_stock->prep_working wash1 Wash Cells (PBS) prep_working->wash1 stain Incubate with Dye (15-30 min, 37°C) wash1->stain wash2 Wash Cells (PBS) stain->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for live cell staining.

Protocol 2: Fixed Cell Staining

This protocol is suitable for experiments where cell fixation is required prior to imaging.

Materials:

  • This compound

  • DMSO, anhydrous

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI, Hoechst)

  • Mounting medium

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation:

    • Wash cells once with PBS.

    • Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.

    • Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain according to the manufacturer's protocol. Wash as required.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope.

Protocol 3: Immunofluorescence (Indirect Method)

This protocol describes the use of this compound succinimidyl ester for labeling a secondary antibody for use in indirect immunofluorescence.

Part A: Antibody Conjugation

Materials:

  • This compound, succinimidyl ester (SE)

  • Secondary antibody (to be labeled)

  • DMSO, anhydrous

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation: Dissolve the secondary antibody in 0.1 M sodium bicarbonate buffer to a concentration of 1-2 mg/mL. Ensure the buffer is free of amine-containing substances (e.g., Tris, glycine).

  • Dye Preparation: Prepare a 10 mg/mL stock solution of the succinimidyl ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Slowly add the dye solution to the antibody solution while gently stirring or vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This may require optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~360 nm (for the coumarin dye).

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_ab Prepare Antibody (1-2 mg/mL in bicarb buffer) react Mix Antibody and Dye (1-2 hours, RT, dark) prep_ab->react prep_dye Prepare Dye Stock (10 mg/mL in DMSO) prep_dye->react purify Size-Exclusion Chromatography react->purify store Store Conjugate at 4°C purify->store

Caption: Workflow for antibody conjugation.

Part B: Cell Staining

Materials:

  • Cells cultured on coverslips

  • 4% PFA in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA or 5% normal serum in PBS)

  • Primary antibody

  • Coumarin-labeled secondary antibody (from Part A)

  • Mounting medium

Procedure:

  • Fixation and Permeabilization: Follow steps 1 and 2 from the Fixed Cell Staining protocol.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the coumarin-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslips and image as described in the Fixed Cell Staining protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Fluorescence - Suboptimal pH- Low dye concentration- Photobleaching- Adjust the pH of the imaging buffer.- Increase the dye concentration or incubation time.- Minimize light exposure and use an anti-fade mounting medium.
High Background Staining - Incomplete washing- Non-specific binding of dye or antibody- Increase the number and duration of wash steps.- Use a blocking buffer for immunofluorescence.- Filter the dye working solution.
Cellular Toxicity (Live Cells) - High dye concentration- Prolonged incubation- Perform a titration to find the lowest effective dye concentration.- Reduce the incubation time.

Conclusion

This compound is a valuable and versatile blue fluorescent probe for a range of applications in fluorescence microscopy. Its pH sensitivity offers unique opportunities for investigating cellular physiology, while its reactivity allows for straightforward conjugation to biomolecules for targeted imaging. By following the detailed protocols and considering the properties outlined in these application notes, researchers can effectively utilize this fluorophore to advance their scientific investigations.

References

Application Notes and Protocols for Bioconjugation with 7-Hydroxy-4-methylcoumarin-3-acetic acid succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester (CAS 96735-88-5), is an amine-reactive fluorescent labeling reagent. It belongs to the coumarin (B35378) family of dyes, which are known for their utility in biological labeling due to their relatively small size, which minimizes potential interference with the biological activity of the labeled molecule.[1] This reagent covalently attaches the blue-fluorescing 7-hydroxy-4-methylcoumarin-3-acetyl moiety to primary amines (e.g., the N-terminus and the ε-amino group of lysine (B10760008) residues) on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2] The resulting bioconjugates exhibit blue fluorescence, making them valuable tools for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, and immunoassays. The fluorescence of this particular coumarin derivative is noted to be pH-dependent and sensitive to its environment.[1][3]

Photophysical and Chemical Properties

A summary of the key properties of this compound and its succinimidyl ester is provided below. Accurate photophysical data is essential for quantitative analysis, such as determining the degree of labeling.

PropertyValueReference
Molecular Formula C16H13NO7[2]
Molecular Weight 331.28 g/mol [2]
Excitation Maximum (λex) ~360 nm[4]
Emission Maximum (λem) ~450 nm[4]
Molar Extinction Coefficient (ε) Data not available for the succinimidyl ester. For a similar compound, 7-Methoxycoumarin-4-acetic acid, ε is 11,820 cm⁻¹M⁻¹ at 323.8 nm in methanol.[5]
Quantum Yield (Φ) Data not available for the succinimidyl ester. For a similar compound, 7-Methoxycoumarin-4-acetic acid, Φ is 0.18 in methanol.[5]
Reactive Group N-hydroxysuccinimide (NHS) ester[2]
Target Functional Group Primary amines (-NH2)[1][2]
Solubility Soluble in anhydrous DMSO or DMF[4]

Bioconjugation Reaction Mechanism

The bioconjugation process involves the reaction of the N-hydroxysuccinimidyl (NHS) ester of this compound with a primary amine on a biomolecule. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G Bioconjugation Reaction of Coumarin NHS Ester Coumarin This compound, SE O-N(=O)-C(=O)-...-Coumarin Intermediate Reaction Intermediate Coumarin:f0->Intermediate Nucleophilic attack Biomolecule Biomolecule R-NH2 Biomolecule:f0->Intermediate Product Labeled Biomolecule R-NH-C(=O)-...-Coumarin Intermediate->Product Amide bond formation Byproduct {N-Hydroxysuccinimide} Intermediate->Byproduct Release of NHS

Caption: Reaction of coumarin NHS ester with a primary amine.

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound succinimidyl ester. Optimization may be required for specific proteins.

Materials and Reagents:

  • Protein of interest

  • This compound succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] Crucially, this buffer must be free of primary amines (e.g., Tris, glycine). [1]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0[1]

  • Purification column (e.g., size-exclusion chromatography resin like Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

    • Ensure the protein concentration is accurately determined.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[1]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A starting point for optimization is a 10- to 20-fold molar excess of the dye to the protein.[6]

    • While gently stirring or vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[6]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a spin column or gravity-flow column) pre-equilibrated with the desired storage buffer.[6] The labeled protein will typically elute in the first colored fractions.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye (~360 nm).

    • Calculate the DOL using the Beer-Lambert law (see Protocol 3).

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Antibody Labeling

This protocol is a more specific application for labeling IgG antibodies.

Materials and Reagents:

  • IgG antibody (in an amine-free buffer)

  • All reagents from Protocol 1

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate, pH 8.3.

    • Ensure any stabilizing proteins like BSA and amine-containing buffers (Tris, glycine) or preservatives (sodium azide) have been removed.

  • Prepare the Dye Stock Solution:

    • Follow step 2 from Protocol 1.

  • Perform the Labeling Reaction:

    • A dye-to-antibody molar ratio of 9:1 to 15:1 is a recommended starting point for IgGs.

    • Add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently stirring.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purify the Conjugated Antibody:

    • Follow step 5 from Protocol 1.

  • Determine the Degree of Labeling (DOL):

    • Follow step 6 from Protocol 1. An optimal DOL for IgG antibodies is typically between 4 and 7.

  • Storage:

    • Follow step 7 from Protocol 1.

G Experimental Workflow for Protein Labeling A Prepare Protein Solution (1-10 mg/mL in pH 8.3-8.5 buffer) C Perform Labeling Reaction (Add 10-20x molar excess of dye) A->C B Prepare 10 mM Dye Stock (in anhydrous DMSO/DMF) B->C D Incubate (1-2 hours, RT, protected from light) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Calculate DOL) E->F G Store Labeled Protein (4°C or -20°C/-80°C) F->G

Caption: A typical workflow for protein bioconjugation.

Protocol 3: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. Accurate DOL determination is crucial for reproducible experiments.

Procedure:

  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the dye's maximum absorbance wavelength (Amax, ~360 nm) using a spectrophotometer.

  • Calculate the DOL:

    • The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:

      • CF (Correction Factor) = A280 of the free dye / Amax of the free dye. This value needs to be determined empirically or obtained from the manufacturer.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • The concentration of the dye is calculated as: Dye Concentration (M) = Amax / ε_dye where:

      • ε_dye = Molar extinction coefficient of the dye at its Amax.

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Example DOL Calculation Data:

ParameterValue
Measured A2800.95
Measured Amax (~360 nm)0.40
ε_protein (IgG)210,000 M⁻¹cm⁻¹
ε_dye (approximated)11,820 M⁻¹cm⁻¹
Correction Factor (CF, hypothetical)0.30
Calculated Protein Conc. (M) 3.95 x 10⁻⁶ M
Calculated Dye Conc. (M) 3.38 x 10⁻⁵ M
Calculated DOL ~8.6

Troubleshooting

Low fluorescence signal or poor labeling efficiency can arise from several factors. A systematic approach to troubleshooting is recommended.

G Troubleshooting Low Fluorescence Signal Start Low Fluorescence Signal A Check Labeling Efficiency Start->A F Evaluate Purification Start->F Inefficient removal of free dye? G Consider Environmental Effects Start->G Fluorescence quenching by protein residues? Solvent effects? H Check Instrumentation Start->H Incorrect excitation/emission wavelengths? B Verify Reaction Conditions A->B Is buffer amine-free? Is pH 8.3-8.5? C Assess Dye Quality A->C Is dye fresh? Stored correctly? D Optimize Dye:Protein Ratio A->D Over-labeling (quenching)? Under-labeling? E Confirm Protein Integrity A->E Protein aggregated? Degraded?

Caption: A flowchart for troubleshooting common issues.

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incorrect Buffer: Presence of primary amines (Tris, glycine) in the buffer.Use an amine-free buffer such as sodium bicarbonate or phosphate (B84403) buffer.[6]
Incorrect pH: pH is too low for efficient reaction with primary amines.Ensure the reaction buffer pH is between 8.3 and 8.5.[6]
Degraded Dye: The succinimidyl ester has hydrolyzed due to moisture.Prepare fresh dye stock solution in anhydrous DMSO or DMF immediately before use. Store the dye protected from light and moisture.[6]
Suboptimal Dye:Protein Ratio: Too little dye results in under-labeling; too much can cause quenching.Optimize the molar ratio of dye to protein. Start with a 10- to 20-fold molar excess and titrate.[6]
Low Fluorescence Signal Quenching: The local environment on the protein (e.g., proximity to tryptophan or tyrosine residues) can quench fluorescence.This is an inherent property of the protein-dye conjugate. If problematic, consider labeling a different protein or using a dye with a longer linker.
Photobleaching: The coumarin fluorophore has been degraded by exposure to excitation light.Minimize exposure of the labeled sample to light during experiments and storage.
Protein Precipitation Hydrophobicity of the Dye: The addition of the hydrophobic coumarin dye can increase the overall hydrophobicity of the protein, leading to aggregation.Keep the degree of labeling to a minimum.
Solvent Effects: The organic solvent (DMSO/DMF) used to dissolve the dye can denature the protein.Keep the volume of organic solvent added to the protein solution to a minimum (typically <10% of the total reaction volume).

References

Illuminating Cellular Dynamics: Applications of 7-Hydroxy-4-methylcoumarin-3-acetic acid in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Hydroxy-4-methylcoumarin-3-acetic acid (HMCA) is a versatile blue fluorophore increasingly utilized in cell imaging due to its sensitivity to the local environment, particularly pH, and its utility as a fluorescent label for biomolecules. Its succinimidyl ester derivative (HMCA-SE) is a popular choice for covalent labeling of proteins and other amine-containing molecules. This document provides detailed application notes and protocols for the use of HMCA and its derivatives in cell imaging, with a focus on its roles as a pH indicator and a fluorescent label.

Core Photophysical Properties

HMCA exhibits fluorescence characteristics that are influenced by its microenvironment. While specific quantitative data for the free acid can be scarce, its spectral properties form the basis of its applications.

PropertyValue (Free Acid)Value (Typical Protein Conjugate)Reference
Excitation Maximum (λex)~360 nm~360 nm[1]
Emission Maximum (λem)~450 nm~450 nm[1]
Quantum Yield (Φ) Data not readily availableDependent on conjugation and local environment
Molar Extinction Coefficient (ε) Data not readily availableDependent on conjugation and local environment
Solubility DMSOAqueous buffers (conjugated)[1]

Note: The quantum yield and molar extinction coefficient are critical parameters for quantitative fluorescence imaging. While specific values for this compound are not consistently reported in the literature, related coumarin (B35378) derivatives offer some insight. For instance, 7-Methoxycoumarin-4-acetic acid has a reported quantum yield of 0.18 and a molar extinction coefficient of 11,820 cm⁻¹M⁻¹ at 323.8 nm in methanol.[2] These values should be used as an approximation, and it is recommended to determine them experimentally for specific conjugates and experimental conditions.

Application 1: pH-Sensitive Fluorescent Indicator for Intracellular Measurements

The fluorescence intensity of HMCA is pH-dependent, making it a valuable tool for measuring intracellular pH (pHi).[1] The protocol below is adapted from methodologies for similar coumarin-based pH indicators.

Experimental Protocol: Intracellular pH Measurement

1. Reagent Preparation:

  • HMCA Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Loading Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a custom buffer appropriate for the cell type.

  • Calibration Buffers: A set of buffers with known pH values (e.g., ranging from pH 5.5 to 8.0). These buffers should contain a K⁺/H⁺ ionophore like nigericin (B1684572) (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.

2. Cell Staining:

  • Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes).

  • Wash the cells twice with pre-warmed loading buffer.

  • Dilute the HMCA stock solution in the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Incubate the cells with the HMCA-containing buffer for 15-30 minutes at 37°C.

  • Wash the cells twice with pre-warmed loading buffer to remove excess dye.

  • Add fresh imaging buffer to the cells.

3. Intracellular pH Calibration:

  • Load a separate set of cells with HMCA as described above.

  • Aliquot the loaded cells into different tubes or wells.

  • Resuspend each aliquot in a different pH calibration buffer containing nigericin.

  • Incubate for 5-10 minutes to allow for pH equilibration.

  • Image the cells immediately.

4. Image Acquisition and Analysis:

  • Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (e.g., excitation ~360 nm, emission ~450 nm).

  • For the calibration samples, acquire images for each pH point, keeping the imaging parameters (e.g., exposure time, gain) constant.

  • Measure the mean fluorescence intensity of the cells for each calibration point and for the experimental samples.

  • Generate a calibration curve by plotting the mean fluorescence intensity against the corresponding pH of the calibration buffers.

  • Determine the intracellular pH of the experimental samples by interpolating their mean fluorescence intensity on the calibration curve.

G cluster_prep Preparation cluster_staining Cell Staining cluster_calibration Calibration cluster_imaging Imaging & Analysis A Prepare HMCA Stock Solution D Incubate with HMCA A->D B Prepare Loading & Calibration Buffers C Wash Cells B->C F Incubate Stained Cells in Calibration Buffers with Nigericin B->F C->D E Wash to Remove Excess Dye D->E E->F G Acquire Images E->G Experimental Sample F->G Calibration Samples H Measure Fluorescence Intensity G->H I Generate Calibration Curve H->I J Determine Intracellular pH I->J

Workflow for intracellular pH measurement using this compound.

Application 2: Fluorescent Label for Biomolecules in Cell Imaging

The succinimidyl ester of this compound (HMCA-SE) is an amine-reactive compound widely used for labeling proteins, antibodies, and other biomolecules for visualization in cells.[3][4]

Experimental Protocol: Antibody Labeling with HMCA-SE

This protocol provides a general guideline for labeling antibodies. The molar ratio of dye to antibody may need to be optimized for different antibodies and applications.

1. Reagent Preparation:

  • Antibody Solution: Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts are not compatible with the labeling reaction.

  • HMCA-SE Stock Solution: Prepare a 10 mM stock solution of HMCA-SE in anhydrous DMSO immediately before use.

2. Labeling Reaction:

  • Bring the antibody solution and HMCA-SE stock solution to room temperature.

  • Add the HMCA-SE stock solution to the antibody solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification of the Labeled Antibody:

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.

  • Equilibrate the column or dialysis membrane with an appropriate storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column or place it in the dialysis cassette.

  • Collect the fractions containing the labeled antibody (the first colored band to elute from the column) or dialyze against several changes of buffer.

4. Characterization of the Conjugate (Optional but Recommended):

  • Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using the absorbance of the dye and the protein. This requires the molar extinction coefficient of the dye, which, as noted, may need to be determined experimentally or approximated.

  • Assess Antibody Functionality: Perform a functional assay (e.g., ELISA, Western blot) to ensure that the labeling process has not compromised the antibody's binding affinity.

5. Immunofluorescence Staining:

  • Fix and permeabilize cells according to standard protocols appropriate for the target antigen.

  • Incubate the cells with the HMCA-SE labeled primary or secondary antibody at the optimized dilution.

  • Wash the cells to remove unbound antibody.

  • Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization (Optional) cluster_staining Immunofluorescence A Prepare Antibody in Amine-Free Buffer C Mix Antibody and HMCA-SE Solutions A->C B Prepare HMCA-SE Stock Solution in DMSO B->C D Incubate at Room Temperature C->D E Separate Labeled Antibody (Size-Exclusion or Dialysis) D->E F Determine Degree of Labeling (DOL) E->F G Assess Antibody Functionality E->G H Incubate Fixed/Permeabilized Cells with Labeled Antibody E->H F->H G->H I Wash and Image H->I

Workflow for labeling an antibody with HMCA-SE and its use in immunofluorescence.

Concluding Remarks

This compound and its derivatives are valuable additions to the molecular toolbox for cell imaging. Their pH sensitivity allows for the investigation of intracellular microenvironments, while their ability to be conjugated to biomolecules enables the specific labeling and tracking of cellular components. The protocols provided herein serve as a starting point for researchers to explore the diverse applications of this versatile blue fluorophore in their own experimental systems. As with any fluorescent probe, optimization of labeling and imaging conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes: 7-Hydroxy-4-methylcoumarin-3-acetic acid as a pH Indicator in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid is a fluorescent probe that exhibits pH-dependent emission, making it a valuable tool for measuring pH in biological systems.[1][2] As a derivative of 7-hydroxycoumarin (also known as 4-methylumbelliferone (B1674119) or 4-MU), its fluorescence is contingent on the protonation state of the 7-hydroxy group. In acidic to neutral environments, the hydroxyl group is protonated, and upon alkalinization, it deprotonates to a phenolate (B1203915) form, leading to a significant change in its fluorescence properties. This characteristic allows for the ratiometric or intensity-based measurement of pH in various biological contexts, including intracellular pH (pHi) determination.[3]

Physicochemical and Spectroscopic Properties

The utility of this compound as a pH indicator is defined by its key physicochemical and spectral properties. While specific data for the 3-acetic acid derivative is not extensively published, the properties of the parent compound, 7-hydroxy-4-methylcoumarin (4-MU), provide a reliable reference point as the core fluorophore is identical.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₅
Molecular Weight 234.21 g/mol
pKa (7-hydroxyl group of 4-MU) 7.79[4]
Solubility Soluble in DMSO and Methanol[4]
pH-Dependent Spectral Characteristics (based on 7-hydroxy-4-methylcoumarin)
ConditionExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)NotesReference
pH 5.98 (Neutral Form) ~320 nm~445 nm0.74Represents the protonated, less fluorescent state.[5]
pH 7.0 360 nm450 nm-Exhibits colorless properties at this pH.[4][5]
pH > 7.5 360 nm450 nm-Begins to exhibit blue fluorescence.[4][4]
pH 9.75 (Anionic Form) ~360 nm~445 nm0.95Represents the deprotonated, highly fluorescent state.[5]
pH 10.2 (in 0.15 M glycine (B1666218) buffer) 365 nm445 nm-Fluorescence intensity is approximately 100 times greater than at pH 7.4.[4][4]

Principle of pH Sensing

The mechanism of pH sensing by this compound is based on the equilibrium between its protonated (phenol) and deprotonated (phenolate) forms. This equilibrium is governed by the pKa of the 7-hydroxyl group. Below the pKa, the protonated form predominates, which is less fluorescent. Above the pKa, the deprotonated form is dominant and exhibits strong fluorescence. The change in fluorescence intensity or a shift in the emission spectrum can be correlated to the pH of the surrounding environment.

pH-Dependent Fluorescence of 7-Hydroxycoumarin cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Protonated 7-Hydroxycoumarin (Protonated Form) Low Fluorescence Deprotonated 7-Hydroxycoumarin (Deprotonated Phenolate Form) High Fluorescence Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺ Workflow for Intracellular pH Measurement cluster_0 Cell Preparation & Staining cluster_1 Flow Cytometry Analysis cluster_2 pH Calibration Harvest Harvest & Wash Cells Load Load Cells with This compound Harvest->Load Incubate Incubate at 37°C Load->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Analyze Analyze on Flow Cytometer (Ex: ~360nm, Em: ~450nm) Wash->Analyze Record Record Mean Fluorescence Intensity (MFI) Analyze->Record Calib_Curve Generate Calibration Curve (MFI vs. pH) Record->Calib_Curve Compare Calib_Load Load Cells with Dye Calib_Resuspend Resuspend in Calibration Buffers with Nigericin Calib_Load->Calib_Resuspend Calib_Analyze Analyze on Flow Cytometer Calib_Resuspend->Calib_Analyze Calib_Analyze->Calib_Curve

References

Application Notes and Protocols: Synthesis and Application of 7-Hydroxy-4-methylcoumarin-3-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid and its derivatives. It further outlines protocols for evaluating their application in fluorescence-based assays and as potential therapeutic agents for inflammatory diseases and Alzheimer's disease.

Introduction

Coumarins, a class of benzopyrone compounds, are prevalent in nature and form the core scaffold for a multitude of molecules with significant biological and photophysical properties.[1] Specifically, derivatives of 7-hydroxy-4-methylcoumarin are of great interest due to their intense blue fluorescence, which is often sensitive to the local environment.[2][3] This property makes them invaluable as fluorescent probes and pH indicators.[4] Furthermore, modifications to the coumarin (B35378) core, particularly at the C3 and C7 positions, have yielded derivatives with potent pharmacological activities, including anti-inflammatory and cholinesterase inhibitory effects, highlighting their potential in drug discovery.[5][6]

Synthetic Strategies and Workflows

The synthesis of the target compounds typically follows a multi-step pathway: first, the formation of the core 7-hydroxy-4-methylcoumarin scaffold, followed by functionalization to introduce the 3-acetic acid moiety and other derivatives.

Synthesis of the Coumarin Core

The most common and efficient method for synthesizing the 7-hydroxy-4-methylcoumarin core is the Pechmann Condensation .[4][7] This acid-catalyzed reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate).[8][9] Strong acids like sulfuric acid or solid acid catalysts are often employed to drive the reaction, which proceeds through transesterification, intramolecular cyclization, and dehydration.[4][10]

Synthesis of 3-Substituted Derivatives

To introduce substituents at the C3 position, such as the acetic acid group, the Knoevenagel Condensation is a preferred method.[1][11] This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine (B6355638).[12][13] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

General Synthesis and Evaluation Workflow

The overall process from initial synthesis to final application can be visualized as a logical workflow. This involves the synthesis of the core scaffold, subsequent derivatization, purification and characterization, and finally, evaluation of its specific properties or biological activities.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Application start Starting Materials (e.g., Resorcinol (B1680541), Ethyl Acetoacetate) pechmann Pechmann Condensation start->pechmann core 7-Hydroxy-4-methylcoumarin (Core Scaffold) pechmann->core derivatization Derivatization (e.g., Knoevenagel, Alkylation) core->derivatization product Target Derivative (e.g., 3-Acetic Acid) derivatization->product purification Purification (Recrystallization, Chromatography) product->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization application Application Testing characterization->application fluorescence Fluorescence Spectroscopy application->fluorescence Photophysical Properties biological Biological Assays (e.g., Enzyme Inhibition) application->biological Pharmacological Activity

General workflow for synthesis and evaluation of coumarin derivatives.

Application Notes

Fluorescent Probes and Labels

7-Hydroxycoumarin derivatives are renowned for their strong fluorescence, typically absorbing UV light and emitting in the blue spectrum.[2] The fluorescence of these compounds is often sensitive to pH and the polarity of their environment.[3] The this compound scaffold, in particular, is a versatile platform for creating fluorescent probes. The carboxylic acid group can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on biomolecules, allowing for covalent labeling of proteins and other targets for visualization in fluorescence microscopy and competitive binding assays.[14][15]

Anti-Inflammatory Agents

Several derivatives of 7-hydroxy-4-methylcoumarin have demonstrated significant anti-inflammatory properties.[5] The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines (e.g., TNF-α), as well as the downregulation of enzymes like cyclooxygenase-2 (COX-2).[16][17] These findings position coumarin derivatives as promising leads for the development of novel anti-inflammatory drugs.

Cholinesterase Inhibitors for Alzheimer's Disease

A critical application in drug development is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[18] Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.[6] Numerous studies have shown that 7-hydroxycoumarin derivatives can act as potent inhibitors of both AChE and BChE, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[18][19][20]

G cluster_inhibition Inhibition Mechanism ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding AChE->Block Signal Signal Transduction Postsynaptic->Signal Coumarin Coumarin Derivative Coumarin->AChE Binds to Active Site Block->ACh Blocked

Mechanism of acetylcholinesterase (AChE) inhibition by coumarin derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes the synthesis of the core coumarin scaffold from resorcinol and ethyl acetoacetate (B1235776).[4][9]

  • Preparation: Place a 250 mL beaker containing 15 mL of concentrated (98%) sulfuric acid in an ice-water bath and cool to below 10°C.[9]

  • Mixing Reagents: In a separate flask, mix 3.7 g of finely powdered resorcinol with 4.5 g (4.4 mL) of ethyl acetoacetate. Stir until a clear solution is formed.[4][21]

  • Reaction: Add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 20°C throughout the addition, as the reaction is exothermic.[9]

  • Stirring: Once the addition is complete, continue stirring the mixture in the ice bath for 10-20 minutes.[4][9]

  • Precipitation: Pour the reaction mixture slowly into approximately 200 mL of crushed ice or ice-cold water with stirring. A pale yellow solid will precipitate.[9]

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with several portions of cold water.[9]

  • Purification: Recrystallize the crude solid from an ethanol (B145695)/water mixture (e.g., 70:30) to obtain pure, pale yellow crystals of 7-hydroxy-4-methylcoumarin.[9][22] Dry the crystals completely before characterization.

Protocol 2: Generalized Synthesis of Coumarin-3-carboxylic Acids (Knoevenagel Condensation)

This protocol provides a general method for synthesizing 3-carboxy coumarin derivatives, which can be adapted for the target molecule.[1][11][13]

  • Reaction Setup: In a round-bottom flask, combine a substituted 2-hydroxybenzaldehyde (1 equivalent), Meldrum's acid or diethyl malonate (1.1-1.2 equivalents), and a catalytic amount of piperidine or sodium azide (B81097) in a suitable solvent like water or ethanol.[1][11][13]

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux (e.g., 60-80°C). The reaction can be accelerated using ultrasound irradiation.[1][11]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration. Otherwise, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.[11]

  • Hydrolysis (if starting with an ester): If a malonic ester was used, the resulting coumarin-3-carboxylate ester must be hydrolyzed. Dissolve the ester in a mixture of ethanol and aqueous NaOH solution and stir at room temperature or heat gently until the reaction is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with dilute HCl to precipitate the coumarin-3-carboxylic acid. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.

Protocol 3: Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo protocol is used to assess the acute anti-inflammatory activity of synthesized compounds.[5][16][23]

  • Animal Preparation: Use adult albino rats, fasted overnight with free access to water. Divide them into groups (e.g., n=6): a control group, a standard drug group (e.g., Ibuprofen or Indomethacin), and test groups for each coumarin derivative.[5][23]

  • Compound Administration: Administer the test compounds and the standard drug orally at a specified dose (e.g., 30 mg/kg body weight), typically suspended in a 2% acacia or similar vehicle. The control group receives only the vehicle.[23]

  • Induction of Edema: After one hour, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the left hind paw of each rat to induce localized edema.

  • Measurement: Measure the paw volume or diameter immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 5 hours) using a plethysmometer or digital calipers.[23]

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[5]

Data Presentation

Quantitative data from synthesis and biological evaluations are summarized below for clarity and comparison.

Table 1: Summary of Synthesis Yields for Coumarin Derivatives
CompoundSynthetic MethodCatalyst/ConditionsYield (%)Reference(s)
7-Hydroxy-4-methylcoumarinPechmann CondensationConc. H₂SO₄, 5°C to RT, 18h80-88%[10]
7-Hydroxy-4-methylcoumarinPechmann CondensationPolyphosphoric acid, 75-80°C, 20 minGood[22]
7-Hydroxy-4-methylcoumarinPechmann CondensationDiatomite-loaded H₂SO₄/Tosic acid, 120°C88.5%[24]
Coumarin-3-carboxylic acidsKnoevenagel CondensationSodium azide, Water, RT92-99%[1]
3-ArylcoumarinsPerkin CondensationAcetic anhydride, Et₃N, 120°C46-74%[1]
Table 2: Anti-Inflammatory Activity of Selected 7-Hydroxycoumarin Derivatives
Compound IDAssay Method% Inhibition of EdemaTime PointReference DrugReference(s)
Compound 4d Carrageenan-induced rat paw edema86.98%-Ibuprofen[5]
Compound 4 Carrageenan-induced rat paw edema44.05%3 hIndomethacin[16]
Compound 8 Carrageenan-induced rat paw edema38.10%3 hIndomethacin[16]
Compound I-e Carrageenan-induced rat paw edema~74.6%-Diclofenac[23]
Table 3: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives
Compound IDTarget EnzymeIC₅₀ (µM)Selectivity (AChE/BChE)Reference DrugReference(s)
Compound 4c AChE0.802-Donepezil[18][25]
Compound 5e AChE0.1527.4Rivastigmine[19]
Compound 5e BChE4.11-Rivastigmine[19]
Compound 12d AChE6.30--[20]
Compound 12d BChE49.0--[20]

References

Application Notes and Protocols for 7-Hydroxy-4-methylcoumarin-3-acetic acid in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Hydroxy-4-methylcoumarin-3-acetic acid and its derivatives in fluorescence-based competitive binding assays. This powerful technique is instrumental in drug discovery and development for identifying and characterizing ligand-receptor interactions.

Introduction to this compound

This compound is a fluorescent compound that exhibits blue fluorescence.[1][2][3] Its succinimidyl ester (SE) derivative is widely used for labeling biomolecules, such as proteins and peptides, through reaction with primary amines.[1][2] The fluorescence of this coumarin (B35378) derivative is sensitive to its environment, which can be harnessed in binding assays.[1][2] When a molecule labeled with this fluorophore binds to a larger protein, changes in the fluorescence properties, such as fluorescence polarization or intensity, can be observed.

Principle of Competitive Binding Assays

A competitive binding assay is a technique used to measure the affinity of a test compound (unlabeled ligand) for a target protein.[4][5] In this assay, the unlabeled ligand competes with a constant concentration of a fluorescently labeled ligand (the probe) for binding to the target protein. As the concentration of the unlabeled ligand increases, it displaces the fluorescent probe from the target protein, leading to a change in the fluorescence signal. This change is then used to determine the concentration of the unlabeled ligand that inhibits 50% of the fluorescent probe's binding (IC50). The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the target protein.[6][7]

Applications in Drug Discovery

Fluorescence-based competitive binding assays are a cornerstone of modern drug discovery for several reasons:

  • High-Throughput Screening (HTS): These assays are readily adaptable to HTS formats, allowing for the rapid screening of large compound libraries to identify potential drug candidates.

  • Lead Optimization: They provide quantitative data on the potency of compounds, guiding medicinal chemists in optimizing the structure of lead compounds to improve their affinity for the target.

  • Mechanism of Action Studies: Competitive binding assays can help elucidate the mechanism of action of a drug by confirming its direct interaction with a specific target.

Experimental Design and Considerations

Several factors should be considered when designing a competitive binding assay using a this compound-based probe:

  • Probe Selection and Characterization: A fluorescent probe must be synthesized by conjugating this compound SE to a known ligand of the target protein. It is crucial that the fluorescent label does not significantly impair the ligand's binding affinity.[8] The binding affinity (Kd) of the fluorescent probe to the target protein must be accurately determined before its use in competitive assays.

  • Assay Format: The choice of assay format, such as fluorescence polarization (FP) or fluorescence intensity (FI), will depend on the specific characteristics of the target system and available instrumentation. FP is often preferred as it is a homogeneous assay that measures the change in the apparent size of the fluorescent molecule upon binding.[9][10]

  • Concentration of a Fluorescent Probe: The concentration of the fluorescent probe should ideally be at or below its Kd value to ensure that the assay is sensitive to competition from the unlabeled ligand.

  • Control Experiments: Appropriate controls are essential for data validation. These include wells with only the fluorescent probe, wells with the probe and the target protein (maximum signal), and wells with a known inhibitor (positive control) or a non-binding compound (negative control).

Experimental Protocols

Protocol 1: Determination of the Dissociation Constant (Kd) of the Fluorescent Probe

This protocol describes the determination of the binding affinity of the this compound-labeled ligand (fluorescent probe) to the target protein using a saturation binding experiment.

Materials:

  • Target Protein

  • Fluorescent Probe (ligand labeled with this compound)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate Reader with fluorescence detection capabilities

Procedure:

  • Prepare a series of dilutions of the target protein in the assay buffer.

  • Add a fixed, low concentration of the fluorescent probe (e.g., 1 nM) to each well of a microplate.

  • Add the different concentrations of the target protein to the wells.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Measure the fluorescence signal (e.g., fluorescence polarization or intensity) using a microplate reader.

  • Plot the fluorescence signal as a function of the target protein concentration and fit the data to a one-site binding equation to determine the Kd.

Protocol 2: Competitive Binding Assay

This protocol outlines the procedure for determining the IC50 and Ki of an unlabeled test compound.

Materials:

  • Target Protein

  • Fluorescent Probe

  • Unlabeled Test Compound

  • Assay Buffer

  • Microplate Reader

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound in the assay buffer.

  • In a microplate, add the assay buffer, the target protein at a fixed concentration (typically at or slightly above the Kd of the fluorescent probe), and the fluorescent probe at a fixed concentration (at or below its Kd).

  • Add the different concentrations of the unlabeled test compound to the wells.

  • Incubate the plate at room temperature to reach equilibrium, protected from light.

  • Measure the fluorescence signal.

  • Plot the fluorescence signal as a function of the logarithm of the unlabeled test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Analysis

The quantitative data from the competitive binding assay should be summarized in a structured table. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the fluorescent probe.

  • Kd is the dissociation constant of the fluorescent probe for the target protein.

Table 1: Hypothetical Binding Data for a Test Compound

ParameterValue
Fluorescent Probe Concentration ([L])1 nM
Fluorescent Probe Kd10 nM
IC5050 nM
Ki4.55 nM

Note: This is a hypothetical example to illustrate data presentation. Actual values will vary depending on the specific system under investigation.

Visualizations

Signaling Pathway Diagram

cluster_competition Competition for Binding Site Ligand Unlabeled Ligand (Test Compound) Binding Binding Ligand->Binding Competes with Probe Fluorescent Probe (Labeled Ligand) Probe->Binding Receptor Target Protein Signal Fluorescence Signal Receptor->Signal Probe Bound NoSignal Reduced Fluorescence Signal Receptor->NoSignal Ligand Bound Binding->Receptor NoBinding No Binding

Caption: Competitive binding of labeled and unlabeled ligands.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Target Protein Solution D Dispense Protein, Probe, and Test Compound into Microplate A->D B Prepare Fluorescent Probe Solution B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate to Reach Equilibrium D->E F Measure Fluorescence Signal E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive binding assay.

Data Analysis Logic Diagram

RawData Raw Fluorescence Data Normalization Normalize Data (% Inhibition) RawData->Normalization Plotting Plot % Inhibition vs. log[Test Compound] Normalization->Plotting CurveFit Fit to Sigmoidal Dose-Response Model Plotting->CurveFit IC50 IC50 Value CurveFit->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff Ki Ki Value (Binding Affinity) ChengPrusoff->Ki Kd_L Kd and [L] of Fluorescent Probe Kd_L->ChengPrusoff

Caption: Logic flow for data analysis.

References

Application Notes and Protocols: Developing Fluorescent Enzyme Substrates Using 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid is a versatile fluorogenic scaffold for the development of sensitive and specific enzyme substrates. Its utility lies in the quenching of its native fluorescence upon derivatization, which is restored upon enzymatic cleavage, providing a robust "turn-on" signal. This document provides detailed application notes and protocols for the synthesis and use of enzyme substrates based on this coumarin (B35378) derivative, with a focus on sulfatase enzymes implicated in lysosomal storage disorders.

Upon enzymatic removal of a quenching group (e.g., a sulfate-linked sugar moiety), the highly fluorescent 7-hydroxy-4-methylcoumarin is liberated. This increase in fluorescence can be monitored in real-time to determine enzyme activity. The acetic acid handle at the 3-position of the coumarin provides a convenient point of attachment for various targeting moieties, allowing for the design of substrates for a wide range of enzymes.

Key Applications

Substrates derived from this compound are particularly valuable for the diagnosis and monitoring of lysosomal storage diseases, such as Maroteaux-Lamy (Mucopolysaccharidosis VI) and Morquio A (Mucopolysaccharidosis IVA) syndromes. These disorders are characterized by deficiencies in specific sulfatase enzymes.

  • Maroteaux-Lamy Syndrome (MPS VI): Caused by a deficiency of N-acetylgalactosamine-4-sulfatase (Arylsulfatase B, ARSB). A fluorogenic substrate for ARSB can be synthesized by linking N-acetylgalactosamine-4-sulfate to the coumarin.

  • Morquio A Syndrome (MPS IVA): Results from a deficiency of galactose-6-sulfatase (GALNS). A corresponding substrate can be created by attaching galactose-6-sulfate to the coumarin scaffold.

These substrates have been successfully used in fluorimetric assays with various biological samples, including dried blood spots, making them suitable for newborn screening and diagnostic confirmation.[1]

Physicochemical and Fluorescence Properties

The fluorescence of the liberated 7-hydroxy-4-methylcoumarin is pH-dependent. The key properties of the fluorophore and its succinimidyl ester derivative are summarized below.

PropertyThis compoundThis compound, succinimidyl esterLiberated 7-hydroxy-4-methylcoumarin
Molecular Formula C₁₂H₁₀O₅C₁₆H₁₃NO₇C₁₀H₈O₃
Molecular Weight 234.21 g/mol 331.28 g/mol 176.17 g/mol
Excitation Wavelength (Ex) ~360 nm~360 nm~365 nm
Emission Wavelength (Em) ~450 nm~450 nm~445-450 nm
Appearance White to off-white solidWhite to off-white solidColorless to pale yellow solid
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMFSoluble in ethanol, methanol, DMSO

Experimental Protocols

Synthesis of Fluorogenic Sulfatase Substrates

The general strategy for synthesizing sulfatase substrates involves the glycosylation of the 7-hydroxy group of the coumarin derivative with a protected and sulfated sugar, followed by deprotection. The acetic acid side chain can be used to introduce a linker for further modifications if necessary.

A key synthetic approach involves the amide coupling of 7-hydroxycoumarinyl-4-acetic acid with a diamine linker, followed by glycosylation with a suitable glycosyl halide donor.[2]

Protocol 1: Synthesis of a Fluorogenic Substrate for N-acetylgalactosamine-4-sulfatase (ARSB)

This protocol is based on the synthesis of substrates for lysosomal sulfatases.[2]

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Mono-Boc-protected diamine (e.g., 1-Boc-amino-5-pentylamine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Protected N-acetylgalactosamine-4-sulfate glycosyl donor (e.g., a glycosyl halide)

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Appropriate reagents for deprotection of sugar hydroxyl groups (e.g., sodium methoxide (B1231860) in methanol)

  • Reagents for sulfation of the sugar moiety (e.g., sulfur trioxide pyridine (B92270) complex)

Procedure:

  • Activation of the Acetic Acid: React this compound with DCC and NHS in an appropriate solvent like DMF to form the succinimidyl ester.

  • Amide Coupling: React the activated coumarin with a mono-Boc-protected diamine in the presence of a base like TEA in DCM.

  • Glycosylation: The resulting coumarin-linker conjugate is then glycosylated with a protected N-acetylgalactosamine glycosyl donor under phase transfer catalysis conditions.

  • Deprotection: The Boc protecting group on the linker is removed using TFA. The protecting groups on the sugar hydroxyls are subsequently removed (e.g., using sodium methoxide).

  • Sulfation: The free hydroxyl group at the 4-position of the N-acetylgalactosamine is sulfated.

  • Purification: The final product is purified by chromatography.

Protocol 2: Synthesis of a Fluorogenic Substrate for Galactose-6-sulfatase (GALNS)

This protocol follows a similar synthetic route as for the ARSB substrate, with the key difference being the use of a galactose-based glycosyl donor.[2]

Materials:

  • Same as for Protocol 1, but with a protected galactose glycosyl donor.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Glycosylation: Glycosylate the coumarin-linker conjugate with a protected galactose glycosyl donor.

  • Deprotection: Remove the protecting groups from the linker and the sugar hydroxyls.

  • Selective Sulfation: The primary hydroxyl group at the 6-position of the galactose is selectively sulfated.[2]

  • Purification: Purify the final substrate by chromatography.

Enzyme Assay Protocols

The assay for sulfatases using these coumarin-based substrates is a two-step enzymatic reaction. The first step involves the sulfatase of interest cleaving the sulfate (B86663) group. The second step requires an exogenously added glycosidase to cleave the sugar moiety, releasing the fluorescent coumarin.

Protocol 3: Fluorimetric Assay for N-acetylgalactosamine-4-sulfatase (ARSB) Activity

This assay is designed for the diagnosis of Maroteaux-Lamy Syndrome (MPS VI).[1]

Materials:

  • ARSB substrate (synthesized as in Protocol 1)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • β-N-acetylgalactosaminidase (β-NGA)

  • Stop solution (e.g., a basic buffer like glycine-carbonate buffer, pH 10.5)

  • Microplate reader with fluorescence detection (Ex: ~365 nm, Em: ~450 nm)

  • Biological sample (e.g., dried blood spot punch, leukocyte lysate)

Procedure:

  • Sample Preparation: Elute the enzyme from the biological sample using an appropriate extraction buffer.

  • First Enzymatic Reaction: Incubate the sample with the ARSB substrate in the assay buffer.

  • Second Enzymatic Reaction: Add β-NGA to the reaction mixture to cleave the desulfated substrate.

  • Stopping the Reaction: Terminate the reaction by adding the stop solution. The basic pH also enhances the fluorescence of the liberated coumarin.

  • Fluorescence Measurement: Read the fluorescence intensity in a microplate reader.

  • Data Analysis: Calculate the enzyme activity based on a standard curve of 7-hydroxy-4-methylcoumarin.

Protocol 4: Fluorimetric Assay for Galactose-6-sulfatase (GALNS) Activity

This assay is used for the diagnosis of Morquio A Syndrome (MPS IVA).[1]

Materials:

  • GALNS substrate (synthesized as in Protocol 2)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • β-Galactosidase

  • Stop solution (e.g., glycine-carbonate buffer, pH 10.5)

  • Microplate reader with fluorescence detection (Ex: ~365 nm, Em: ~450 nm)

  • Biological sample

Procedure:

  • Sample Preparation: Prepare the biological sample as in Protocol 3.

  • First Enzymatic Reaction: Incubate the sample with the GALNS substrate in the assay buffer.

  • Second Enzymatic Reaction: Add β-galactosidase to the reaction mixture.

  • Stopping the Reaction: Add the stop solution.

  • Fluorescence Measurement: Measure the fluorescence intensity.

  • Data Analysis: Determine the enzyme activity from a standard curve.

Data Presentation

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (nmol/h/mg)Reference
Arylsulfatase A6,8-difluoro-4-methylumbelliferyl sulfate1301,200,000[3]
Arylsulfatase B6,8-difluoro-4-methylumbelliferyl sulfate501,100,000[3]
Arylsulfatase C6,8-difluoro-4-methylumbelliferyl sulfate201,200[3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Assay_Principle Substrate Coumarin-Sugar-Sulfate (Non-fluorescent) Intermediate Coumarin-Sugar (Non-fluorescent) Substrate->Intermediate Step 1 Product Coumarin (Fluorescent) Intermediate->Product Step 2 Sulfate Sulfate Intermediate->Sulfate Sugar Sugar Product->Sugar Enzyme1 Sulfatase (e.g., ARSB, GALNS) Enzyme1->Intermediate Enzyme2 Glycosidase (e.g., β-NGA, β-Galactosidase) Enzyme2->Product

Caption: Principle of the two-step enzymatic assay for sulfatases.

Substrate_Synthesis_Workflow start 7-Hydroxy-4-methylcoumarin -3-acetic acid step1 Activation of Acetic Acid (e.g., with DCC/NHS) start->step1 step2 Amide Coupling with Boc-protected diamine step1->step2 step3 Glycosylation with protected sugar step2->step3 step4 Deprotection of linker and sugar hydroxyls step3->step4 step5 Sulfation of sugar step4->step5 end Final Fluorogenic Substrate step5->end

Caption: General workflow for the synthesis of sulfatase substrates.

Conclusion

This compound serves as a valuable building block for creating fluorogenic enzyme substrates. The application notes and protocols provided herein offer a comprehensive guide for researchers interested in developing and utilizing such substrates, particularly for the study of sulfatases involved in human diseases. The high sensitivity and specificity of these assays make them powerful tools in diagnostics, drug discovery, and fundamental research.

References

Application Notes and Protocols: A Step-by-Step Guide to 7-Hydroxy-4-methylcoumarin-3-acetic acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of 7-Hydroxy-4-methylcoumarin-3-acetic acid to biomolecules, particularly proteins, through its amine-reactive succinimidyl ester derivative. This blue fluorophore is a valuable tool for fluorescently labeling proteins and other molecules for various research and diagnostic applications.

Introduction

This compound is a fluorescent dye that, when activated as an N-hydroxysuccinimide (NHS) ester, becomes a potent tool for bioconjugation. The NHS ester of this compound readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This process yields a fluorescently labeled biomolecule that can be utilized in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. The fluorescence of this coumarin (B35378) derivative is pH-dependent and sensitive to its environment.[1][2]

Principle of the Reaction

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the coumarin dye and a primary amine on the target molecule. The NHS ester is an excellent leaving group, and the reaction is driven by the nucleophilic attack of the amine on the carbonyl group of the ester. This results in the formation of a stable amide bond and the release of NHS. The reaction is most efficient at a slightly alkaline pH, where the primary amines are deprotonated and thus more nucleophilic.[3][4]

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize key quantitative data for optimizing the conjugation process.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis.[1][4][5]
Temperature Room Temperature (18-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive proteins.[6]
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be required at lower temperatures.[3][6]
Protein Concentration > 2 mg/mLHigher concentrations generally lead to better labeling efficiency.[6][7]

Table 2: Recommended Molar Ratios for Dye-to-Protein Conjugation

ApplicationStarting Molar Ratio (Dye:Protein)Notes
General Protein Labeling10:1 to 20:1This is a starting point and should be optimized for each specific protein and desired degree of labeling.[6][8]
Monoclonal Antibody Labeling10:1 to 20:1Optimization is crucial to avoid precipitation and loss of antibody activity.[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound succinimidyl ester to a protein.

Materials and Reagents
  • This compound, succinimidyl ester (SE-7H4MC3A)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Protocol

Step 1: Preparation of the Protein

  • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA or gelatin), as these will compete with the labeling reaction.[7]

  • If necessary, dialyze the protein against the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).

  • Adjust the protein concentration to at least 2 mg/mL in the Conjugation Buffer.[6]

Step 2: Preparation of the Dye Stock Solution

  • Allow the vial of SE-7H4MC3A to equilibrate to room temperature before opening to prevent moisture condensation. The NHS ester is moisture-sensitive.[6]

  • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[8] Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh and used promptly.

Step 3: Conjugation Reaction

  • Calculate the required volume of the dye stock solution to achieve the desired molar ratio (e.g., 10:1 dye to protein).

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing or stirring.[8]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

Step 4: Quenching the Reaction (Optional)

  • To terminate the reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[8]

  • Collect the fractions containing the fluorescently labeled protein. The labeled protein will typically elute first.

Step 6: Characterization of the Conjugate

  • Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the coumarin dye (approximately 350-360 nm, Amax).[10]

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = Amax / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the dye at its Amax.

Step 7: Storage of the Conjugate

  • Store the purified conjugate at 4°C, protected from light.

  • For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) conjugation Mix Protein and Dye (Target Molar Ratio) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (10 mg/mL in DMSO) prep_dye->conjugation incubation Incubate (1-2h RT or O/N 4°C, dark) conjugation->incubation purification Purify Conjugate (Size-Exclusion Chromatography) incubation->purification characterization Characterize Conjugate (Determine DOL) purification->characterization storage Store Conjugate (4°C or -20°C, dark) characterization->storage

Caption: Experimental workflow for protein conjugation.

Chemical Reaction Pathway

chemical_reaction reactant1 This compound Succinimidyl Ester plus1 + reactant1->plus1 reactant2 Protein-NH2 (Primary Amine) product1 Fluorescently Labeled Protein (Stable Amide Bond) reactant2->product1 pH 8.3-8.5 plus2 + product1->plus2 product2 N-Hydroxysuccinimide (Byproduct) plus1->reactant2 plus2->product2

Caption: NHS ester conjugation reaction pathway.

References

Application Notes and Protocols for Nucleic Acid Labeling with 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid is a fluorescent dye belonging to the coumarin (B35378) family, known for its blue fluorescence. It is commonly utilized in bioconjugation to label various biomolecules, including nucleic acids. The dye is typically activated as an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary aliphatic amines. This document provides detailed application notes and protocols for the labeling of nucleic acids using this compound, succinimidyl ester. Coumarin-labeled oligonucleotides are valuable tools in a variety of molecular biology applications, including fluorescence microscopy, in situ hybridization, and DNA sequencing. The small size of coumarin dyes is often advantageous as it minimizes interference with the biological activity of the labeled molecule.

Data Presentation

The photophysical properties of this compound are crucial for its application as a fluorescent label. While the exact quantum yield and extinction coefficient can vary depending on the local environment and conjugation to a biomolecule, the following table summarizes the available data for the free dye and related compounds.

PropertyValueNotes
Excitation Maximum (λex) ~363 nmpH-dependent and sensitive to the environment.
Emission Maximum (λem) ~455 nmExhibits a noticeable Stokes shift.
Molar Extinction Coefficient (ε) Not specified for the nucleic acid conjugate.For the related 7-Methoxycoumarin-4-acetic acid, a value of 11,820 cm⁻¹M⁻¹ at 323.8 nm has been reported.[1]
Quantum Yield (Φ) Not specified for the nucleic acid conjugate.For the related 7-Methoxycoumarin-4-acetic acid in methanol, a quantum yield of 0.18 has been reported.[1] For other coumarin-labeled nucleotides, quantum yields can range from 0.012 to 0.62 depending on the specific coumarin derivative.[2][3]
Molecular Weight 331.28 g/mol For the succinimidyl ester.

Mandatory Visualizations

Experimental Workflow for Nucleic Acid Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo_Prep Amine-Modified Oligonucleotide Mix Mix Oligonucleotide and Dye Solution Oligo_Prep->Mix Dye_Prep Dissolve 7-Hydroxy-4-methylcoumarin- 3-acetic acid, SE in DMSO Dye_Prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Ethanol_Precip Ethanol Precipitation Incubate->Ethanol_Precip HPLC Reverse-Phase HPLC Ethanol_Precip->HPLC QC Quality Control (UV-Vis Spectroscopy) HPLC->QC Final_Product Labeled Oligonucleotide QC->Final_Product G cluster_advantages Advantages cluster_disadvantages Disadvantages Coumarin_Labeling This compound for Nucleic Acid Labeling Small_Size Small molecular size minimizes steric hindrance Coumarin_Labeling->Small_Size Stable_Fluorescence Stable fluorescence signal Coumarin_Labeling->Stable_Fluorescence Good_Photostability Good photostability Coumarin_Labeling->Good_Photostability Lower_Brightness Potentially lower brightness compared to other dyes Coumarin_Labeling->Lower_Brightness Autofluorescence_Overlap Emission may overlap with cellular autofluorescence Coumarin_Labeling->Autofluorescence_Overlap pH_Sensitivity Fluorescence can be pH-dependent Coumarin_Labeling->pH_Sensitivity

References

Application Notes and Protocols for 7-Hydroxy-4-methylcoumarin-3-acetic acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid is a fluorescent molecule belonging to the coumarin (B35378) family. While the free acid form has limited direct applications in flow cytometry, its succinimidyl ester derivative, this compound, succinimidyl ester (often abbreviated as CMFCA-SE or AMCA-SE), is a valuable tool. This amine-reactive blue fluorophore is widely used for covalently labeling proteins and other biomolecules. Its key features include excitation by ultraviolet (UV) or violet lasers and emission of blue fluorescence, making it suitable for multicolor flow cytometry experiments. This document provides detailed application notes and protocols for the use of this compound, succinimidyl ester in key flow cytometry applications.

Spectral Properties

The spectral characteristics of 7-Hydroxy-4-methylcoumarin are essential for designing flow cytometry experiments.

PropertyWavelength (nm)
Maximum Excitation~337-360 nm[1][2]
Maximum Emission~450 nm
Recommended LaserUV (355 nm) or Violet (405 nm)
Recommended Filter~450/50 nm bandpass filter

Application 1: Cell Proliferation Assay using Dye Dilution

Principle

The succinimidyl ester of this compound readily crosses the cell membrane and covalently binds to intracellular proteins. As cells divide, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the tracking of cell proliferation over several generations by flow cytometry.

Data Presentation: Representative Cell Proliferation Data

The following table summarizes typical data obtained from a cell proliferation experiment using this compound, succinimidyl ester.

GenerationMean Fluorescence Intensity (MFI)% of Total Cells
0 (Undivided)85,0005%
142,50015%
221,25035%
310,62530%
45,31215%
Experimental Protocol: Cell Proliferation Assay

Materials:

  • Cells of interest in single-cell suspension

  • This compound, succinimidyl ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), protein-free

  • Complete cell culture medium (containing fetal bovine serum, FBS)

  • Flow cytometer with UV or violet laser

Procedure:

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound, succinimidyl ester to equilibrate to room temperature before opening.

    • Prepare a 1-5 mM stock solution in anhydrous DMSO. Vortex to dissolve completely.

  • Cell Labeling:

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed, protein-free PBS.

    • Add the dye stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

    • Immediately vortex the cell suspension for uniform labeling.

    • Incubate for 15-20 minutes at 37°C, protected from light.

  • Quench Staining Reaction:

    • Add 4-5 volumes of complete culture medium (containing FBS) to the cell suspension to quench the reaction.

    • Incubate for 5-10 minutes at room temperature.

  • Wash and Culture:

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with complete culture medium.

    • Resuspend the cells in fresh culture medium and plate for the desired culture period.

  • Flow Cytometry Analysis:

    • At desired time points, harvest the cells and wash with PBS.

    • Resuspend the cells in flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer using a UV or violet laser for excitation and a blue emission filter (e.g., 450/50 nm).

    • The undivided population will exhibit the highest fluorescence intensity, with subsequent generations appearing as distinct peaks with successively halved fluorescence.

Visualization: Cell Proliferation Workflow

G Workflow for Cell Proliferation Assay prep_cells Prepare Single-Cell Suspension stain Stain Cells with 7-HCA-SE prep_cells->stain quench Quench Staining Reaction stain->quench wash_culture Wash and Culture Cells quench->wash_culture harvest Harvest Cells at Time Points wash_culture->harvest flow_analysis Analyze by Flow Cytometry harvest->flow_analysis G Workflow for Antibody Conjugation prep_ab Prepare Purified Antibody conjugate Conjugation Reaction prep_ab->conjugate prep_dye Prepare 7-HCA-SE Stock Solution prep_dye->conjugate purify Purify Conjugate conjugate->purify characterize Characterize and Store purify->characterize G Workflow for Intracellular pH Measurement stain_cells Stain Cells with 7-HCA calibrate Perform pH Calibration stain_cells->calibrate treat Treat Cells with Stimulus stain_cells->treat determine_ph Determine Intracellular pH calibrate->determine_ph analyze Analyze by Flow Cytometry treat->analyze analyze->determine_ph

References

Troubleshooting & Optimization

optimizing the reaction conditions for Pechmann condensation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Pechmann condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation and what is it used for?

A1: The Pechmann condensation is a chemical reaction used to synthesize coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions.[1][2] Coumarins are important structural motifs in many biologically active compounds and are used in pharmaceuticals, agrochemicals, and functional materials.[1][3]

Q2: What type of catalysts are suitable for the Pechmann condensation?

A2: A wide variety of acid catalysts can be used. These include Brønsted acids (e.g., concentrated sulfuric acid, p-toluenesulfonic acid), Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, InCl₃), and reusable solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia, zeolites).[4][5][6][7] The choice of catalyst is crucial and can significantly influence the reaction time and yield.[8] For substrates with acid-sensitive groups, milder or solid acid catalysts are often preferred.[8]

Q3: How do substituents on the phenol affect the reaction?

A3: The reaction is sensitive to the electronic nature of the phenol. Electron-donating groups (like hydroxyl or methoxy (B1213986) groups) on the phenol facilitate the reaction, making the aromatic ring more nucleophilic.[3][9] Conversely, electron-withdrawing groups (like nitro or fluoro groups) hinder the reaction, often requiring harsher conditions such as stronger acids or higher temperatures.[3][5]

Q4: What are typical starting reaction conditions?

A4: Reaction conditions vary greatly depending on the substrates and catalyst.[8] A common starting point is a 1:1 to 1:1.2 molar ratio of the phenol to the β-keto ester.[5] Temperatures can range from room temperature for highly activated phenols to over 120°C for deactivated ones.[3][5] Many modern protocols also employ solvent-free conditions, which can be more environmentally friendly and sometimes lead to better yields.[5][7]

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1][5][10] This allows you to observe the consumption of the starting materials and the formation of the coumarin (B35378) product over time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Deactivated Phenol: Electron-withdrawing groups on the phenol decrease its reactivity.[3][5]1. Increase Catalyst Acidity & Temperature: Switch to a stronger catalyst (e.g., concentrated H₂SO₄, AlCl₃) and gradually increase the reaction temperature in 10-20°C increments.[5]
2. Inactive Catalyst: The catalyst may be old, hydrated, or used in an insufficient amount.[8][11]2. Use Fresh Catalyst/Optimize Loading: Use a fresh, anhydrous catalyst. Optimize the catalyst loading; for example, a 10 mol% loading of a Lewis acid is a common starting point.[4][6]
3. Sub-optimal Temperature: The reaction may have a high activation energy or the product might decompose at high temperatures.[5][8]3. Systematic Temperature Screening: Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.[5]
4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.[4][5]4. Solvent Optimization: Test different solvents. High-boiling, non-polar solvents like toluene (B28343) can be effective. Consider running the reaction under solvent-free conditions.[4][5]
Formation of Side Products (e.g., Tar, Discoloration) 1. High Temperature: Excessive heat can lead to the self-condensation of the β-keto ester or decomposition of starting materials/product.[5]1. Reduce Temperature: Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[5]
2. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to side product formation.2. Monitor Closely: Monitor the reaction closely using TLC and work it up as soon as the starting material is consumed.[5]
3. Air Oxidation: The starting phenol or product may be sensitive to air oxidation, leading to colored impurities.[12]3. Use Inert Atmosphere: If substrates are sensitive, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Co-crystallization: Unreacted starting material may co-crystallize with the desired product.[5]1. Optimize Stoichiometry/Purification: Ensure the reaction goes to completion. Use column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the product from impurities.[5]
2. Residual Acid Catalyst: Traces of the acid catalyst can remain in the crude product.2. Thorough Washing: During work-up, wash the crude product thoroughly with cold water until the filtrate is neutral.[10] For organic-soluble products, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can be used.
3. Product is a Different Color Than Expected: Traces of impurities, often from oxidation, can cause discoloration even if spectroscopic data is clean.[12]3. Recrystallization with Charcoal: Attempt recrystallization with the addition of a small amount of activated charcoal to adsorb colored impurities.[12]

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of 7-Hydroxy-4-methylcoumarin

CatalystAmount (mol%)Temperature (°C)Time (h)Yield (%)
Zn₀.₉₂₅Ti₀.₀₇₅O NPs10110188
Zn₀.₉₅₀Ti₀.₀₅₀O NPs10110260
FeCl₃·6H₂O10Reflux (Toluene)16High Yield
InCl₃ (Ball Mill)3Room Temp10 min92
Data compiled from references[4][6][13]. "High Yield" reported without a specific percentage in the source.

Table 2: Effect of Solvent on Yield Using Zn₀.₉₂₅Ti₀.₀₇₅O NPs Catalyst

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)110824
Ethyl Acetate (B1210297)110816
Acetonitrile110837
Solvent-free110188
Data from reference[4].

Experimental Protocols

Protocol 1: General Procedure using a Heterogeneous Catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O NPs) [4][14]

  • Reactant Setup: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-keto ester (e.g., ethyl acetoacetate, 2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O NPs catalyst (10 mol%).

  • Reaction: Heat the mixture to 110°C with constant stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool. Dissolve the mixture in ethyl acetate.

  • Catalyst Recovery: Separate the solid catalyst by centrifugation or filtration. The catalyst can be washed with ethanol, dried, and reused.[4]

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol.[4][14]

Protocol 2: Procedure using a Lewis Acid Catalyst under Solvent-Free Conditions (e.g., AlCl₃) [5]

  • Reactant Setup: In a round-bottom flask, combine the phenol (1.0 eq) and the β-keto ester (1.1 eq).

  • Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 10-20 mol%) to the mixture.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100-140°C).

  • Monitoring: Monitor the progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature. Dissolve it in an organic solvent like ethyl acetate and wash with water to remove the catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Pechmann_Condensation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Combine Phenol, β-Keto Ester, & Catalyst react Heat with Stirring (e.g., 80-140°C) start->react monitor Monitor Progress (via TLC) react->monitor Periodically cool Cool to Room Temp monitor->cool Reaction Complete quench Quench / Wash (e.g., add ice-water) cool->quench filter Collect Crude Product (Filtration) quench->filter purify Recrystallization or Column Chromatography filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end end

Caption: General experimental workflow for Pechmann condensation.

Troubleshooting_Pechmann Troubleshooting Decision Tree start Low or No Yield? check_substrate Is the phenol electron-deficient? start->check_substrate Yes side_products Side Products Formed? start->side_products No, but... increase_severity Increase Catalyst Acidity &/or Temperature check_substrate->increase_severity Yes check_catalyst Is the catalyst fresh? Is loading optimal? check_substrate->check_catalyst No optimize_catalyst Use Fresh/Anhydrous Catalyst Screen Catalyst Loading (5-20 mol%) check_catalyst->optimize_catalyst No check_conditions Have Temp/Time been optimized? check_catalyst->check_conditions Yes optimize_conditions Screen Temperature & Time Consider Solvent-Free check_conditions->optimize_conditions No lower_temp Lower Reaction Temperature Reduce Reaction Time side_products->lower_temp Yes

Caption: Troubleshooting logic for low yield in Pechmann condensation.

References

troubleshooting low fluorescence signal with 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals when using 7-Hydroxy-4-methylcoumarin-3-acetic acid (7-HCCA) and its derivatives in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My fluorescence signal with 7-HCCA is significantly lower than expected or completely absent. What are the primary causes?

A weak or absent signal can stem from several factors, ranging from incorrect instrument settings to issues with the sample preparation and the inherent properties of the fluorophore. A systematic approach is crucial to pinpoint the issue. The main areas to investigate are your instrument setup, the integrity and concentration of your 7-HCCA, and your experimental protocol.[1][2]

Here is a logical workflow to troubleshoot a low fluorescence signal:

LowSignalTroubleshooting Start Low or No Fluorescence Signal CheckInstrument 1. Verify Instrument Settings Start->CheckInstrument CheckProbe 2. Assess Probe Integrity & Concentration CheckInstrument->CheckProbe Settings Correct Unresolved Issue Persists: Contact Support CheckInstrument->Unresolved Settings Incorrect/Resolved CheckProtocol 3. Evaluate Experimental Protocol CheckProbe->CheckProtocol Probe OK CheckProbe->Unresolved Probe Degraded/Concentration Issue Resolved Signal Restored CheckProtocol->Resolved Protocol Optimized CheckProtocol->Unresolved Protocol Issue Identified

Caption: Initial troubleshooting workflow for low 7-HCCA fluorescence.

Q2: How do I ensure my instrument settings are correct for 7-HCCA?

Incorrect instrument settings are a frequent cause of poor signal.[1] 7-HCCA is a blue fluorescent dye, typically excited by UV or near-UV light.

  • Excitation and Emission Wavelengths: Verify that your instrument's excitation and emission wavelengths are set correctly. For 7-hydroxycoumarin derivatives, excitation is generally around 350-360 nm, with emission in the 440-460 nm range.[3][4] However, these values can be influenced by the local environment.

  • Filter Sets: For fluorescence microscopy, confirm you are using the appropriate filter cube (exciter, dichroic mirror, and emitter) for the dye's spectral profile.[1]

  • Slit Widths (Spectrofluorometers): Wider excitation and emission slit widths can increase the signal, but at the cost of spectral resolution.[5]

  • Gain and Exposure Time: Increasing the detector gain or camera exposure time can amplify a weak signal. Be aware that excessively high gain can also increase background noise.[5]

ParameterRecommended SettingNotes
Excitation Maximum ~352 nmCan be blue-shifted in non-polar environments.
Emission Maximum ~407-450 nmHighly dependent on pH and solvent polarity.[3][6]
Filter Cube (Microscopy) DAPI or similar UV filter setEnsure passbands align with dye spectra.
Q3: Could the pH of my solution be the cause of the low signal?

Yes, absolutely. The fluorescence of 7-hydroxycoumarins is highly pH-dependent.[7][8] The phenolic hydroxyl group has a ground-state pKa of approximately 7.8.[6]

  • Protonation State: At acidic or neutral pH, the hydroxyl group is protonated, leading to emission at shorter wavelengths (~390 nm). In more alkaline conditions (pH > 8), the deprotonated phenolate (B1203915) form dominates, which typically has a stronger fluorescence emission at a longer wavelength (~450 nm).[6]

  • Buffer Choice: Ensure your buffer has the correct pH for optimal fluorescence. For applications involving protein labeling with NHS esters of 7-HCCA, a pH of 8.3-8.5 is optimal for the labeling reaction itself.[2] However, for final fluorescence measurements, the optimal pH may differ and should be empirically determined for your specific application.

pH_Effect cluster_Protonated Low pH (e.g., < 7.0) cluster_Deprotonated High pH (e.g., > 8.0) Protonated Protonated 7-HCCA (Neutral Form) Protonated_Em Emission ~390 nm (Often Weaker) Protonated->Protonated_Em Excitation Deprotonated Deprotonated 7-HCCA (Anionic Form) Protonated->Deprotonated Increase pH Deprotonated_Em Emission ~450 nm (Often Stronger) Deprotonated->Deprotonated_Em Excitation

Caption: pH-dependent fluorescence of 7-HCCA.

Q4: What factors can quench 7-HCCA fluorescence?

Fluorescence quenching is a common reason for a diminished signal.[5] Key potential quenchers include:

  • High Concentrations (Self-Quenching): At high concentrations, 7-HCCA molecules can interact with each other, leading to non-radiative decay and a lower quantum yield. It has been noted that fluorescence intensity for some 7-hydroxycoumarins is linear only at concentrations below 200 nM.[4]

  • Oxygen: Dissolved oxygen in the solution can act as a quencher.[5]

  • Heavy Metal Ions & Halides: Ions such as Cu²⁺ or halides in your buffer or sample can quench fluorescence.[4]

  • Adjacent Molecules (in Conjugates): When 7-HCCA is conjugated to a protein, nearby amino acid residues like tryptophan or tyrosine can quench its fluorescence.[2]

Q5: My signal is decreasing over time during measurement. What is happening?

This is a classic sign of photobleaching, the irreversible photodegradation of the fluorophore upon exposure to excitation light.[2][4] Coumarins are known to be susceptible to photobleaching.[2]

To mitigate photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest light intensity that provides a usable signal.

  • Minimize Exposure Time: Decrease the duration of light exposure for each measurement and keep the sample protected from light when not being measured.[2][4]

  • Use Anti-fade Reagents: Incorporate a commercially available anti-fade mounting medium or reagent into your sample, especially for microscopy applications.[5]

Q6: I am using an NHS ester of 7-HCCA to label a protein and the signal is weak. How can I troubleshoot the labeling reaction?

A low signal from a labeled protein can be due to inefficient labeling.[2] Here’s how to troubleshoot the process:

  • Verify Labeling Chemistry: NHS esters react with primary amines (N-terminus and lysine (B10760008) residues). Ensure your protein has accessible primary amines.[2]

  • Check the Reaction Buffer: The pH is critical. A pH of 8.3-8.5 is optimal for NHS ester reactions. Avoid buffers containing primary amines, like Tris, as they compete with the protein for the dye.[2] Phosphate or bicarbonate buffers are good alternatives.

  • Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to under-labeling (weak signal) or over-labeling (which can cause self-quenching). A typical starting point is a 10- to 20-fold molar excess of the dye.[2]

  • Purification: Ensure that unreacted, free dye is removed after the labeling reaction, as this can contribute to high background fluorescence.

Experimental Protocols

Protocol: General NHS Ester Labeling of Proteins with 7-HCCA

This protocol provides a general guideline. Optimization is often required for specific proteins.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 8.3).

  • 7-HCCA, succinimidyl ester (SE) dissolved in anhydrous DMSO to make a 10 mg/mL stock solution.

  • Purification column (e.g., desalting column) to remove excess dye.

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Calculate Reagents: Determine the volumes of protein and dye stock solution needed to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

  • Reaction: While gently vortexing the protein solution, add the 7-HCCA-SE stock solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

Quantitative Data Summary

PropertyValueReference/Note
Excitation Max (λex) ~352 nm[3]
Emission Max (λem) ~407-450 nmpH and environment dependent.[3][6]
Ground State pKa ~7.8[6]
Optimal Labeling pH (NHS Ester) 8.3 - 8.5[2]
Recommended Molar Excess (Labeling) 10-20 foldStarting point for optimization.[2]
Linear Concentration Range < 200 nMFor some 7-hydroxycoumarins to avoid self-quenching.[4]

References

Technical Support Center: Synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Hydroxy-4-methylcoumarin-3-acetic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is the yield of my this compound consistently low?

A1: Low yields can stem from several factors throughout the two-main stages of synthesis: the initial Knoevenagel condensation to form the coumarin (B35378) ester and the final hydrolysis to the carboxylic acid.

  • Ineffective Condensation: The Knoevenagel condensation is a critical step. Issues here can include an inactive catalyst, improper reaction temperature, or poor-quality reagents. For instance, using piperidine (B6355638) as a catalyst requires anhydrous conditions, as moisture can inhibit its effectiveness.[1]

  • Incomplete Hydrolysis: The subsequent hydrolysis of the ethyl or methyl ester to the final carboxylic acid product might be incomplete. The choice of base, reaction time, and temperature are crucial for driving this reaction to completion.

  • Suboptimal Reagent Purity: The purity of the starting materials, particularly the salicylaldehyde (B1680747) derivative (e.g., 2,4-dihydroxyacetophenone) and the malonic acid derivative, is paramount. Impurities can lead to side reactions and a lower yield of the desired product.[1]

Q2: I am observing multiple spots on my TLC plate after the Knoevenagel condensation. What are the likely byproducts?

A2: The formation of multiple byproducts is a common issue. In the synthesis of coumarins via Knoevenagel condensation, potential side products can include:

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.

  • Michael Adducts: In some cases, the reaction may form stable Michael adducts that do not cyclize to the desired coumarin.

  • Self-condensation Products: The active methylene (B1212753) compound (e.g., diethyl malonate) can undergo self-condensation under basic conditions.

  • Alternative Cyclization Products: Depending on the substrate, alternative cyclization pathways may lead to the formation of chromone (B188151) derivatives.

To minimize byproduct formation, it is important to carefully control the reaction conditions, such as temperature and reaction time, and to use the appropriate catalyst and solvent system.[2]

Q3: The hydrolysis of the coumarin ester is sluggish and does not go to completion. How can I improve this step?

A3: If you are experiencing incomplete hydrolysis, consider the following optimizations:

  • Choice of Base: While potassium hydroxide (B78521) (KOH) is commonly used, the choice and concentration of the base can be critical. Sodium hydroxide (NaOH) can also be effective.

  • Solvent System: A mixture of ethanol (B145695) and water is often used for the hydrolysis. Adjusting the ratio of the solvents can improve the solubility of the ester and facilitate the reaction.

  • Temperature and Reaction Time: Increasing the reaction temperature (e.g., refluxing) and extending the reaction time can help drive the hydrolysis to completion. Monitor the reaction progress by TLC until the starting ester spot disappears.[3]

  • Homogeneity of the Reaction Mixture: Ensure that the reaction mixture is homogenous. If the ester is not fully dissolved, the reaction will be slow.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification of coumarin derivatives can be challenging due to the presence of structurally similar byproducts.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol-water, is a common and effective method for purifying the final product.[4]

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica (B1680970) gel is a powerful technique for separating the desired product from impurities. A solvent system of hexane-ethyl acetate (B1210297) is often a good starting point for elution.[5]

  • Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base extraction to separate it from neutral byproducts. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Acidifying the aqueous layer will then precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route is a two-step synthesis. The first step is a Knoevenagel condensation of a substituted salicylaldehyde, such as 2,4-dihydroxyacetophenone, with a malonic acid ester (e.g., diethyl malonate) to form the corresponding coumarin-3-carboxylate. The second step involves the hydrolysis of the ester to yield the final this compound.[3][6]

Q2: Which catalysts are most effective for the Knoevenagel condensation step?

A2: The choice of catalyst is crucial for achieving a high yield. Weak bases are typically used to catalyze the Knoevenagel condensation. Commonly used and effective catalysts include:

  • Piperidine: Often used in combination with a small amount of acetic acid.[7]

  • L-proline: A green and efficient organocatalyst.[1]

  • Potassium Carbonate: An effective and less toxic alternative to some other bases.[7]

Q3: Can microwave irradiation be used to improve the reaction rate and yield?

A3: Yes, microwave-assisted synthesis has been shown to be a rapid and environmentally friendly alternative to conventional heating methods for the synthesis of coumarins.[8] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[9]

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis include:

  • Handling of Corrosive Reagents: Concentrated acids and bases, such as sulfuric acid and potassium hydroxide, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use of a Fume Hood: The reaction should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents and reagents.

  • Pressure Build-up: When heating reactions in a sealed vessel, be aware of the potential for pressure build-up and take appropriate precautions.

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation in Coumarin Synthesis

CatalystTypical SolventTemperature (°C)Reported Yield Range (%)Reference
Piperidine/Acetic AcidEthanolReflux60-85[7]
L-prolineSolvent-free/Ethanol80-10075-95[1]
Potassium CarbonateWater/EthanolRoom Temp - Reflux70-92[7]
Amberlyst-15Toluene110up to 95[10]
Zirconium SulfateCyclohexane (Microwave)N/Aup to 87.5[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-Hydroxy-4-methylcoumarin-3-acetate (Knoevenagel Condensation)

This protocol describes a general procedure for the Knoevenagel condensation to form the coumarin ester intermediate.

  • Reagent Preparation: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (10 mmol) and diethyl malonate (12 mmol) in anhydrous ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (1 mmol) and a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure ethyl 7-hydroxy-4-methylcoumarin-3-acetate.

Protocol 2: Hydrolysis to this compound

This protocol outlines the hydrolysis of the ester to the final carboxylic acid product.

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 7-hydroxy-4-methylcoumarin-3-acetate (5 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of potassium hydroxide (20 mL).

  • Hydrolysis: Reflux the reaction mixture for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with dilute hydrochloric acid (HCl) until the pH is approximately 2.

  • Precipitation and Isolation: The this compound will precipitate out as a solid. Collect the product by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis reagents1 2,4-Dihydroxyacetophenone + Diethyl Malonate reaction1 Reflux with Catalyst (e.g., Piperidine/Acetic Acid in Ethanol) reagents1->reaction1 Input product1 Ethyl 7-Hydroxy-4-methylcoumarin-3-acetate reaction1->product1 Output reagents2 Coumarin Ester from Step 1 product1->reagents2 Proceed to next step reaction2 Reflux with Base (e.g., KOH in Ethanol/Water) reagents2->reaction2 acidification Acidification with HCl reaction2->acidification product2 This compound acidification->product2 Troubleshooting_Logic node_action node_action start Low Yield? check_condensation Issue in Knoevenagel Condensation? start->check_condensation check_hydrolysis Issue in Hydrolysis? check_condensation->check_hydrolysis No action_catalyst Optimize Catalyst & Reaction Conditions check_condensation->action_catalyst Yes check_purity Purity of Starting Materials? check_hydrolysis->check_purity No action_hydrolysis Adjust Base, Solvent, Temperature, or Time check_hydrolysis->action_hydrolysis Yes action_purify_reagents Purify/Verify Reagents check_purity->action_purify_reagents Poor action_purification Optimize Purification (Recrystallization/Chromatography) check_purity->action_purification Good

References

Technical Support Center: Purification of 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-Hydroxy-4-methylcoumarin-3-acetic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Solvent is too nonpolar: The compound is insoluble even when heated.- Solvent is too polar: The compound remains soluble even at low temperatures.- Insufficient concentration: The solution is not supersaturated upon cooling.- Supersaturation: Crystals require a nucleation site to form.- Solvent Selection: Test solubility in a range of solvents. For this polar, acidic compound, consider polar solvents like aqueous ethanol (B145695), acetic acid, or methanol.[1][2][3]- Solvent Mixture: If a single solvent is ineffective, use a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until turbidity appears, then reheat to clarify and cool slowly.[1]- Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the compound's concentration.- Induce Crystallization: - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
Formation of an Oil Instead of Crystals ("Oiling Out") - High concentration of impurities: Impurities can lower the melting point of the mixture.- Solution is cooling too rapidly: Crystals do not have sufficient time to form a proper lattice.- Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the solute.- Purify Before Recrystallization: If the crude product is highly impure, consider a preliminary purification step like column chromatography.- Slow Cooling: Allow the flask to cool to room temperature undisturbed before transferring to an ice bath.- Solvent Adjustment: Reheat the solution to dissolve the oil, add more of the "good" solvent to decrease supersaturation, and cool slowly.
Colored Impurities in Crystals - Colored impurities from the synthesis are co-precipitating. - Use of Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of the desired product.
Low Recovery Yield - Too much solvent was used: A significant amount of the product remains in the mother liquor.- Premature crystallization during hot filtration: Product is lost on the filter paper.- Crystals washed with a solvent in which they are soluble. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.- Efficient Hot Filtration: Preheat the funnel and filter paper to prevent premature crystallization. Perform the filtration quickly.- Proper Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

A2: To find the best ratio, dissolve a small amount of your crude product in a minimal amount of the "good" solvent (the one it is more soluble in) near its boiling point. Then, add the "poor" solvent (the one it is less soluble in) dropwise with continued heating until you observe persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: My compound is not dissolving in any common recrystallization solvents.

A3: this compound is a polar and acidic compound. If common polar organic solvents are not effective, you might consider using a small amount of a more aggressive polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then adding a less polar co-solvent to induce precipitation. However, removal of these high-boiling point solvents can be challenging. Alternatively, for acidic compounds, recrystallization from a large volume of hot water or aqueous acetic acid can be effective.

Q4: What are the expected yield and purity of the recrystallized product?

A4: The yield and purity will depend on the initial purity of your crude product and the recrystallization technique. For the parent compound, 7-Hydroxy-4-methylcoumarin, recrystallization from aqueous ethanol can yield a product with a purity of over 95% and a recovery of around 80-90%.[3][4] Similar results can be anticipated for the acetic acid derivative with an optimized procedure.

Experimental Protocol: Recrystallization from Aqueous Ethanol

This protocol is a general guideline based on the recrystallization of the parent compound, 7-Hydroxy-4-methylcoumarin.[1][4] Optimization may be required.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding ethanol in small portions until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel with filter paper by pouring hot ethanol through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolve->Cooling No Hot_Filtration->Cooling Yes Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Product Drying->End

Caption: General workflow for the recrystallization process.

Troubleshooting_Recrystallization Start Problem Encountered No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Oiling Out Occurs Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Solvent_Issue Check Solvent Polarity No_Crystals->Solvent_Issue Cooling_Rate Cooling Too Fast? Oiling_Out->Cooling_Rate Solvent_Vol Too Much Solvent? Low_Yield->Solvent_Vol Concentrate Concentrate Solution Solvent_Issue->Concentrate No Induce Induce Crystallization (Scratch/Seed) Solvent_Issue->Induce Yes Slow_Cool Cool Slowly Cooling_Rate->Slow_Cool Yes Add_Solvent Add More 'Good' Solvent Cooling_Rate->Add_Solvent No Minimize_Solvent Use Minimum Hot Solvent Solvent_Vol->Minimize_Solvent Yes Wash_Check Check Washing Procedure Solvent_Vol->Wash_Check No

Caption: Troubleshooting logic for common recrystallization issues.

References

reducing background fluorescence in experiments with 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 7-Hydroxy-4-methylcoumarin-3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence, ensuring high-quality, reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a blue fluorophore known for its pH-dependent and environment-sensitive fluorescence.[1][2][3] It is widely utilized for preparing blue fluorescent bioconjugates, labeling peptides, nucleotides, and carbohydrates.[3][4] Its succinimidyl ester (SE) form is an amine-reactive blue fluorophore commonly used for creating these bioconjugates.[5]

Q2: What are the spectral properties of this compound?

The fluorescence of this compound is pH-dependent. Under optimal conditions, it exhibits strong blue fluorescence.

PropertyWavelength (nm)Notes
Excitation (Ex) < 380 nm (typically ~350-385 nm)Can be excited in the ultraviolet range.[1][6]
Emission (Em) 451-495 nm (typically ~450-460 nm)Emits in the blue region of the visible spectrum.[7]

Note: The exact excitation and emission maxima can be influenced by the solvent, pH, and conjugation to other molecules.

Q3: What are the primary sources of high background fluorescence in my experiments?

High background fluorescence can originate from several sources, broadly categorized as intrinsic sample properties and extrinsic experimental factors.

  • Autofluorescence from Biological Samples: Many biological structures and molecules naturally fluoresce.[8][9][10] Common sources include:

    • Metabolites like NAD(P)H and flavins.[8][9][10]

    • Structural proteins such as collagen and elastin.[9][10]

    • Pigments like lipofuscin.[8][9]

  • Unbound or Non-specifically Bound Fluorophore: Excess dye that has not been washed away or has bound to off-target sites is a major contributor to background signal.[11][12]

  • Fluorescent Impurities: The reagents, buffers, or even the culture media used in the experiment can contain fluorescent compounds.

  • Instrumental Noise: Background signal can be introduced by the imaging system itself, such as light from the excitation source, camera noise, and ambient light.[11]

  • Vessel/Substrate Fluorescence: Plastic-bottom dishes and certain types of glass can exhibit fluorescence.[11][13]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating high background fluorescence.

Guide 1: Differentiating Autofluorescence from Reagent-Induced Background

A critical first step is to determine the origin of the unwanted signal.

Experimental Protocol: Control Samples for Background Assessment

  • Unstained Control: Prepare a sample that undergoes all experimental steps (fixation, permeabilization, etc.) but is not treated with this compound.

  • Reagent Blank: Prepare a sample with only the buffer and the fluorophore, without the biological specimen.

  • Image Acquisition: Image the unstained control, the reagent blank, and your fully stained sample using identical acquisition settings (e.g., excitation intensity, exposure time, gain).

Data Interpretation:

Control SampleObserved SignalLikely Cause of BackgroundNext Steps
Unstained Control High fluorescenceAutofluorescence from the biological sample.Proceed to Guide 2 .
Reagent Blank High fluorescenceContaminated reagents or fluorophore aggregation .Proceed to Guide 3 .
Stained Sample High background (low signal in controls)Non-specific binding or excess unbound dye .Proceed to Guide 4 .
Guide 2: Managing Autofluorescence

If your unstained control shows significant fluorescence, the following strategies can help.

Methodologies to Reduce Autofluorescence:

  • Spectral Unmixing: If you have a spectral imaging system, you can acquire the emission spectrum of your unstained sample and use linear unmixing algorithms to computationally subtract the autofluorescence signal from your stained sample's image.[14]

  • Chemical Quenching: Certain chemical agents can reduce autofluorescence, particularly from specific sources like lipofuscin.

Quenching AgentTargetProtocol Summary
Sudan Black B LipofuscinPrepare a 0.1-0.3% (w/v) solution in 70% ethanol. Incubate the sample for 10-20 minutes at room temperature, followed by thorough washing.[15]
Pontamine Sky Blue ElastinPrepare a 0.1-0.5% solution in buffer or saline. Incubate for 10 minutes, followed by a brief wash. This can shift elastin's green emission to the red spectrum.[15]
Sodium Borohydride (B1222165) Aldehyde-induced fluorescenceIf using aldehyde-based fixatives (e.g., glutaraldehyde), an aldehyde blocking step with sodium borohydride or glycine (B1666218) can be beneficial.[14]
  • Photobleaching: Intentionally exposing the sample to the excitation light before adding the specific fluorescent label can sometimes reduce the background autofluorescence. However, this must be done carefully to avoid damaging the sample.

Guide 3: Optimizing Reagents and Buffers

If the reagent blank shows high fluorescence, consider the purity of your experimental components.

  • Use High-Purity Reagents: Whenever possible, use buffers and solvents of the highest purity (e.g., HPLC or spectroscopy grade).

  • Filter Buffers: Particulate matter in buffers can scatter light and increase background. Filtering buffers through a 0.22 µm filter is recommended.

  • Check Media Components: Some cell culture media components, like phenol (B47542) red and riboflavin, are fluorescent. Consider using phenol red-free media for imaging experiments.

Guide 4: Improving Staining and Washing Protocols

This is often the most critical area for optimization to reduce background from the fluorophore itself.

Experimental Protocol: Optimized Staining and Washing

  • Titrate Fluorophore Concentration: High dye concentrations increase the likelihood of non-specific binding and residual unbound dye.[16] Perform a concentration titration to find the lowest concentration of this compound that still provides a robust specific signal.

  • Increase Wash Steps: Insufficient washing is a common cause of high background.[12][17]

    • Increase the number of wash steps (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).

  • Incorporate a Mild Detergent: Adding a non-ionic detergent like Tween-20 (0.05% to 0.2%) to your wash buffer can help remove non-specifically bound reagent.[14][17]

  • Use Blocking Agents: For experiments involving antibodies or other protein labeling, pre-incubating the sample with a blocking agent (e.g., Bovine Serum Albumin - BSA, or normal serum from the host species of the secondary antibody) can reduce non-specific binding sites.

Visual Guides and Workflows

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving high background fluorescence.

G cluster_start Start cluster_diagnosis Diagnosis cluster_cause Identify Cause cluster_solution Solutions start High Background Fluorescence Observed unstained Image Unstained Control start->unstained reagent Image Reagent Blank start->reagent autofluor High Signal in Unstained? (Autofluorescence) unstained->autofluor reagent_issue High Signal in Blank? (Reagent Issue) reagent->reagent_issue autofluor->reagent_issue No sol_auto Manage Autofluorescence: - Spectral Unmixing - Chemical Quenching - Photobleaching autofluor->sol_auto Yes staining_issue Low Signal in Controls? (Staining Issue) reagent_issue->staining_issue No sol_reagent Optimize Reagents: - Use High-Purity Solvents - Filter Buffers - Use Phenol Red-Free Media reagent_issue->sol_reagent Yes sol_staining Improve Protocol: - Titrate Dye Concentration - Increase Wash Steps - Add Detergent to Wash - Use Blocking Agents staining_issue->sol_staining Yes

Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.

Sources of Background Fluorescence

This diagram illustrates the potential origins of unwanted signals in a typical fluorescence experiment.

G cluster_main Total Measured Signal cluster_sources Signal Components cluster_background_sources Sources of Background TotalSignal Total Measured Fluorescence Signal SpecificSignal Specific Signal (Target Fluorophore) TotalSignal->SpecificSignal Background Background Signal (Noise) TotalSignal->Background Autofluorescence Sample Autofluorescence (e.g., NAD(P)H, Collagen) Background->Autofluorescence UnboundDye Unbound or Non-specific Dye Background->UnboundDye Reagents Contaminated Reagents/Media Background->Reagents Instrument Instrument Noise Background->Instrument

Caption: Breakdown of signal components, highlighting sources of background fluorescence.

References

effect of pH on 7-Hydroxy-4-methylcoumarin-3-acetic acid fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pH-sensitive fluorophore, 7-Hydroxy-4-methylcoumarin-3-acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of this compound sensitive to pH?

The fluorescence of this compound is dependent on the protonation state of its 7-hydroxy group. In acidic to neutral solutions, the hydroxyl group is protonated (phenol form). As the pH increases, the hydroxyl group deprotonates to form a phenolate (B1203915) anion. This alteration in the molecule's electronic structure changes its absorption and fluorescence properties.[1]

Q2: How does the fluorescence of this compound typically change with an increase in pH?

Generally, as the pH increases from acidic to alkaline, the fluorescence of 7-hydroxycoumarin derivatives, including this compound, shifts to longer wavelengths (a bathochromic or red shift). For instance, the fluorescence emission can change from blue in acidic conditions to green or yellow-green in alkaline conditions.[1] The fluorescence intensity also changes significantly with pH.[1]

Q3: What is the typical pKa of the 7-hydroxy group in coumarin (B35378) derivatives?

The pKa of the 7-hydroxy group in the parent compound, 7-hydroxycoumarin (umbelliferone), is in the range of 7.1 to 7.8.[1] The exact pKa of this compound can be influenced by the acetic acid substituent on the coumarin ring.

Q4: Can this compound be used as a pH indicator?

Yes, its pH-sensitive fluorescence makes it suitable for use as a fluorescent pH indicator. It can be employed to measure pH in various applications, including biological systems like living cells. The selection of the specific derivative will depend on the desired pH range and other experimental conditions.[1]

Q5: How should I select the optimal excitation and emission wavelengths for my experiment at a specific pH?

It is highly recommended to perform excitation and emission scans at your desired experimental pH to determine the optimal wavelengths. To do this, excite the sample at its absorption maximum and record the entire emission spectrum to find the emission maximum. Subsequently, set the emission wavelength to this maximum and scan the excitation wavelengths to find the optimal excitation wavelength.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Fluorescence Signal Incorrect pH: The fluorescence of 7-hydroxycoumarin derivatives is highly pH-sensitive. The neutral (phenol) and anionic (phenolate) forms have different fluorescence properties.[1]Ensure the buffer pH is appropriate for the desired fluorescent species. For many derivatives, fluorescence is stronger at a pH around 10.[1] Verify the pH of your final solution.
Suboptimal Excitation/Emission Wavelengths: The excitation and emission maxima can shift with pH. Using a fixed wavelength pair may not be optimal across different pH values.[1]Determine the optimal excitation and emission wavelengths for your specific derivative at the experimental pH by running a full excitation and emission scan.[1]
Inconsistent or Drifting Fluorescence Readings pH Instability: The pH of the buffer may be drifting over time, especially if it has low buffering capacity or is exposed to atmospheric CO2.Use a high-quality buffer with sufficient buffering capacity in the desired pH range. Prepare fresh buffers and check the pH before and after the experiment.[1]
Temperature Fluctuations: Fluorescence intensity is temperature-dependent.Ensure all measurements are performed at a constant and controlled temperature. Allow samples to equilibrate to the instrument's temperature.[1]
Photobleaching: The fluorophore can be irreversibly damaged by the excitation light, leading to a decrease in signal over time.Reduce the intensity of the excitation light source. Decrease the duration of light exposure for each measurement. If compatible with your experimental system, consider incorporating an anti-photobleaching agent into your assay buffer.
Unexpected Fluorescence Spectrum (e.g., multiple peaks) Presence of Multiple Species: At a pH close to the pKa of the 7-hydroxy group, both the protonated (neutral) and deprotonated (anionic) forms will be present, each with its own fluorescence spectrum.[1]This is an expected phenomenon around the pKa. You can use this to your advantage for ratiometric pH measurements. If a single species is desired, adjust the buffer pH to be at least 1-2 pH units away from the pKa.
Precipitation of the Derivative: The solubility of some 7-hydroxycoumarin derivatives can be pH-dependent, and they may precipitate out of solution.[1]Visually inspect the sample for any turbidity or precipitation. If solubility is an issue, consider using a co-solvent or a different derivative with better solubility in your experimental medium.[1]

Data Presentation

The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the pH of the medium. The following table summarizes reported data for the parent compound, 7-hydroxy-4-methylcoumarin, and a related derivative in different solvents and pH conditions.

Compound Solvent/Condition Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φ)
7-Hydroxy-4-methylcoumarinWater3204500.356
7-Hydroxy-4-methylcoumarinMethanol (MeOH)3203870.266
7-Hydroxy-4-methylcoumarinEthanol (EtOH)3203850.208
7-Hydroxy-4-methylcoumarinDMSO3203860.132
7-Hydroxy-4-methylcoumarinn-Hexane3243850.063
3-Substituted 7-HydroxycoumarinPBS (pH 7.4)3554550.32

Note: Data for 7-Hydroxy-4-methylcoumarin is from a study on its photophysical properties in various solvents[2]. Data for the 3-substituted derivative is from a study on affinity-based fluorescent probes[3].

Experimental Protocols

Protocol 1: Determination of pH-Dependent Fluorescence Spectra

This protocol outlines the general steps to measure the fluorescence excitation and emission spectra of this compound at various pH values.[1]

1. Reagent Preparation:

  • Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable solvent like DMSO or ethanol.
  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Ensure the buffers have sufficient ionic strength and buffering capacity.

2. Sample Preparation:

  • For each pH value, prepare a dilute working solution of the coumarin derivative (e.g., 1-10 µM) in the corresponding buffer.
  • Prepare a blank sample for each buffer solution (buffer only).

3. Fluorescence Measurement:

  • Emission Spectra:
  • Place the blank sample in the fluorometer and perform a blank subtraction.
  • Replace the blank with the sample solution.
  • Set the excitation wavelength to the expected absorption maximum (e.g., 320-380 nm, depending on the pH).
  • Scan the emission wavelengths over a suitable range (e.g., 350-600 nm) to record the emission spectrum.
  • Excitation Spectra:
  • Set the emission wavelength to the maximum determined from the emission spectrum.
  • Scan the excitation wavelengths over a suitable range (e.g., 280-450 nm) to record the excitation spectrum.
  • Repeat the measurements for each pH value.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of wavelength for both emission and excitation spectra at each pH.
  • Identify the excitation and emission maxima for each pH.
  • Plot the maximum fluorescence intensity or the ratio of intensities at two different wavelengths as a function of pH to determine the pKa.

Mandatory Visualization

experimental_workflow prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solutions (1-10 µM in each buffer) prep_stock->prep_working prep_buffers Prepare Buffers (pH 2-12) prep_buffers->prep_working measure_fluorescence Measure Fluorescence (Excitation & Emission Scans) prep_working->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis plot_spectra Plot Spectra vs. Wavelength data_analysis->plot_spectra Visualize Data det_maxima Determine λex and λem Maxima plot_spectra->det_maxima plot_ph_curve Plot Intensity vs. pH det_maxima->plot_ph_curve calc_pka Calculate pKa plot_ph_curve->calc_pka

Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.

ph_effect_pathway low_ph Low pH (Acidic/Neutral) protonated Protonated Phenol (7-OH) low_ph->protonated high_ph High pH (Alkaline) deprotonated Deprotonated Phenolate (7-O⁻) high_ph->deprotonated protonated->deprotonated + OH⁻ - H₂O blue_fluorescence Blue Fluorescence (Shorter Wavelength) protonated->blue_fluorescence Emits deprotonated->protonated + H₃O⁺ - H₂O green_fluorescence Green/Yellow-Green Fluorescence (Longer Wavelength) deprotonated->green_fluorescence Emits

Caption: The effect of pH on the protonation state and fluorescence emission of this compound.

References

photobleaching of 7-Hydroxy-4-methylcoumarin-3-acetic acid and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photobleaching of 7-Hydroxy-4-methylcoumarin-3-acetic acid (7-HCCA) during fluorescence microscopy experiments.

Troubleshooting Guide

Issue 1: Rapid Loss of Fluorescence Signal During Imaging

Question: My 7-HCCA fluorescence signal is fading very quickly when I expose my sample to the excitation light. What is causing this and how can I fix it?

Answer: This rapid loss of signal is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore. Here are the potential causes and solutions:

Possible Cause Solution
Excessive Excitation Light Intensity Reduce the power of your laser or the intensity of your lamp. Use a neutral density (ND) filter to decrease the excitation intensity to the lowest level that still provides a detectable signal.[1][2]
Prolonged Exposure Time Decrease the camera exposure time to the shortest duration possible that allows for adequate signal-to-noise ratio.[1][3]
Absence or Ineffective Antifade Reagent Incorporate a high-quality commercial antifade reagent into your mounting medium. For coumarin (B35378) dyes, consider reagents containing triplet state quenchers or reactive oxygen species (ROS) scavengers.[3]
Oxygen-Mediated Photodegradation Use a mounting medium that includes an oxygen scavenging system to reduce the concentration of dissolved oxygen, a key contributor to photobleaching.[3]
Issue 2: Low Initial Fluorescence Signal

Question: I am having trouble detecting a strong initial fluorescence signal from my 7-HCCA-labeled sample. What could be the problem?

Answer: A weak initial signal can be due to several factors unrelated to photobleaching. Addressing these can improve your overall results.

Possible Cause Solution
Suboptimal pH of Imaging Buffer The fluorescence of many coumarin derivatives is pH-sensitive. Ensure your imaging buffer has a slightly alkaline pH (around 7.4-8.0) to optimize the fluorescence emission of 7-HCCA.[3]
Mismatched Excitation/Emission Filters Verify that your microscope's filter set is appropriate for the spectral properties of 7-HCCA (typically excitation around 365 nm and emission around 445 nm).
Low Labeling Efficiency If you are conjugating 7-HCCA to a biological target, ensure that your labeling protocol is optimized for efficient conjugation.
High Fluorophore Concentration At high concentrations, some fluorophores can experience self-quenching. While less common with 7-HCCA, consider preparing samples with a range of concentrations to find the optimal signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of photobleaching for 7-HCCA?

A1: The photobleaching of coumarin dyes like 7-HCCA generally proceeds through the formation of a long-lived, highly reactive triplet state upon excitation. This excited triplet state molecule can then interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These ROS can then chemically react with and destroy the 7-HCCA molecule, leading to an irreversible loss of fluorescence.

Q2: How can I prevent photobleaching without using a commercial antifade reagent?

A2: While commercial antifade reagents are highly recommended, you can minimize photobleaching by:

  • Reducing the intensity of the excitation light. [1][3]

  • Minimizing the duration of exposure to the excitation light. [1][3]

  • Using an objective with a higher numerical aperture (NA) to increase the efficiency of light collection.[3]

  • Imaging different areas of the sample that have not been previously exposed to the excitation light.[3]

  • Working in a low-oxygen environment when possible, although this is often not practical for live-cell imaging.

Q3: Are there specific chemical compounds I can add to my imaging medium to reduce photobleaching?

A3: Yes, several compounds can act as antifade agents. These are often components of commercial formulations but can sometimes be used individually, though optimization is crucial. These include:

  • Triplet State Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) can accept energy from the excited triplet state of the fluorophore, returning it to the ground state without light emission and preventing the formation of ROS.

  • Singlet Oxygen Scavengers: Antioxidants such as Trolox (a water-soluble vitamin E analog), n-propyl gallate (NPG), and β-carotene can neutralize singlet oxygen and other ROS, protecting the fluorophore from chemical damage.[4][5]

  • p-Phenylenediamine (PPD): A very effective antifade agent, but it can cause autofluorescence with blue and green fluorophores and may not be suitable for all applications.[3][6]

Q4: Does the choice of mounting medium affect the photostability of 7-HCCA?

A4: Yes, the mounting medium plays a critical role. A high-quality mounting medium with an appropriate refractive index and an effective antifade reagent is essential for preserving the fluorescence signal. Commercial mounting media like ProLong™ Gold and VectaShield® are often effective for a wide range of fluorophores, including coumarins.[3]

Q5: Can I perform live-cell imaging with 7-HCCA, and how do I prevent photobleaching in living cells?

A5: Yes, 7-HCCA can be used for live-cell imaging. To prevent photobleaching in live cells, you can:

  • Use the lowest possible excitation light intensity and the shortest exposure times.[1][3][7]

  • Utilize a microscope equipped with an environmental chamber to maintain optimal cell health (temperature, humidity, and CO2 levels).[3]

  • Incorporate a non-toxic, cell-permeable antifade reagent like Trolox into the imaging medium.[8]

  • After staining, replace the staining medium with a pre-warmed imaging medium that is compatible with live-cell microscopy (e.g., phenol (B47542) red-free medium).[3]

Quantitative Data

Antifade ReagentMechanism of ActionAdvantagesDisadvantages
p-Phenylenediamine (PPD) Triplet state quencher, ROS scavengerHighly effective at reducing fading.Can cause initial quenching of fluorescence and autofluorescence, especially with blue/green dyes.[3][6]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Triplet state quencherGood antifade properties, less toxic than PPD.[6]May not be as effective as PPD.[6]
n-Propyl gallate (NPG) ROS scavengerEffective antifade agent.Can be difficult to dissolve.
Trolox ROS scavengerWater-soluble, effective for live-cell imaging.[8]May require optimization of concentration for different cell types.[8]
Commercial Mountants (e.g., ProLong™ Gold, VectaShield®) Often a proprietary mixture of ROS scavengers and triplet quenchersOptimized for high performance and ease of use.[3]Composition is not always disclosed.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with an Antifade Reagent
  • Sample Preparation: Prepare your cells or tissue sample on a microscope slide or coverslip.

  • Staining: Stain the sample with 7-HCCA according to your established protocol.

  • Washing: After the final staining step, wash the sample thoroughly with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound dye.[3]

  • Mounting: Carefully remove the excess buffer from the sample. Add a single drop of a commercial antifade mounting medium (e.g., ProLong™ Gold) to the sample.[3]

  • Coverslip Application: Gently lower a clean coverslip onto the mounting medium, avoiding the introduction of air bubbles.[3]

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions before imaging. This can range from a few hours to overnight.[3]

Protocol 2: Live-Cell Imaging with Trolox
  • Cell Culture and Staining: Culture your cells on a suitable imaging dish or chamber slide. Stain the cells with 7-HCCA according to your protocol.

  • Prepare Trolox Solution: Prepare a stock solution of Trolox in a suitable solvent (e.g., water or ethanol). Dilute the stock solution in your pre-warmed, phenol red-free imaging medium to the desired final concentration (typically 0.1-1 mM, but may require optimization).

  • Medium Exchange: After staining, replace the staining medium with the imaging medium containing Trolox.[3]

  • Equilibration: Incubate the cells with the Trolox-containing medium for a short period (e.g., 15-30 minutes) before imaging to allow for equilibration.[3]

  • Imaging: Proceed with live-cell imaging, using the lowest possible excitation light intensity and shortest exposure times.[3]

Visualizations

Caption: Photobleaching pathway of 7-HCCA.

prevention_workflow cluster_optimization Experimental Optimization cluster_reagents Chemical Intervention reduce_intensity Reduce Light Intensity (e.g., ND filters) end Successful Imaging reduce_intensity->end reduce_time Minimize Exposure Time reduce_time->end high_na Use High NA Objective high_na->end antifade Use Antifade Reagent (e.g., ProLong™ Gold) antifade->end ros_scavenger Add ROS Scavenger (e.g., Trolox for live cells) ros_scavenger->end start Experiment Start start->reduce_intensity start->reduce_time start->high_na start->antifade start->ros_scavenger

References

Technical Support Center: Optimizing Catalyst for 7-Hydroxy-4-methylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-4-methylcoumarin. The information is designed to address specific experimental challenges and facilitate catalyst optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 7-Hydroxy-4-methylcoumarin, which is most commonly achieved via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776).

Q1: My reaction yield is low or non-existent. What are the potential causes and solutions?

A: Low or no product yield is a frequent issue. Consider the following factors:

  • Catalyst Activity: The catalyst may be inactive or inappropriate for the reaction. Strong acid catalysts like concentrated sulfuric acid, polyphosphoric acid (PPA), or solid acid catalysts such as Amberlyst-15 are generally effective.[1] Ensure your catalyst is not old or deactivated.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. For many Pechmann condensations, temperatures ranging from 75°C to 130°C are optimal.[1] However, excessively high temperatures can lead to the formation of side products.[2] It is crucial to optimize the temperature for your specific catalyst.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress using thin-layer chromatography (TLC). Some reactions may require several hours to reach completion.[1]

  • Purity of Starting Materials: Impurities in the resorcinol or ethyl acetoacetate can interfere with the reaction. Ensure high purity of the starting materials.[1]

Q2: The reaction mixture has turned into a dark, tar-like substance. What went wrong?

A: The formation of a dark tar is usually an indication of decomposition or side reactions. The primary causes are:

  • Excessive Heat: The reaction temperature is likely too high, leading to the decomposition of reactants or products.[1] Use a controlled heating method like an oil bath for uniform temperature distribution.

  • Prolonged Reaction Time at High Temperatures: Even at an appropriate temperature, extended heating after the reaction has reached completion can lead to degradation.[1] Optimize the reaction time by monitoring with TLC.

Q3: I am observing the formation of undesired side products. How can I improve the selectivity?

A: The formation of byproducts, such as chromones, can occur.[2] To improve selectivity for 7-Hydroxy-4-methylcoumarin:

  • Optimize Reaction Temperature: As mentioned, high temperatures can favor the formation of side products. A systematic study of the reaction temperature's effect can help identify the optimal range for maximizing the desired product. For instance, with Amberlyst-15, increasing the temperature to 110°C improved the yield, but further increases to 150°C led to a decrease, likely due to side product formation.[2]

  • Choice of Catalyst: The catalyst plays a crucial role in selectivity. Some modern, solid acid catalysts like nano-crystalline sulfated-zirconia have shown excellent selectivity under optimized conditions.[3]

  • Solvent Effects: While many procedures are solvent-free, the choice of solvent can influence the reaction. Polar solvents might in some cases lead to cleavage of the product.[4]

Q4: Is it possible to use a reusable and more environmentally friendly catalyst?

A: Yes, several eco-friendly and reusable catalysts have been successfully employed for this synthesis:

  • Amberlyst-15: This ion-exchange resin is an effective solid acid catalyst that can be easily filtered and reused for multiple cycles without a significant drop in activity.[2][5]

  • Nano-crystalline sulfated-zirconia: This solid acid catalyst has demonstrated high activity and reusability, particularly in solvent-free and microwave-assisted conditions.[3]

  • Diatomite-supported H₂SO₄/TFA: This is another example of a solid-supported acid catalyst that can be utilized.[6]

Q5: Can microwave irradiation be used to improve the reaction?

A: Absolutely. Microwave-assisted synthesis has been shown to be highly advantageous, offering significantly reduced reaction times and often improved yields.[3] For example, with nano-crystalline sulfated-zirconia, an excellent yield of 99% was achieved in just 15 minutes at 150°C under microwave irradiation.[3]

Data Presentation: Catalyst Performance and Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate comparison of different catalytic systems and reaction conditions for the synthesis of 7-Hydroxy-4-methylcoumarin.

Table 1: Comparison of Different Catalysts for 7-Hydroxy-4-methylcoumarin Synthesis

CatalystStarting MaterialsReaction TimeTemperature (°C)Yield (%)Reference
Conc. H₂SO₄Resorcinol & Ethyl acetoacetate18 hRoom Temp88[1][7]
Polyphosphoric AcidResorcinol & Ethyl acetoacetate20-25 min75-80Not Specified[1][8]
Amberlyst-15Resorcinol & Ethyl acetoacetate100 min110~95[1][2]
Nano-crystalline sulfated-zirconiam-Hydroxy Phenol & Ethyl acetoacetate3 h17094[1][3]
Nano-crystalline sulfated-zirconia (Microwave)Resorcinol & Ethyl acetoacetate15 min15099[3][6]
Zirconium sulfate (B86663) tetrahydrate (Microwave)1,3-benzenediol & Ethyl acetoacetate12 minNot Specified87.5[9]
Diatomite-supported H₂SO₄/TFAResorcinol & Methyl acetoacetate3 h9092[6][10]
SnCl₂·2H₂OResorcinol & Ethyl acetoacetate260 sNot Specified55.25[11]

Table 2: Effect of Temperature on Yield using Amberlyst-15 Catalyst

Temperature (°C)Yield (%)Notes
40LowReaction is slow.
80ModerateImproved reaction rate.
110~95Optimal temperature found in the study.[2]
150DecreasedYield decreases, likely due to side product formation and catalyst degradation.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is a classic method for the Pechmann condensation.[6][7][12]

  • Preparation: In a 100ml conical flask, combine 5.5 g (0.05 M) of resorcinol and 6.4 ml of ethyl acetoacetate.

  • Catalyst Addition: Carefully add 50 ml of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to maintain the temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and let the mixture stand at room temperature for 18-22 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated crude product by filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure 7-Hydroxy-4-methylcoumarin.

Protocol 2: Synthesis using Amberlyst-15 under Solvent-Free Conditions

This protocol utilizes a reusable solid acid catalyst.[2][6]

  • Reactant Mixture: In a round-bottom flask, mix resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%).

  • Reaction: Heat the mixture in an oil bath at 110°C with stirring for 100 minutes.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Catalyst Removal: After completion, cool the reaction mixture and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate (B1210297) for reuse.

  • Isolation and Purification: The filtrate containing the product can be further purified, for example, by recrystallization from ethanol.

Protocol 3: Microwave-Assisted Synthesis using Nano-crystalline Sulfated-Zirconia

This protocol offers a rapid and high-yield synthesis method.[3][6]

  • Preparation: In a microwave-safe vessel, mix resorcinol and ethyl acetoacetate with a catalytic amount of nano-crystalline sulfated-zirconia.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 150°C for 15 minutes.

  • Extraction: After the reaction, extract the product with a suitable solvent.

  • Catalyst Removal: Remove the catalyst by filtration.

  • Purification: The product can be purified by standard methods such as recrystallization.

Visualizations

Pechmann Condensation Mechanism

The following diagram illustrates the reaction mechanism for the synthesis of 7-Hydroxy-4-methylcoumarin catalyzed by an acid.

Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Resorcinol Resorcinol Transesterification Transesterification Product Resorcinol->Transesterification + EAA EAA Ethyl Acetoacetate EAA->Transesterification Cyclization Intramolecular Cyclization Transesterification->Cyclization Michael Addition Dehydration Dehydration Cyclization->Dehydration Product 7-Hydroxy-4- methylcoumarin Dehydration->Product - H₂O Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Transesterification catalyzes Catalyst->Cyclization catalyzes

Caption: Mechanism of the Pechmann condensation for 7-Hydroxy-4-methylcoumarin synthesis.

General Experimental Workflow

This diagram outlines the general steps involved in the synthesis and purification of 7-Hydroxy-4-methylcoumarin.

Experimental_Workflow start Start mix_reactants Mix Reactants (Resorcinol & EAA) start->mix_reactants add_catalyst Add Catalyst mix_reactants->add_catalyst reaction Heating / Microwave (Monitor with TLC) add_catalyst->reaction workup Reaction Work-up (e.g., Quenching with ice water) reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (TLC, MP, NMR, IR) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Flow start Low/No Yield? check_catalyst Check Catalyst - Active? - Appropriate? start->check_catalyst Yes tar_formation Tar Formation? start->tar_formation No check_temp Check Temperature - Too low? check_catalyst->check_temp check_time Check Reaction Time - Too short? check_temp->check_time check_purity Check Purity of Starting Materials check_time->check_purity success Yield Improved check_purity->success reduce_temp Reduce Temperature tar_formation->reduce_temp Yes tar_formation->success No optimize_time Optimize Reaction Time reduce_temp->optimize_time optimize_time->success

Caption: A logical flow for troubleshooting common synthesis problems.

References

improving the stability of 7-Hydroxy-4-methylcoumarin-3-acetic acid bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-4-methylcoumarin-3-acetic acid and its bioconjugates. Our goal is to help you improve the stability and performance of your coumarin-labeled molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Rapid Loss of Fluorescence Signal During Imaging

Q: My fluorescently labeled bioconjugate loses its signal very quickly when I expose it to the excitation light source. What is happening and how can I fix it?

A: This rapid loss of signal is likely due to photobleaching, a process where the fluorophore is irreversibly damaged by light. 7-hydroxycoumarin derivatives are known to be susceptible to photobleaching.[1]

Potential Causes and Solutions:

  • High Laser Power: Excessive excitation intensity accelerates photobleaching.[1]

    • Solution: Reduce the laser power or excitation light intensity to the minimum level required for adequate signal detection.

  • Presence of Molecular Oxygen: Oxygen can react with the excited fluorophore, leading to its degradation.[2]

    • Solution: If your experimental setup allows, consider using an imaging medium with an anti-fade reagent that contains oxygen scavengers. For live-cell imaging, this may not be feasible.

  • Inappropriate Mounting Medium: The chemical environment significantly impacts fluorophore stability.[1]

    • Solution: Use a mounting medium specifically designed for fluorescence microscopy that includes anti-fade reagents.

  • Prolonged Exposure: Continuous exposure to the excitation light will inevitably lead to photobleaching.

    • Solution: Minimize the duration of light exposure by using shorter camera exposure times and acquiring images only when necessary. For time-lapse experiments, increase the interval between acquisitions.

Issue 2: My Bioconjugate Seems to Lose its Fluorescence Over Time in Solution

Q: I've noticed a decrease in the fluorescence of my purified bioconjugate, which has been stored in an aqueous buffer. What could be the cause?

A: This issue is likely due to the hydrolysis of the coumarin's lactone ring, which disrupts the fluorophore's structure. This reaction is often catalyzed by basic conditions.[3][4][5]

Potential Causes and Solutions:

  • High pH of Buffer: The ester bond in the coumarin's lactone ring is susceptible to base-catalyzed hydrolysis.[3][5]

    • Solution: Prepare and store your bioconjugate in buffers with a neutral or slightly acidic pH (pH 6.5-7.4). Avoid alkaline conditions (pH > 8).

  • Presence of Esterases: If your bioconjugate is in a biological medium (e.g., cell culture media, serum), esterase enzymes can accelerate the hydrolysis of the lactone ring.

    • Solution: For long-term storage, use a buffer without biological components. If the experiment requires a biological medium, minimize the incubation time and consider using esterase inhibitors if compatible with your experiment.

  • Improper Storage Temperature: Higher temperatures can increase the rate of hydrolysis.

    • Solution: Store your bioconjugate at 4°C for short-term storage and at -20°C or -80°C for long-term storage.[6] Lyophilized conjugates are generally more stable for long-term storage.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound bioconjugates?

A1: The fluorescence of many dyes, including 7-hydroxycoumarin derivatives, is pH-sensitive.[1][7][8] For optimal and stable fluorescence, it is recommended to work within a pH range of 7.0 to 8.5.[1] However, for long-term stability against hydrolysis, a more neutral to slightly acidic pH (6.5-7.4) is preferable for storage.[3][5]

Q2: How can I quantitatively measure the photostability of my bioconjugate?

A2: You can perform a time-lapse imaging experiment to measure the rate of photobleaching.[1] Acquire a series of images of your sample under your typical imaging conditions and measure the decrease in fluorescence intensity over time. This data can be used to calculate a photobleaching decay curve.[1]

Q3: Are there any chemical modifications that can improve the stability of my coumarin (B35378) bioconjugate?

A3: Yes, chemical strategies can enhance stability. One approach is to use cyclodextrins, which can form inclusion complexes with the coumarin moiety, thereby improving its solubility and stability in aqueous solutions.[9][10] Additionally, structural modifications to the coumarin core can be made to increase the photolysis quantum yield, making the molecule more resistant to photodegradation.[2]

Q4: My bioconjugate shows poor solubility in aqueous buffers. What can I do?

A4: The low solubility of coumarin derivatives can be a challenge.[10]

  • Co-solvents: You can try dissolving the bioconjugate in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

  • Complexation Agents: As mentioned, using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to significantly improve the solubility of 7-hydroxy-4-methylcoumarin.[9][10]

Data Presentation

Table 1: Factors Affecting the Stability of this compound Bioconjugates

ParameterConditionEffect on StabilityRecommendation
pH > 8.0Decreased (promotes hydrolysis)[3][5]Store in buffers at pH 6.5-7.4.
7.0 - 8.5Optimal for fluorescence[1]Use for experiments requiring immediate analysis.
Temperature Higher (e.g., 37°C)Decreased (accelerates hydrolysis)Store at 4°C (short-term) or -20°C/-80°C (long-term).[6]
Light Exposure High Intensity / Long DurationDecreased (photobleaching)[1]Minimize light exposure and use anti-fade reagents.
Storage Format Liquid (Aqueous Buffer)Less stable for long term[6]Lyophilize the bioconjugate for long-term storage.[6]
Additives Anti-fade ReagentsIncreased (reduces photobleaching)[1]Use in imaging media.
CyclodextrinsIncreased (improves solubility and stability)[9][10]Consider for formulations with poor solubility.

Experimental Protocols

Protocol 1: Quantitative Assessment of Photostability

This protocol allows for the measurement of the photobleaching rate of your bioconjugate.[1]

Materials:

  • Fluorescence microscope with a suitable filter set for 7-hydroxycoumarin (Excitation ~350-400 nm, Emission ~440-480 nm).[1]

  • Your bioconjugate sample (e.g., fixed cells stained with the conjugate).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate objective and filter cube.

  • Imaging Parameters: Set the excitation intensity and camera exposure time to your typical imaging parameters.

  • Image Acquisition:

    • Locate a region of interest (ROI) with clear and uniform staining.

    • Set up a time-lapse acquisition with a defined interval (e.g., every 5 seconds) for a set duration (e.g., 5 minutes).

    • Start the time-lapse acquisition, keeping the illumination continuous on the sample.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Select a representative ROI within the stained area.

    • Measure the mean fluorescence intensity of the ROI for each time point.

    • Normalize the fluorescence intensity data (e.g., by dividing each value by the initial intensity).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function to determine the photobleaching rate constant.

Protocol 2: In Vitro Serum Stability Assay

This protocol evaluates the susceptibility of the bioconjugate to degradation in serum using RP-HPLC.[11]

Materials:

  • Your this compound bioconjugate.

  • Human or mouse serum.

  • DMSO.

  • Precipitating solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA).

  • RP-HPLC system with a C18 column and a fluorescence or UV detector.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in ACN.

Procedure:

  • Stock Solution Preparation: Dissolve the bioconjugate in DMSO to a final concentration of 1 mg/mL.

  • Serum Preparation: Thaw the serum at 37°C. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • Pre-warm the serum to 37°C.

    • Spike the serum with the bioconjugate stock solution to a final concentration of 50-100 µg/mL. Ensure the final DMSO concentration is less than 1%.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot (e.g., 50 µL). The 0-hour sample serves as the 100% control.

  • Protein Precipitation:

    • To each collected aliquot, add 2-3 volumes (e.g., 100-150 µL) of the ice-cold precipitating solution.

    • Vortex vigorously for 30-60 seconds.

    • Centrifuge at >13,000 x g for 5-10 minutes at 4°C.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 20 µL) onto the C18 column.

    • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

    • Monitor the elution of the intact bioconjugate by detecting its fluorescence or UV absorbance.

  • Data Analysis:

    • Calculate the peak area of the intact bioconjugate at each time point.

    • Plot the percentage of intact conjugate remaining versus time.

Mandatory Visualizations

DegradationPathways Bioconjugate Intact Bioconjugate (Fluorescent) Hydrolyzed Hydrolyzed Bioconjugate (Non-fluorescent) Bioconjugate->Hydrolyzed Hydrolysis (High pH, Esterases) Photobleached Photobleached Product (Non-fluorescent) Bioconjugate->Photobleached Photobleaching (High Intensity Light, O2)

Caption: Key degradation pathways for coumarin bioconjugates.

StabilityWorkflow start Start: Bioconjugate Sample prep_stock Prepare Stock Solution (1 mg/mL in DMSO) start->prep_stock prep_serum Prepare Serum (Thaw, Centrifuge) start->prep_serum incubation Incubate Bioconjugate in Serum at 37°C prep_stock->incubation prep_serum->incubation sampling Collect Aliquots at Time Points (0, 1, 3, 6, 12, 24h) incubation->sampling precipitation Protein Precipitation (Ice-cold ACN/TFA) sampling->precipitation centrifugation Centrifuge (>13,000 x g, 4°C) precipitation->centrifugation hplc Analyze Supernatant by RP-HPLC centrifugation->hplc analysis Quantify Peak Area & Plot % Intact vs. Time hplc->analysis end End: Stability Profile analysis->end

Caption: Workflow for in vitro serum stability testing.

References

dealing with non-specific binding of 7-Hydroxy-4-methylcoumarin-3-acetic acid probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common issue of non-specific binding associated with 7-Hydroxy-4-methylcoumarin-3-acetic acid fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent probe characterized by its blue fluorescence, which is known to be sensitive to pH and its local environment.[1] It is frequently used for labeling various biomolecules, including peptides, carbohydrates, and nucleotides.[1]

Q2: What are the primary causes of high background and non-specific binding with this probe?

High background fluorescence can stem from several sources:

  • Non-Specific Binding: The probe may adhere to surfaces or cellular components through hydrophobic or ionic interactions.[2][3]

  • Excess Probe: Residual, unbound probe that was not removed by washing is a major contributor to high background.[2]

  • Probe Aggregation: At high concentrations, coumarin (B35378) derivatives can form aggregates, which may lead to quenching or non-specific binding.[4]

  • Autofluorescence: Biological samples, such as cells and tissues, naturally possess fluorescent components like NADH and flavins that can interfere with the signal, particularly in the blue-green spectrum where this coumarin dye emits light.[2][3]

Q3: How can I optimize the concentration of my this compound probe?

Optimizing the probe concentration is a critical first step. Using an excessively high concentration can increase non-specific binding.[3][5] It is recommended to perform a titration experiment to determine the ideal concentration that provides the best signal-to-noise ratio for your specific experimental setup.[2][5]

Q4: What are blocking agents and how do they help reduce non-specific binding?

Blocking agents are proteins or other molecules used to saturate unintended binding sites in your sample before the fluorescent probe is introduced.[5][6] This prevents the probe from adhering to these non-specific sites, thereby reducing background signal.[2][7] Commonly used blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.[5][6]

Q5: Can detergents be used to minimize non-specific binding?

Yes, mild non-ionic detergents like Tween-20 or Triton X-100 can be added to your blocking and washing buffers.[2] These detergents help to disrupt weak, non-specific interactions, which can aid in removing unbound probe and reducing overall background fluorescence.[2][8] However, the concentration should be optimized as high concentrations can sometimes interfere with specific antibody-antigen interactions.[9]

Troubleshooting Guide: High Background & Non-Specific Binding

This section provides a systematic approach to diagnosing and resolving issues with non-specific binding of your this compound probe.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start High Background Signal Detected step1 Step 1: Titrate Probe Concentration start->step1 step2 Step 2: Optimize Blocking Protocol step1->step2 If background persists step3 Step 3: Enhance Wash Steps step2->step3 If background persists step4 Step 4: Add Detergent to Buffers step3->step4 If background persists step5 Step 5: Assess Sample Autofluorescence step4->step5 If background persists end_node Reduced Background & Improved Signal-to-Noise step5->end_node After optimization

Caption: A step-by-step workflow for troubleshooting high background signals.

Data on Common Reagents for Reducing Non-Specific Binding

The following tables summarize typical working concentrations for commonly used blocking agents and detergents. The optimal concentration for your specific assay should be determined empirically.

Table 1: Common Blocking Agents

Blocking AgentTypical ConcentrationKey Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in bufferUse high-quality, IgG-free BSA to prevent unwanted cross-reactivity.[5]
Normal Serum 1-10% (v/v) in bufferUse serum from the same species as the secondary antibody (if applicable) to block Fc receptors.[5][10]
Non-fat Dry Milk / Casein 1-5% (w/v) in bufferCost-effective, but should be avoided when detecting phosphoproteins as milk contains phosphoproteins.[5][6]
Fish Gelatin 0.1-0.5% (w/v) in bufferA good alternative to BSA or milk proteins, especially when using anti-goat or anti-bovine antibodies.[5]

Table 2: Common Detergents

DetergentTypical ConcentrationPurpose
Tween-20 0.05-0.1% (v/v)Reduces non-specific binding in wash buffers.[2]
Triton X-100 0.1-0.25% (v/v)Primarily for cell permeabilization, but can also be included in wash buffers.[2]

Experimental Protocols

Protocol 1: Probe Concentration Titration

This protocol is designed to find the optimal concentration of the this compound probe that maximizes the specific signal while minimizing background.

  • Prepare a Dilution Series: Prepare a series of probe dilutions (e.g., from 0.1x to 10x of the concentration suggested in the literature or by the manufacturer) in your assay buffer.

  • Sample Preparation: Prepare multiple identical samples (e.g., cells on coverslips or wells in a microplate). Include a "no probe" control for assessing autofluorescence.

  • Incubation: Incubate each sample with a different probe concentration for a standardized time and temperature, protected from light.

  • Washing: Wash all samples using a consistent and thorough washing protocol (e.g., 3 washes of 5 minutes each with PBS).[3]

  • Imaging/Measurement: Acquire fluorescence data for all samples using identical instrument settings (e.g., exposure time, gain).

  • Analysis: Plot the fluorescence intensity against the probe concentration. Identify the concentration that provides the best signal-to-noise ratio, where the specific signal is high and the background in negative control areas is low.

Protocol 2: Optimization of Blocking Conditions

This protocol helps determine the most effective blocking agent and incubation time for your experiment.

  • Prepare Blocking Buffers: Prepare several different blocking buffers containing various agents (e.g., 3% BSA in PBS, 5% Normal Goat Serum in PBS, etc.).[6]

  • Sample Preparation: Prepare multiple identical samples as in the previous protocol.

  • Blocking: Incubate different samples with each of the prepared blocking buffers. It is also advisable to test different incubation times (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.

  • Staining: Proceed with the staining protocol using the optimal probe concentration determined from Protocol 1.

  • Washing and Imaging: Wash and image all samples as previously described.

  • Analysis: Compare the background fluorescence across the different blocking conditions. The condition that results in the lowest background signal without diminishing the specific signal is considered optimal.

Visualizing the Mechanism of Blocking

BlockingMechanism cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Probe1 Probe Target Target Probe1->Target Specific Binding (Signal) NonSpecificSite Non-Specific Site Probe1->NonSpecificSite Non-Specific Binding (Background) Probe2 Probe Target2 Target Probe2->Target2 Specific Binding (Signal) NonSpecificSite2 Non-Specific Site Blocker Blocker Blocker->NonSpecificSite2 Blocks Site

Caption: How blocking agents prevent non-specific probe binding.

References

optimizing excitation and emission wavelengths for 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxy-4-methylcoumarin-3-acetic acid (7-HMC-3-AA). This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to optimize the use of this versatile blue fluorophore in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths of 7-HMC-3-AA are highly dependent on the solvent and pH of the experimental medium. However, a general starting point is an excitation maximum (λex) of approximately 344 nm and an emission maximum (λem) of around 454 nm. It is crucial to experimentally determine the optimal wavelengths for your specific conditions to achieve the best signal-to-noise ratio.

Q2: How does pH affect the fluorescence of 7-HMC-3-AA?

The fluorescence of 7-hydroxycoumarin derivatives like 7-HMC-3-AA is strongly pH-dependent. The 7-hydroxyl group can exist in a protonated (phenolic) form at acidic to neutral pH and a deprotonated (phenolate) form at alkaline pH. This transition significantly alters the electronic structure and, consequently, the fluorescence properties. Generally, as the pH increases, a bathochromic (red) shift in the emission wavelength is observed, often from blue to green. The fluorescence intensity is also highly sensitive to pH changes.

Q3: What is the influence of solvent polarity on the fluorescence of 7-HMC-3-AA?

Solvent polarity has a pronounced effect on the spectral properties of 7-HMC-3-AA. In more polar solvents, a red shift (bathochromic shift) in the emission spectrum is typically observed. This is attributed to the stabilization of the excited state in polar environments. When comparing experimental results, it is essential to consider the solvent used in literature reports.

Q4: Can 7-HMC-3-AA be used for quantitative measurements?

Yes, 7-HMC-3-AA and its derivatives are widely used in quantitative assays, such as enzyme kinetics and high-throughput screening. Its fluorescence intensity is often proportional to the concentration of the fluorophore, allowing for the quantification of enzymatic activity or the binding of molecules. However, it is essential to work within the linear range of detection and to control for environmental factors like pH and temperature that can affect fluorescence.

Photophysical Properties

The photophysical properties of 7-HMC-3-AA can vary with the experimental environment. The following table summarizes the available data for 7-HMC-3-AA and its parent compound, 7-Hydroxy-4-methylcoumarin, to provide a reference point for your experiments.

CompoundSolvent/MediumExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF)Fluorescence Lifetime (τ)
This compound Not Specified344 nm454 nmData Not AvailableData Not Available
7-Hydroxy-4-methylcoumarinMethanol320 nm380 nm0.53Data Not Available
7-Hydroxy-4-methylcoumarinWater325 nm455 nm0.44Data Not Available
7-Hydroxy-4-methylcoumarinEthanol323 nm385 nm0.59Data Not Available

Note: Data for 7-Hydroxy-4-methylcoumarin is provided for reference and may differ from the properties of this compound due to the presence of the acetic acid moiety.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to determine the optimal excitation and emission wavelengths for 7-HMC-3-AA in your specific experimental buffer using a spectrofluorometer.

Materials:

  • This compound (7-HMC-3-AA)

  • Spectroscopy-grade solvent (e.g., DMSO, ethanol) for stock solution

  • Your experimental buffer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of 7-HMC-3-AA in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

  • Prepare a Working Solution: Dilute the stock solution in your experimental buffer to a final concentration that gives a readable fluorescence signal (typically in the low micromolar to nanomolar range). The absorbance of the working solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Excitation Scan:

    • Set the emission wavelength of the spectrofluorometer to an estimated emission maximum (e.g., 455 nm).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

    • The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Scan:

    • Set the excitation wavelength to the optimal λex determined in the previous step.

    • Scan a range of emission wavelengths, starting approximately 10-20 nm above the excitation wavelength (e.g., from λex + 20 nm to 600 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the optimal emission wavelength (λem).

  • Record and Analyze Data: Save the excitation and emission spectra. The peaks of these spectra represent the optimal wavelengths for your experimental conditions.

G cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilute in experimental buffer Excitation Scan Excitation Scan Working Solution->Excitation Scan Set estimated λem Emission Scan Emission Scan Excitation Scan->Emission Scan Set optimal λex Optimal Wavelengths Optimal Wavelengths Emission Scan->Optimal Wavelengths Identify λem peak

Workflow for determining optimal excitation and emission wavelengths.
Protocol 2: General Enzyme Kinetic Assay

This protocol provides a general framework for using a 7-HMC-3-AA-based substrate to measure enzyme activity. In this type of assay, a non-fluorescent substrate is enzymatically converted to the highly fluorescent 7-HMC-3-AA.

Materials:

  • Enzyme of interest

  • 7-HMC-3-AA-based enzyme substrate

  • Assay buffer (optimal for the enzyme)

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 7-HMC-3-AA substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of substrate dilutions in the assay buffer to determine the Michaelis constant (Km).

    • Prepare a solution of the enzyme in the assay buffer.

  • Assay Setup:

    • Pipette the substrate dilutions into the wells of the microplate.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Include control wells with no enzyme (background fluorescence) and no substrate.

  • Fluorescence Measurement:

    • Immediately place the microplate in the reader, pre-set to the optimal excitation and emission wavelengths for 7-HMC-3-AA in your assay buffer.

    • Measure the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Subtract the background fluorescence from your measurements.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

G Substrate (Non-fluorescent) Substrate (Non-fluorescent) Product (Fluorescent 7-HMC-3-AA) Product (Fluorescent 7-HMC-3-AA) Substrate (Non-fluorescent)->Product (Fluorescent 7-HMC-3-AA) Enzymatic Reaction Enzyme Enzyme Enzyme->Product (Fluorescent 7-HMC-3-AA) Fluorescence Signal Fluorescence Signal Product (Fluorescent 7-HMC-3-AA)->Fluorescence Signal Proportional to concentration G Problem Problem Cause1 Incorrect Wavelengths Problem->Cause1 Cause2 Suboptimal pH/Solvent Problem->Cause2 Cause3 Concentration Issues Problem->Cause3 Cause4 Photobleaching Problem->Cause4 Solution1 Optimize Ex/Em Wavelengths Cause1->Solution1 Solution2 Adjust Buffer Conditions Cause2->Solution2 Solution3 Titrate Concentration Cause3->Solution3 Solution4 Reduce Light Exposure Cause4->Solution4

Technical Support Center: Nitration of 7-Hydroxy-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 7-hydroxy-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of 7-hydroxy-4-methylcoumarin?

The main challenge in the nitration of 7-hydroxy-4-methylcoumarin is controlling the regioselectivity of the reaction. The nitration process typically yields a mixture of two primary isomers: 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin.[1][2][3] The hydroxyl group at the 7-position is an ortho-, para-directing group, leading to the substitution of the nitro group at the 6th and 8th positions.[4] Separating these isomers can be a significant downstream challenge. Additionally, controlling the reaction temperature is crucial to prevent the formation of side products and ensure a good yield.[5]

Q2: Which nitrating agents are typically used for this reaction?

A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][3][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q3: How can the 6-nitro and 8-nitro isomers be separated?

The separation of the 6-nitro and 8-nitro isomers can be achieved through fractional crystallization, leveraging their differential solubility in ethanol (B145695).[1][2] The 6-nitro isomer is generally less soluble in hot ethanol and will precipitate out first upon cooling, while the 8-nitro isomer remains in the filtrate and can be isolated by concentration and further cooling.[1][2]

Q4: What is the expected yield for the nitration of 7-hydroxy-4-methylcoumarin?

The overall yield of the mixed nitro-isomers can vary depending on the reaction conditions. However, after separation, the reported yield for 7-hydroxy-4-methyl-6-nitrocoumarin is around 45%.[3] One study reported a 60% yield for the 8-nitro isomer after separation.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product.- Ensure the reaction is stirred for a sufficient amount of time (e.g., one hour at room temperature after the addition of the nitrating mixture).[2][3] - Strictly maintain a low temperature (0-10°C) during the addition of the nitrating agent.[3][5] - Pour the reaction mixture into crushed ice to precipitate the product and minimize degradation.[3]
Formation of a dark, tarry substance - Reaction temperature was too high, leading to side reactions and decomposition.- Carefully control the temperature during the addition of the nitrating mixture, ensuring it remains below 10°C.[3][5] Use an ice bath and add the nitrating agent dropwise.
Difficulty in separating the 6-nitro and 8-nitro isomers - Inefficient fractional crystallization.- After filtering the crude product, reflux the mixture in ethanol and filter while hot. The residue will be the 6-nitro isomer.[3] - Concentrate the filtrate and cool it in an ice bath to crystallize the 8-nitro isomer.[1][2]
Product is impure after recrystallization - Incomplete removal of starting material or side products.- Wash the crude product thoroughly with cold water before recrystallization.[2] - Consider a second recrystallization step if necessary.

Experimental Protocols

Nitration of 7-Hydroxy-4-Methylcoumarin

This protocol is a synthesis of procedures described in the literature.[1][3][5]

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Crushed Ice

  • Beakers

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve 1 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated H₂SO₄.

  • Cool the beaker in an ice bath to bring the temperature of the solution to around 0°C.[3]

  • Separately, prepare a nitrating mixture by slowly adding 1 mL of concentrated HNO₃ to 3 mL of concentrated H₂SO₄, keeping the mixture cool in an ice bath.[3]

  • Slowly add the nitrating mixture dropwise to the solution of 7-hydroxy-4-methylcoumarin, ensuring the temperature does not exceed 10°C.[3]

  • After the addition is complete, remove the beaker from the ice bath and allow it to stir at room temperature for approximately one hour.[3]

  • Pour the reaction mixture into a separate beaker containing crushed ice with constant stirring to precipitate the crude product.[3]

  • Filter the crude product, which is a mixture of the 6-nitro and 8-nitro isomers, and wash it with cold water.[2]

Separation of 6-Nitro and 8-Nitro Isomers
  • Transfer the crude product to a flask containing ethanol and reflux the solution for 5 minutes.[3]

  • Filter the hot solution. The residue collected is 7-hydroxy-4-methyl-6-nitrocoumarin.[3]

  • Concentrate the filtrate and cool it in an ice bath. The crystals that form are 7-hydroxy-4-methyl-8-nitrocoumarin.[1][2]

  • Recrystallize both isomers from ethanol to obtain the pure products.

Data Summary

Product Reported Yield Reference
7-hydroxy-4-methyl-6-nitrocoumarin45%[3]
7-hydroxy-4-methyl-8-nitrocoumarin60%[5]

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation start Start dissolve Dissolve 7-hydroxy-4-methylcoumarin in conc. H₂SO₄ start->dissolve cool_solution Cool solution to 0°C dissolve->cool_solution add_nitrating_mix Slowly add nitrating mixture (maintain < 10°C) cool_solution->add_nitrating_mix prepare_nitrating_mix Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) prepare_nitrating_mix->add_nitrating_mix stir_rt Stir at room temperature for 1 hour add_nitrating_mix->stir_rt precipitate Pour into crushed ice stir_rt->precipitate filter_crude Filter crude product precipitate->filter_crude fractional_crystallization Fractional crystallization from ethanol filter_crude->fractional_crystallization isolate_6_nitro Isolate 6-nitro isomer (residue) fractional_crystallization->isolate_6_nitro isolate_8_nitro Isolate 8-nitro isomer (from filtrate) fractional_crystallization->isolate_8_nitro end End isolate_6_nitro->end isolate_8_nitro->end

Caption: Experimental workflow for the nitration of 7-hydroxy-4-methylcoumarin.

Caption: Overall reaction scheme for the nitration of 7-hydroxy-4-methylcoumarin.

References

Validation & Comparative

Spectroscopic Characterization of 7-Hydroxy-4-methylcoumarin-3-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic characterization of 7-Hydroxy-4-methylcoumarin-3-acetic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of published, assigned experimental spectra for this specific compound, this guide leverages a comparative analysis with the well-characterized and structurally similar 7-Hydroxy-4-methylcoumarin. This approach allows for a robust understanding of the key spectral features of this compound.

This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are interested in the structural elucidation of coumarin (B35378) derivatives.

Comparative Analysis: 7-Hydroxy-4-methylcoumarin

7-Hydroxy-4-methylcoumarin serves as an excellent reference compound for understanding the core spectroscopic features of the coumarin scaffold. Its NMR and FTIR spectra are well-documented and provide a solid baseline for interpreting the spectrum of its 3-acetic acid derivative.

FTIR Spectroscopy of 7-Hydroxy-4-methylcoumarin

The FTIR spectrum of 7-Hydroxy-4-methylcoumarin displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of a strong absorption peak around 1670-1720 cm⁻¹ is attributed to the C=O stretching of the α,β-unsaturated lactone ring. Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenolic)~3500Broad stretching vibration[1]
C-H (Aromatic)~3113Stretching vibration[1]
C=O (Lactone)~1671Conjugated carbonyl stretching[1]
C=C (Aromatic)~1607Stretching vibration[1]
C-H (Methyl)~1394Symmetrical deformation[1]
NMR Spectroscopy of 7-Hydroxy-4-methylcoumarin

¹H NMR: The proton NMR spectrum of 7-Hydroxy-4-methylcoumarin shows distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The methyl group protons typically appear as a singlet around δ 2.3-2.4 ppm. The aromatic protons on the benzene (B151609) ring and the vinyl proton on the pyrone ring resonate in the region of δ 6.0-7.6 ppm. The phenolic hydroxyl proton is often observed as a broad singlet at a higher chemical shift, typically above δ 10 ppm, and its position can be sensitive to solvent and concentration.[1]

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The lactone carbonyl carbon is characteristically found downfield, around δ 161 ppm. The carbons of the aromatic and pyrone rings appear in the δ 102-160 ppm range. The methyl carbon gives a signal at a much higher field, typically around δ 18 ppm.[1]

¹H NMR (DMSO-d₆) Chemical Shift (δ ppm) Multiplicity Assignment
-CH₃2.34sMethyl protons[1]
H-36.10sVinylic proton[1]
H-86.69dAromatic proton
H-66.78ddAromatic proton
H-57.56dAromatic proton
-OH10.51br sPhenolic proton[1]
¹³C NMR (DMSO-d₆) Chemical Shift (δ ppm) Assignment
-CH₃18.12Methyl carbon[1]
C-3110.27Vinylic carbon
C-4a153.52Aromatic carbon
C-5126.59Aromatic carbon
C-6112.87Aromatic carbon
C-7160.31Aromatic carbon
C-8102.19Aromatic carbon
C-8a154.85Aromatic carbon
C-2 (C=O)161.17Lactone carbonyl carbon[1]
C-4112.03Vinylic carbon

Characterization of this compound

The introduction of an acetic acid moiety at the 3-position of the coumarin ring is expected to introduce distinct features in both the FTIR and NMR spectra.

Expected FTIR Spectral Features

In addition to the characteristic peaks observed for the 7-Hydroxy-4-methylcoumarin core, the FTIR spectrum of the 3-acetic acid derivative is expected to show:

  • Carboxylic Acid O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, which will likely overlap with the phenolic O-H stretch.

  • Carboxylic Acid C=O Stretch: A strong carbonyl absorption band, typically around 1700-1725 cm⁻¹, which may overlap with the lactone carbonyl stretch.

  • C-O Stretch: A band corresponding to the C-O stretching of the carboxylic acid, usually found in the 1320-1210 cm⁻¹ region.

Expected NMR Spectral Features

¹H NMR: The most significant difference in the ¹H NMR spectrum will be the absence of the singlet for the H-3 proton and the appearance of a new singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the acetic acid group. This signal is expected to appear in the range of δ 3.5-4.0 ppm. A very broad singlet for the carboxylic acid proton (-COOH) is also expected, likely at a chemical shift greater than δ 10 ppm.

¹³C NMR: In the ¹³C NMR spectrum, the signal for the C-3 carbon will shift, and two new signals will appear for the methylene carbon and the carboxylic acid carbonyl carbon. The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 170-180 ppm.

Experimental Protocols

FTIR Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

NMR Spectroscopy: NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is commonly used as an internal standard. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm, while for ¹³C NMR, it is from 0 to 200 ppm.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a coumarin derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of Coumarin Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr analysis Spectral Interpretation and Structural Elucidation ftir->analysis hnmr ¹H NMR nmr->hnmr cnmr ¹³C NMR nmr->cnmr hnmr->analysis cnmr->analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization of coumarin derivatives.

References

A Head-to-Head Comparison: 7-Hydroxy-4-methylcoumarin-3-acetic acid vs. Fluorescein for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that dictates the sensitivity, accuracy, and reliability of a wide range of biological assays. This guide provides a comprehensive comparison of two amine-reactive fluorescent dyes: the blue-emitting 7-Hydroxy-4-methylcoumarin-3-acetic acid (7-HCA) and the classic green-emitting fluorescein (B123965).

This comparison will delve into their key performance characteristics, including photophysical properties, pH sensitivity, photostability, and protein conjugation efficiency, supported by available data and detailed experimental protocols.

At a Glance: Key Performance Characteristics

PropertyThis compound (7-HCA)Fluorescein
Color BlueGreen
Excitation Max (nm) ~350-380~490-495[1]
Emission Max (nm) ~440-460~520-530[1]
Quantum Yield Moderate (Varies with environment)High (~0.92 in aqueous solution)[2]
Photostability ModerateProne to photobleaching[3]
pH Sensitivity Highly pH-dependentHighly pH-dependent
Reactive Form for Protein Labeling Succinimidyl Ester (SE)Isothiocyanate (FITC) or Succinimidyl Ester (SE)
Target Functional Group Primary amines (e.g., lysine (B10760008) residues)Primary amines (e.g., lysine residues)

In-Depth Analysis

Photophysical Properties

Fluorescein, on the other hand, is one of the most widely used fluorescent dyes in biological research, prized for its bright green fluorescence and high quantum yield, which can reach up to 0.92 in aqueous solutions.[2] It is commonly used in the form of fluorescein isothiocyanate (FITC) or a succinimidyl ester (SE) for protein labeling.[1][3]

pH Sensitivity

A significant characteristic of both 7-HCA and fluorescein is their sensitivity to pH. The fluorescence intensity of 7-hydroxycoumarin derivatives is known to change significantly with pH, often displaying different emission profiles in acidic versus alkaline conditions.

Fluorescein's fluorescence is also highly pH-dependent, with its intensity decreasing significantly in acidic environments. This can be a limitation in experiments where the pH is not well-controlled or varies during the course of the assay.

Photostability

Photostability, or the resistance to photobleaching upon exposure to light, is a critical factor for applications requiring long-term or high-intensity illumination, such as fluorescence microscopy. Coumarin (B35378) dyes are generally considered to have moderate photostability.

Fluorescein is notoriously susceptible to photobleaching, which can limit its utility in quantitative and time-lapse imaging studies.[3] This rapid fading of the fluorescent signal can complicate data acquisition and analysis.

Protein Conjugation

Both 7-HCA, in its succinimidyl ester form, and fluorescein (as FITC or NHS ester) are used to label primary amines, such as the epsilon-amino group of lysine residues and the N-terminus of proteins. The succinimidyl ester group reacts with primary amines under mild alkaline conditions (pH 7-9) to form a stable amide bond.

The efficiency of the labeling reaction can be influenced by several factors, including the concentration of the protein and the dye, the pH of the reaction buffer, and the reaction time. The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, can be determined spectrophotometrically.

Experimental Protocols

The following are generalized protocols for labeling proteins with 7-HCA succinimidyl ester and fluorescein succinimidyl ester.

Protein Preparation
  • Buffer Exchange: The protein to be labeled should be in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH between 7.2 and 8.5. If the protein solution contains amine-containing buffers like Tris, buffer exchange should be performed using dialysis or a desalting column.

  • Concentration: The protein concentration should ideally be between 1 and 10 mg/mL for efficient labeling.

Dye Preparation
  • Dissolve the 7-HCA succinimidyl ester or fluorescein succinimidyl ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1-10 mg/mL. This should be done immediately before use, as the succinimidyl ester is moisture-sensitive and can hydrolyze over time.

Labeling Reaction
  • Slowly add the desired molar excess of the reactive dye to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Protein
  • After the incubation, it is crucial to remove the unreacted dye. This is typically achieved by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

Determination of the Degree of Labeling (DOL)

The DOL can be calculated using the following formula:

DOL = (A_max × M_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max is the absorbance of the labeled protein at the maximum absorption wavelength of the dye.

  • M_protein is the molecular weight of the protein.

  • A_280 is the absorbance of the labeled protein at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its A_max.

Visualizing the Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye Reactive Dye Stock (7-HCA-SE or Fluorescein-SE) Dye->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate GelFiltration Gel Filtration (Desalting Column) Incubate->GelFiltration Reaction Mixture Spectro Spectrophotometry (A280 & Amax) GelFiltration->Spectro Purified Labeled Protein DOL Calculate Degree of Labeling Spectro->DOL

Caption: A generalized experimental workflow for protein labeling with amine-reactive fluorescent dyes.

Conclusion

The choice between this compound and fluorescein for protein labeling depends heavily on the specific requirements of the application.

Choose this compound when:

  • A blue fluorescent label is required for multiplexing with other fluorophores.

  • The experimental setup is optimized for UV or near-UV excitation.

Choose fluorescein when:

  • A bright green fluorescent signal is paramount.

  • The pH of the experimental system is stable and within the optimal range for fluorescein fluorescence.

  • Photobleaching is not a major concern, or measures are in place to mitigate it.

For demanding applications requiring high photostability and pH insensitivity, researchers may also consider more advanced fluorescent dyes. However, for many standard applications, both 7-HCA and fluorescein remain valuable tools in the protein scientist's toolbox.

References

A Comparative Guide to 7-Hydroxy-4-methylcoumarin-3-acetic acid and Other Blue Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the selection of an appropriate blue fluorescent dye is critical for the success of various applications, from cellular imaging to bioconjugation for drug development. This guide provides an objective comparison of 7-Hydroxy-4-methylcoumarin-3-acetic acid with other commonly used blue fluorescent dyes: DAPI, Hoechst 33342, and Alexa Fluor 350. The following sections present a detailed analysis of their performance based on key experimental parameters, accompanied by detailed methodologies and visual representations to aid in your selection process.

Quantitative Performance Comparison

The efficacy of a fluorescent dye is determined by several key photophysical properties. The table below summarizes the critical performance metrics for this compound and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Photostability
This compound ~355~455~18,000 (estimated)~0.32[1]~4.2[1]Moderate
DAPI (4',6-diamidino-2-phenylindole) 358 (bound to dsDNA)[2]461 (bound to dsDNA)[3][2][4]28,800 (bound to DNA)[5]0.34 - 0.92 (bound to dsDNA)[6][7]2.2 - 4.0 (bound to dsDNA)[2]Moderate, susceptible to photobleaching[8]
Hoechst 33342 351 (bound to DNA)[9]461 (bound to DNA)[4][9]42,000 (bound to DNA)~0.4 (bound to DNA)2.21 (bound to dsDNA)[10]Moderate, can be phototoxic[1][11]
Alexa Fluor 350 346[12][13]442[12][13]19,000[12]0.24[14][15]Not widely reportedHigh, more photostable than many other blue dyes[16][17]

Key Considerations for Dye Selection

This compound stands out as a versatile blue fluorophore with pH-dependent and environment-sensitive fluorescence, making it a valuable tool for creating bioconjugates to probe specific microenvironments.[6][18] Its succinimidyl ester form is readily reactive with primary amines, facilitating the labeling of proteins and peptides.

DAPI and Hoechst 33342 are well-established nuclear counterstains that exhibit strong fluorescence enhancement upon binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[3][9] Hoechst 33342 is noted for its higher cell permeability compared to DAPI, making it more suitable for staining live cells.[9] However, both can be phototoxic with prolonged exposure to excitation light.[1][11]

Alexa Fluor 350 is a sulfonated coumarin (B35378) derivative known for its enhanced water solubility, brightness, and superior photostability compared to many other blue fluorescent dyes.[12][16][17][19] These characteristics make it an excellent choice for demanding imaging applications that require prolonged or intense illumination.

Experimental Protocols

To ensure the reproducibility and accuracy of comparative studies, detailed experimental protocols for determining key performance indicators are provided below.

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, comparing the dye of interest to a known standard, is a common and accessible approach.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solution of the test dye

Procedure:

  • Prepare a series of dilutions for both the standard and the test dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the standard and the test dye.

  • Integrate the area under the emission spectra for both the standard and the test dye solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.

  • Calculate the quantum yield of the test sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

G Workflow for Relative Quantum Yield Measurement A Prepare Dilutions (Standard & Test Dye) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission (Fluorometer) A->C E Plot Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Quantum Yield E->F

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.

Protocol for Assessing Photostability

Photostability, or the resistance of a dye to photobleaching, is crucial for applications requiring extended imaging times.

Materials:

  • Fluorescence microscope with a stable light source (e.g., mercury arc lamp, laser)

  • Digital camera

  • Image analysis software (e.g., ImageJ)

  • Microscope slides and coverslips

  • Solutions of the fluorescent dyes to be compared, at the same concentration

Procedure:

  • Prepare a sample of the fluorescently labeled specimen (e.g., stained cells, bioconjugates) on a microscope slide.

  • Mount the slide on the microscope stage and bring the sample into focus.

  • Select the appropriate filter set for the dye being imaged.

  • Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., exposure time, light intensity). It is crucial to keep these parameters constant throughout the experiment.

  • Continuously illuminate the sample with the excitation light.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.

  • Quantify the fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series using image analysis software.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • Compare the decay curves for the different dyes. A slower decay rate indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the half-life (t₁/₂), a common metric for photostability.

G Experimental Workflow for Photostability Assessment A Prepare Labeled Sample B Acquire Initial Image (t=0) A->B C Continuous Illumination B->C D Time-Lapse Image Acquisition C->D E Quantify Fluorescence Intensity D->E F Plot Intensity vs. Time E->F G Compare Decay Curves F->G G Signaling Pathway for Beer-Lambert Law Application A Known Concentration (c) C Absorbance (A) A->C proportional to B Path Length (l) B->C proportional to D Molar Extinction Coefficient (ε) D->C proportional to

References

A Comparative Guide to the Synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid: Evaluating a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the efficient synthesis of bioactive molecules is a cornerstone of innovation. 7-Hydroxy-4-methylcoumarin-3-acetic acid and its derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive comparison of a novel, streamlined synthesis method for this compound against established conventional routes. The objective is to offer researchers and drug development professionals a clear, data-driven analysis to inform their synthetic strategies.

Comparative Analysis of Synthesis Methods

The traditional synthesis of this compound often involves a multi-step process, beginning with the formation of the 7-hydroxy-4-methylcoumarin core via the Pechmann condensation, followed by the introduction of the acetic acid moiety at the C3 position. A novel approach, however, accomplishes the synthesis in a one-pot reaction, offering significant advantages in terms of efficiency and resource utilization.

Parameter Novel One-Pot Synthesis Conventional Method (Pechmann Condensation)
Starting Materials Resorcinol (B1680541), Ethyl acetoacetate (B1235776), Oxalic acid, Ethanol (B145695)Resorcinol, Ethyl acetoacetate, Concentrated Sulfuric Acid
Catalyst Oxalic acid[1]Concentrated Sulfuric Acid[2][3][4][5]
Reaction Time 4-6 hours18-22 hours[2]
Reaction Temperature RefluxRoom Temperature to 110°C[2][6]
Yield (%) ~85%80-95%[2][6]
Purity High (recrystallization)Variable (requires extensive purification)
Environmental Impact Milder acid, less hazardous wasteUse of corrosive concentrated sulfuric acid

Experimental Protocols

Novel One-Pot Synthesis Method

This method utilizes a modified Pechmann condensation followed by an in-situ reaction to introduce the acetic acid group.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Oxalic acid[1]

  • Ethanol

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

Procedure:

  • A mixture of resorcinol (1 eq.), ethyl acetoacetate (1.1 eq.), and oxalic acid (0.2 eq.) in ethanol is refluxed for 4-6 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a 10% sodium hydroxide solution and stirred for 1 hour at room temperature to facilitate the hydrolysis of the ester and formation of the carboxylate.

  • The solution is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield the pure product.

Conventional Synthesis Method (Pechmann Condensation)

This established method first synthesizes the coumarin (B35378) core, which would then require a separate subsequent reaction to add the acetic acid group.

Materials:

  • Resorcinol (5.5 g, 0.05 M)[2][4]

  • Ethyl acetoacetate (6.4 ml)[2][4]

  • Concentrated Sulfuric Acid (50 ml)[2][4]

  • Crushed ice[2]

Procedure:

  • In a 100ml conical flask, 5.5 g of resorcinol and 6.4 ml of ethyl acetoacetate are mixed.[2][4]

  • The flask is cooled in an ice bath, and 50 ml of concentrated sulfuric acid is added slowly while maintaining the temperature below 10°C.[2]

  • After the addition is complete, the ice bath is removed, and the mixture is allowed to stand at room temperature for 18-22 hours.[2]

  • The reaction mixture is then poured into a beaker containing crushed ice with vigorous stirring.[2]

  • The precipitated crude product (7-hydroxy-4-methylcoumarin) is collected by filtration and washed with cold water.[2]

  • Further functionalization at the C3 position would be required to yield the final product.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for comparing the synthesis methods and the generalized reaction pathway.

start Define Target Molecule: This compound method1 Novel One-Pot Synthesis start->method1 method2 Conventional (Pechmann + Functionalization) start->method2 exp1 Execute Synthesis Protocol 1 method1->exp1 exp2 Execute Synthesis Protocol 2 method2->exp2 data1 Collect Data: Yield, Time, Purity, etc. exp1->data1 data2 Collect Data: Yield, Time, Purity, etc. exp2->data2 comparison Comparative Analysis data1->comparison data2->comparison conclusion Conclusion: Validate Superior Method comparison->conclusion

Caption: Comparative workflow for validation of synthesis methods.

reactants Resorcinol + Acetoacetic Acid Derivative intermediate Cyclization/ Condensation reactants->intermediate product This compound intermediate->product catalyst1 Novel Catalyst (e.g., Oxalic Acid) catalyst1->intermediate One-Pot catalyst2 Conventional Catalyst (e.g., H2SO4) catalyst2->intermediate Multi-Step

References

comparative analysis of coumarin derivatives as fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes are indispensable tools in a vast array of scientific disciplines, prized for their sensitivity to microenvironments, high quantum yields, and commendable photostability.[1] The versatility of the coumarin (B35378) scaffold allows for the fine-tuning of its photophysical properties through chemical modifications, leading to a wide array of probes for detecting specific ions, viscosity, pH, and biomolecules.[1][2] This guide provides a comparative analysis of various coumarin derivatives, supported by experimental data and detailed protocols to aid in probe selection and application.

Core Principles of Coumarin Fluorescence

The fluorescence of coumarin-based probes is primarily governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[3][4][5] The foundational benzopyran-2-one ring system provides a π-conjugated framework that can be readily modified.[5] Substitutions, particularly at the 3 and 7 positions, with electron-donating or electron-withdrawing groups can tune the photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift.[4][5][6] This structural versatility is key to designing probes with high sensitivity and selectivity for specific analytes.[5]

Data Presentation: A Comparative Overview of Photophysical Properties

The following table summarizes the key photophysical parameters of a selection of coumarin-based probes designed for various applications. These parameters—molar absorptivity (ε), maximum absorption wavelength (λabs), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (ΦF)—are critical in determining a probe's suitability for specific experimental setups and imaging modalities.[1]

Probe/Derivative NameApplicationε (M⁻¹cm⁻¹)λabs (nm)λem (nm)Stokes Shift (nm)ΦFSolvent/ConditionsReference
General & pH Sensing
7-Hydroxycoumarin (Umbelliferone)pH indicator, Enzyme substrate-325455130-pH > 8[6]
7-Hydroxy-4-methylcoumarinGeneral fluorophore, pH indicator-36045090HighAqueous[5][7]
Metal Ion Sensing
Coumarin-derived probe CS1 Cu²⁺ detection------
Coumarin-derived probe HQ1 Cu²⁺ detection------[8]
Coumarin-derived probe HQ2 Cu²⁺ detection------[8]
Coumarin derivative 2d Cu²⁺ sensing-----Aqueous media[9]
Reactive Species Sensing
3-AcetamidocoumarinROS detection-----Cellular environment[10]
Benzo[g]coumarin derivativeH₂O₂ detection-4305601300.45PBS buffer[11]
CPDHypochlorite (ClO⁻) detection---185--[2]
Enzyme Activity
7-Hydroxycoumarin derivativesEnzyme assays-300-420350-500-HighAqueous buffer[6]
4-AAUBacterial enzyme detection----Improved vs 4-MUAqueous media[7]
Bioimaging
Benzo[g]coumarin derivativesTwo-photon bioimaging-400-500500-650LargeHigh-[11]
CDCI-COCarbon monoxide detection--710222-Biological systems[2]

Note: This table is a compilation of data from various sources. "-" indicates data not specified in the referenced literature.

Key Photophysical Parameters Explained

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. Higher molar absorptivity allows for the use of lower probe concentrations.[1]

  • Maximum Absorption (λabs) and Emission (λem) Wavelengths: These values determine the optimal wavelengths for excitation and detection, respectively, and are crucial for designing multicolor imaging experiments.[1]

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable to minimize self-absorption and simplify the separation of excitation and emission signals.[1]

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. A high quantum yield indicates a brighter probe, which is essential for sensitive detection.[1]

Mandatory Visualization

Signaling Pathway for a "Turn-On" Coumarin Probe

TurnOnProbe Coumarin Coumarin Probe (Non-fluorescent/Quenched) Complex Probe-Analyte Complex (Fluorescent) Coumarin->Complex Binding Event/ Reaction Analyte Target Analyte (e.g., Metal Ion, ROS) Analyte->Complex Emission Fluorescence Emission (λem) Complex->Emission Excitation Excitation Light (λex) Excitation->Complex

Caption: Mechanism of a 'turn-on' coumarin probe for analyte detection.

Experimental Workflow for Evaluating a New Coumarin Probe

ProbeEvaluationWorkflow cluster_synthesis Probe Development cluster_photophysical Photophysical Evaluation cluster_cellular Biological Evaluation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization UVVis Absorption Spectroscopy (λabs, ε) Characterization->UVVis Fluorescence Fluorescence Spectroscopy (λem, ΦF, Stokes Shift) UVVis->Fluorescence Selectivity Selectivity & Interference Studies Fluorescence->Selectivity Kinetics Response Time & Kinetics Selectivity->Kinetics Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Kinetics->Cytotoxicity CellularUptake Cellular Uptake & Localization Cytotoxicity->CellularUptake LiveCellImaging Live Cell Imaging (Confocal Microscopy) CellularUptake->LiveCellImaging

References

assessing the purity of synthesized 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to , comparing it with its common precursor, 7-Hydroxy-4-methylcoumarin. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid is a vital fluorescent labeling reagent and a key intermediate in the synthesis of various bioactive molecules. The purity of this compound is paramount as impurities can lead to ambiguous experimental results, side reactions in conjugation chemistries, and inaccurate quantification. This guide provides a comparative overview of standard analytical techniques for . A multi-technique approach, including chromatography and spectroscopy, is essential for a robust and reliable evaluation of the synthesized material.[1]

The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Data is presented in comparison with 7-Hydroxy-4-methylcoumarin, a common precursor and potential impurity.

Purity Assessment Workflow

The assessment of a synthesized compound's purity is a multi-step process that combines separation science with structural elucidation techniques. The typical workflow ensures that the material's identity, purity, and structural integrity are confirmed before its use in further applications.

G cluster_0 Initial Synthesis & Workup cluster_1 Purification cluster_2 Purity & Identity Confirmation synthesis Synthesis of Compound workup Crude Product Isolation (Filtration, Extraction) synthesis->workup purification Purification (Recrystallization, Column Chromatography) workup->purification tlc TLC (Qualitative Check) purification->tlc hplc HPLC (Quantitative Purity) nmr NMR (Structural Confirmation) ms MS (Molecular Weight Confirmation) tlc->hplc final_product Pure Compound (>97%) ms->final_product

Caption: Workflow for Synthesis, Purification, and Purity Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for determining the quantitative purity of organic compounds by separating the main component from any impurities.[1][2] For coumarin (B35378) derivatives, a reversed-phase method with UV detection is typically employed.[1]

Experimental Protocol
  • System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 325 nm (Coumarins strongly absorb in this UV region).[1][3]

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol (B129727) or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Injection Volume: 10 µL.

Comparative Data
CompoundExpected Retention Time (min)Expected Purity (%)Potential Impurities and Relative Retention
This compound ~ 12.5 min> 97.0%[4]Resorcinol (Early eluting), 7-Hydroxy-4-methylcoumarin (~14.0 min)
7-Hydroxy-4-methylcoumarin ~ 14.0 min> 98.0%Resorcinol (Early eluting), Ethyl Acetoacetate (Very early eluting)

Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and exact gradient conditions.

Spectroscopic Analysis

Spectroscopic methods are crucial for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its identity and structural integrity.

Experimental Protocol
  • Instrument: 400 or 500 MHz NMR Spectrometer.

  • Solvent: Acetone-d₆ or DMSO-d₆.

  • Techniques: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

Comparative ¹H NMR Data (Expected Chemical Shifts δ, ppm)
Proton AssignmentThis compound7-Hydroxy-4-methylcoumarin[5]
-CH₃~ 2.4 ppm (s)2.34 ppm (s)
-CH₂- (acetic acid)~ 3.8 ppm (s)N/A
C5-H~ 7.6 ppm (d)7.56 ppm (d)
C6-H~ 6.8 ppm (dd)6.78 ppm (dd)
C8-H~ 6.7 ppm (d)6.69 ppm (d)
C3-H / C=CHN/A (Substituted)6.10 ppm (s)
-OH~ 10.5 ppm (br s)10.51 ppm (s)
-COOH~ 11-12 ppm (br s)N/A

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

B. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[1] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Experimental Protocol
  • Technique: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.[1]

  • Analysis: Infuse the solution directly into the mass spectrometer.

Comparative MS Data
CompoundMolecular FormulaMolecular WeightExpected [M-H]⁻ (m/z)
This compound C₁₂H₁₀O₅234.21 g/mol [6]233.05
7-Hydroxy-4-methylcoumarin C₁₀H₈O₃176.17 g/mol [7]175.04

Relationship Between Analytical Techniques

The chosen analytical techniques provide complementary information. Chromatography separates components based on their physicochemical properties, while spectroscopic methods provide detailed structural information on the separated components.

G cluster_separation Separation cluster_identification Identification & Quantification cluster_data Generated Data compound Synthesized Compound (Mixture of product and impurities) hplc HPLC compound->hplc Injection uv UV Detector (Quantification, Purity %) hplc->uv Elution chromatogram Chromatogram (Retention Time, Peak Area) uv->chromatogram nmr NMR (Structural Confirmation) spectra Spectra (Chemical Shifts, m/z) nmr->spectra ms Mass Spec (Molecular Weight) ms->spectra

Caption: Interrelation of Analytical Techniques for Purity Assessment.

Conclusion

A combination of HPLC, NMR, and Mass Spectrometry provides a robust and comprehensive assessment of the purity of synthesized this compound. HPLC offers quantitative data on purity by separating the target compound from potential impurities like unreacted starting materials or its precursor, 7-Hydroxy-4-methylcoumarin. Concurrently, NMR and MS confirm the structural identity and molecular weight of the compound. This rigorous analytical approach is critical to ensure the quality, reliability, and reproducibility of subsequent research and development activities.

References

A Comparative Guide to the Biological Activities of 7-Hydroxy-4-methylcoumarin-3-acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data related to the biological activities of 7-Hydroxy-4-methylcoumarin derivatives. While direct experimental validation for 7-Hydroxy-4-methylcoumarin-3-acetic acid is limited in currently available literature, this document compiles and compares data from its parent compound, 7-Hydroxy-4-methylcoumarin, and other relevant derivatives to provide a baseline for potential efficacy and to guide future research. The primary biological activities explored are antioxidant, anti-inflammatory, and antimicrobial effects.

Data Presentation: Comparative Biological Activities

The following tables summarize quantitative data for 7-Hydroxy-4-methylcoumarin and its derivatives. It is important to note that direct data for this compound is not extensively available, and the presented data serves as a comparative reference.

Table 1: Antioxidant Activity of 7-Hydroxy-4-methylcoumarin Derivatives

CompoundAssayIC50 ValueReference CompoundIC50 Value (Reference)
7-Hydroxy-4-methylcoumarinDPPH Radical Scavenging99.69 µg/mL--

Table 2: Anti-inflammatory Activity of 7-Hydroxy-4-methylcoumarin Derivatives

Compound/DerivativeAnimal ModelAssayDose% InhibitionReference Drug
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-onesRatCarrageenan-induced paw edema-up to 44.05%Indomethacin

Table 3: Antimicrobial Activity of 7-Hydroxy-4-methylcoumarin Derivatives

Compound/DerivativeMicroorganismMIC (Minimum Inhibitory Concentration)
7-hydroxy-4-methylcoumarinEscherichia coli> 0.1 ppm[1]
Schiff bases of 7-hydroxy-4-methylcoumarinStaphylococcus aureus40 µg/mL
Schiff bases of 7-hydroxy-4-methylcoumarinMicrococcus luteus40 µg/mL
Schiff bases of 7-hydroxy-4-methylcoumarinEscherichia coli31 µg/mL

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard and can be adapted for the evaluation of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.

  • Preparation of Test Samples: The test compound (e.g., this compound) is dissolved in a suitable solvent like DMSO to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, add the test sample solutions to the wells. Add the DPPH solution to each well and mix. A control well containing only the solvent and DPPH solution is also prepared.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats to induce acute inflammation.

  • Drug Administration: The test compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug like Indomethacin.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared and adjusted to a turbidity of 0.5 McFarland standard.

  • Preparation of Test Compound Dilutions: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (broth with inoculum) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathways

Coumarin (B35378) derivatives have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Coumarin 7-Hydroxy-4-methylcoumarin Derivatives Coumarin->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition by coumarin derivatives.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociates Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Coumarin 7-Hydroxy-4-methylcoumarin Derivatives Coumarin->Keap1 May Interact With

Caption: Nrf2 signaling pathway and potential activation by coumarin derivatives.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis/ Procurement Char Characterization (NMR, MS, etc.) Start->Char InVitro In Vitro Assays Char->InVitro Antioxidant Antioxidant (DPPH Assay) InVitro->Antioxidant AntiInflammatory Anti-inflammatory (e.g., COX inhibition) InVitro->AntiInflammatory Antimicrobial Antimicrobial (MIC determination) InVitro->Antimicrobial InVivo In Vivo Assays (if promising in vitro results) Antioxidant->InVivo AntiInflammatory->InVivo Antimicrobial->InVivo PawEdema Anti-inflammatory (Carrageenan-induced paw edema) InVivo->PawEdema Toxicity Toxicity Studies InVivo->Toxicity DataAnalysis Data Analysis and Structure-Activity Relationship PawEdema->DataAnalysis Toxicity->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating biological activities.

References

A Comparative Guide to the Quantum Yield of 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent fluorescence of 7-hydroxycoumarin and its derivatives has established them as indispensable tools in various scientific domains, including biomedical research and drug discovery. A critical parameter dictating their efficacy as fluorescent probes is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comparative analysis of the quantum yields of different 7-hydroxycoumarin derivatives, supported by experimental data and detailed methodologies to aid in the selection and application of these versatile fluorophores.

Quantitative Comparison of Quantum Yields

The quantum yield of 7-hydroxycoumarin derivatives is highly sensitive to their molecular structure and the surrounding environment, particularly the solvent. The following table summarizes the reported quantum yields for several derivatives under specified conditions.

Derivative Name/IdentifierSubstituent at C3Substituent at C4Solvent/BufferQuantum Yield (Φf)
7-Hydroxycoumarin (Umbelliferone)--Ethanol0.08[1]
7-Hydroxy-4-methylcoumarin-MethylWater0.356[2]
Methanol0.266[2]
Ethanol0.208[2]
iso-Propanol0.169[2]
iso-Butanol0.202[2]
DMSO0.132[2]
DMF0.081[2]
Dichloromethane0.026[2]
Chloroform0.099[2]
Ethyl acetate0.015[2]
n-Hexane0.063[2]
n-Heptane0.105[2]
Compound 6d p-methoxyphenyl-PBS (pH 7.4)0.25[3]
Compound 7 --PBS (pH 7.4)0.32[3]
3-(Benzothiazol-2-yl)-7-hydroxycoumarinBenzothiazol-2-yl-Not Specified-
Knightletin (6-amino-7-hydroxycoumarin derivative)--Methanol0.81
A 7-hydroxycoumarin derivative with p-methyl on phenyl ring at C3p-methylphenyl-Not Specified0.83[4]

Note: The quantum yields are influenced by factors such as solvent polarity, pH, and the presence of substituents on the coumarin (B35378) ring. Direct comparison should be made with caution when conditions differ.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Principle:

The quantum yield of an unknown sample (Φ_x) is calculated relative to a standard (Φ_st) by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The relationship is expressed by the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

Materials:

  • Spectrofluorometer with a corrected emission spectrum feature.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

  • Spectroscopic grade solvents.

  • The 7-hydroxycoumarin derivative to be tested.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the 7-hydroxycoumarin derivative in the desired solvent.

    • Prepare a stock solution of the fluorescence standard in its recommended solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[5]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[6]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_x) and the standard (Grad_st).

  • Calculation:

    • Using the obtained gradients, the known quantum yield of the standard, and the refractive indices of the solvents, calculate the quantum yield of the 7-hydroxycoumarin derivative using the equation provided above.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution dilute_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Prepare Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure fluor_measure Measure Fluorescence Emission abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_x, Grad_st) plot->gradient calculate Calculate Quantum Yield (Φ_x) gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

References

Evaluating the Photostability of 7-Hydroxy-4-methylcoumarin-3-acetic acid in Comparison to Other Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the photostability of 7-Hydroxy-4-methylcoumarin-3-acetic acid against a panel of commonly used fluorophores. The selection of a robust fluorescent probe is critical for the success of fluorescence-based assays, particularly in applications requiring prolonged or intense illumination. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the informed selection of fluorophores for various research applications.

Quantitative Photostability Comparison

The photostability of a fluorophore is a critical parameter that dictates its suitability for demanding applications such as live-cell imaging and high-content screening. A key metric for quantifying photostability is the photobleaching quantum yield (Φb), which represents the probability of a fluorophore being photochemically destroyed per absorbed photon. A lower Φb value indicates higher photostability.

Fluorophore FamilyFluorophorePhotobleaching Quantum Yield (Φb) x 10⁻⁶
Coumarin (B35378) This compound Data not available
Coumarin 1500[1]
Coumarin 120120[1]
Coumarin 307250[1]
Other Blue Dyes DAPI (bound to dsDNA)~20-fold increase in quantum yield upon binding[2][3]
Pacific BlueData not available
Alexa Fluor 350Photostable[4][5]
Rhodamine Rhodamine 1230.3[1]
Tetramethylrhodamine (TMR)0.4[1]
Blue Fluorescent Protein mTagBFP21.7-fold more photostable than mTagBFP in confocal microscopy[6][7][8]

Note: The photobleaching quantum yields are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The photostability of DAPI is significantly enhanced upon binding to DNA.

Experimental Protocols

To ensure reproducible and comparable photostability data, standardized experimental protocols are essential. The following section details a widely accepted method for determining the photobleaching quantum yield of a fluorophore.

Protocol: Determination of Photobleaching Quantum Yield (Φb)

This protocol outlines the "cell-bleaching" method for quantifying the photostability of fluorescent dyes in solution.

Objective: To determine the photobleaching quantum yield (Φb) of a fluorophore by measuring the decay of its fluorescence intensity under continuous illumination.

Materials:

  • Fluorophore of interest (e.g., this compound)

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Quartz cuvette

  • Spectrofluorometer with a continuous wave (CW) laser or a stable high-intensity lamp as the excitation source

  • UV-Vis spectrophotometer

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: Prepare a dilute solution of the fluorophore in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.02 at the excitation wavelength to minimize inner filter effects.

  • Initial Measurements:

    • Record the absorption spectrum of the solution using the UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.

    • Measure the initial fluorescence intensity (F₀) at the emission maximum using the spectrofluorometer with the excitation source blocked or at a very low intensity.

  • Photobleaching:

    • Place the cuvette in the spectrofluorometer and start the magnetic stirrer.

    • Continuously illuminate the sample with the excitation light at a constant and known intensity.

    • Record the fluorescence intensity (F) at regular time intervals until it has significantly decreased (e.g., to 10-20% of the initial intensity).

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F/F₀)) versus time.

    • The initial slope of this plot is the photobleaching rate constant (k).

    • The photobleaching quantum yield (Φb) can be calculated using the following equation:

      Φb = k / (σ * I)

      where:

      • k is the photobleaching rate constant (s⁻¹)

      • σ is the absorption cross-section of the fluorophore at the excitation wavelength (cm²)

      • I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)

Visualizing Experimental Workflow and a Relevant Signaling Pathway

Diagrams created using the DOT language provide a clear visual representation of complex processes. Below are diagrams illustrating the experimental workflow for photostability evaluation and a key signaling pathway where blue fluorophores are commonly employed.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_bleach Photobleaching cluster_analysis Data Analysis A Prepare Fluorophore Solution B Measure Initial Absorbance A->B C Measure Initial Fluorescence B->C D Continuous Illumination C->D E Record Fluorescence Decay D->E F Plot ln(F/F₀) vs. Time E->F G Determine Rate Constant (k) F->G H Calculate Quantum Yield (Φb) G->H

Caption: Experimental workflow for determining the photobleaching quantum yield.

This compound and other blue fluorophores are valuable tools for visualizing dynamic cellular processes. One such fundamental process is neuronal calcium signaling, which plays a pivotal role in neurotransmitter release.

CalciumSignaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channels Open AP->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release NT Neurotransmitters NT_Release->NT Receptor Receptors Bind Neurotransmitter NT->Receptor Signal Postsynaptic Signal Receptor->Signal

Caption: Simplified diagram of neuronal calcium signaling leading to neurotransmitter release.[9][10][11]

References

comparison of different catalysts for 7-Hydroxy-4-methylcoumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 7-Hydroxy-4-methylcoumarin, a vital fluorescent scaffold and key intermediate, is of paramount importance. This guide offers an objective comparison of various catalytic methods for its synthesis, supported by experimental data, to facilitate the selection of the most suitable approach for specific research and production needs.

The synthesis of 7-Hydroxy-4-methylcoumarin is most commonly achieved through the Pechmann condensation reaction, which involves the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776). The choice of catalyst in this reaction significantly influences the yield, reaction time, temperature, and overall efficiency of the process. This guide provides a comparative analysis of several catalysts, ranging from traditional mineral acids to modern solid acid catalysts.

Performance Comparison of Catalysts

The selection of a catalyst is a critical step in optimizing the synthesis of 7-Hydroxy-4-methylcoumarin. The following table summarizes the performance of different catalysts based on key experimental parameters.

CatalystStarting MaterialsReaction TimeTemperature (°C)Yield (%)Reference
Conc. H₂SO₄Resorcinol, Ethyl acetoacetate18-22 hours5 - Room Temp80-88%[1][2]
Polyphosphoric acid (PPA)Resorcinol, Ethyl acetoacetate20-25 minutes75-80Not specified[1]
Amberlyst-15Resorcinol, Ethyl acetoacetate100 minutes110~95%[1][3][4]
Amberlyst-SResorcinol, Ethyl acetoacetate2 hours120 (in refluxing toluene)95% (conversion), 98% (selectivity)[5][6]
Nano-crystalline sulfated-zirconia (Microwave)Resorcinol, Ethyl acetoacetate15 minutes15099%[1][7]
Diatomite-supported H₂SO₄/Tosyl acidResorcinol, Methyl acetoacetate3 hours9092%[1][8]
Polyaniline/Montmorillonite K10 compositeResorcinol, Ethyl acetoacetate8 hours15078%[5]
Oxalic acidResorcinol, Ethyl acetoacetateNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis using Concentrated Sulfuric Acid[1][10]
  • In a 100ml conical flask, place 5.5 g (0.05 M) of resorcinol and 6.4 ml of ethyl acetoacetate.

  • Carefully add 50 ml of concentrated sulfuric acid to this mixture while cooling the flask in an ice bath to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 18-22 hours.

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Collect the precipitated crude product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 7-Hydroxy-4-methylcoumarin.

Synthesis using Amberlyst-15[1][4]
  • In a round-bottom flask, mix resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%).

  • Heat the mixture in an oil bath at 110°C with stirring for 100 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate (B1210297) for reuse.

  • The filtrate is then cooled to room temperature, and the precipitated product is collected.

Microwave-Assisted Synthesis using Nano-crystalline Sulfated-zirconia[1][7]
  • Mix resorcinol and ethyl acetoacetate with a catalytic amount of nano-crystalline sulfated-zirconia in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 150°C for 15 minutes.

  • After the reaction, extract the product with a suitable solvent.

  • Remove the catalyst by filtration.

  • The solvent is then evaporated to yield the product.

Experimental Workflow and Reaction Pathway

The general workflow for the synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann condensation and the underlying reaction mechanism are illustrated in the diagrams below.

G cluster_workflow Generalized Experimental Workflow A Mixing of Reactants (Resorcinol, Ethyl Acetoacetate) and Catalyst B Reaction under Controlled Temperature (Conventional Heating or Microwave) A->B C Monitoring Reaction Progress (e.g., TLC) B->C D Reaction Quenching and Product Precipitation C->D E Isolation of Crude Product (Filtration) D->E F Catalyst Recovery and Regeneration (for heterogeneous catalysts) E->F G Purification of Product (Recrystallization) E->G H Characterization of Final Product G->H G cluster_pathway Pechmann Condensation Pathway Resorcinol Resorcinol Intermediate1 Transesterification Intermediate Resorcinol->Intermediate1 EAA Ethyl Acetoacetate EAA->Intermediate1 Catalyst Acid Catalyst Catalyst->Intermediate1 Intermediate2 Intramolecular Hydroxyalkylation Intermediate Intermediate1->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 7-Hydroxy-4-methylcoumarin Dehydration->Product

References

A Comparative Guide to Validating the Binding Affinity of 7-Hydroxy-4-methylcoumarin-3-acetic acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Hydroxy-4-methylcoumarin-3-acetic acid as a fluorescent probe for validating binding affinity. Its performance is evaluated against other common fluorescent probes, supported by experimental data and detailed methodologies.

Introduction to this compound as a Fluorescent Probe

This compound belongs to the coumarin (B35378) family of fluorophores, which are widely recognized for their utility in biological and pharmaceutical research. These probes are characterized by their sensitivity to the microenvironment, often exhibiting changes in their fluorescent properties upon binding to proteins or other macromolecules. This intrinsic sensitivity makes them valuable tools for studying molecular interactions, including the determination of binding affinities. The binding of these small molecules to proteins, such as serum albumins, is a critical parameter in drug development, influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Comparative Analysis of Fluorescent Probe Binding Affinity

To provide a comprehensive overview, the binding affinity of coumarin-based probes is compared with that of other commonly used fluorescent probes, such as fluorescein, rhodamine, and BODIPY derivatives. The binding affinities are presented as the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd value indicates a stronger binding affinity. The following table summarizes the binding affinities of these probes to serum albumins, which are common model proteins for such studies.

Fluorescent Probe ClassSpecific ProbeTarget ProteinBinding Affinity Constant (Ka in M⁻¹)Citation
Coumarin CoumarinHuman Serum Albumin (HSA)2.41 x 10⁴[1]
3-Carboxy-coumarinHuman Serum Albumin (HSA)9.64 x 10⁴[1]
7-Hydroxy-coumarinHuman Serum Albumin (HSA)1.08 x 10⁵[1]
Fluorescein FluoresceinBovine Serum Albumin (BSA)3.74 x 10⁴[2]
Rhodamine Rhodamine BHuman Serum Albumin (HSA)Moderate Affinity (Static Quenching)[3][4][5]
BODIPY BODIPY DyesBovine Serum Albumin (BSA)High Affinity (Specific Interactions)[6][7][8]

Experimental Protocols for Determining Binding Affinity

The validation of binding affinity for fluorescent probes can be accomplished through various biophysical techniques. Below are detailed methodologies for some of the most common and robust experimental protocols.

Fluorescence Spectroscopy (Fluorescence Quenching Method)

This method relies on the change in the intrinsic fluorescence of a protein (often from tryptophan residues) or the fluorescence of the probe itself upon binding.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the fluorescent probe (e.g., this compound) in an appropriate solvent (e.g., DMSO) and then dilute it in the same buffer as the protein.

  • Titration:

    • Place a fixed concentration of the protein solution in a quartz cuvette.

    • Successively add small aliquots of the fluorescent probe stock solution to the protein solution.

    • After each addition, gently mix the solution and allow it to equilibrate.

  • Data Acquisition:

    • Measure the fluorescence emission spectrum of the solution after each addition of the probe. If monitoring the protein's intrinsic fluorescence, the excitation wavelength is typically around 280 nm or 295 nm (for selective tryptophan excitation), and the emission is recorded from 300 to 400 nm. If monitoring the probe's fluorescence, use the specific excitation and emission wavelengths for that probe.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Plot the change in fluorescence intensity as a function of the probe concentration.

    • Analyze the data using the Stern-Volmer equation or by fitting to a binding isotherm to determine the binding constant (Ka or Kd).[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand (fluorescent probe) against the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • Instrument Setup:

    • Fill the sample cell with the protein solution.

    • Fill the injection syringe with the ligand solution.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize the protein (ligand) onto the surface of a suitable sensor chip.

    • Block any remaining active sites on the sensor surface to prevent non-specific binding.

  • Analyte Injection:

    • Flow a solution of the fluorescent probe (analyte) at various concentrations over the sensor chip surface.

    • Record the change in the SPR signal (response units) over time.

  • Regeneration:

    • Inject a regeneration solution to dissociate the bound analyte from the immobilized ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units versus time.

    • Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka) and off-rate (kd) constants.

    • Calculate the dissociation constant (Kd) as the ratio of kd/ka.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a relevant signaling pathway.

experimental_workflow_fluorescence_quenching cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Analysis prep_protein Prepare Protein Solution titrate Add Probe to Protein prep_protein->titrate prep_probe Prepare Probe Solution prep_probe->titrate equilibrate Equilibrate titrate->equilibrate measure Measure Fluorescence equilibrate->measure analyze Analyze Data (Stern-Volmer) measure->analyze determine_kd Determine Kd analyze->determine_kd

Caption: Workflow for determining binding affinity using fluorescence quenching.

experimental_workflow_spr cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis immobilize Immobilize Protein on Chip block Block Surface immobilize->block inject Inject Probe (Analyte) block->inject measure_association Measure Association inject->measure_association measure_dissociation Measure Dissociation measure_association->measure_dissociation sensorgram Generate Sensorgram measure_dissociation->sensorgram fit_data Fit Data to Model sensorgram->fit_data determine_kd Determine Kd fit_data->determine_kd

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

signaling_pathway cluster_binding Probe-Protein Interaction cluster_signal Signal Transduction cluster_detection Detection probe Fluorescent Probe (e.g., 7-HMC-3-AA) complex Probe-Protein Complex probe->complex protein Target Protein (e.g., Serum Albumin) protein->complex conformational_change Conformational Change complex->conformational_change fluorescence_change Change in Fluorescence complex->fluorescence_change downstream_effect Downstream Effect conformational_change->downstream_effect measurement Measurement of Binding fluorescence_change->measurement

Caption: General signaling pathway involving probe-protein binding.

References

Performance of 7-Hydroxy-4-methylcoumarin-3-acetic Acid in Diverse Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is critical for the accuracy and reliability of experimental results. 7-Hydroxy-4-methylcoumarin-3-acetic acid is a widely utilized blue fluorophore valued for its pH-dependent and environment-sensitive fluorescence.[1][2][3][4][5][6] This guide provides a comprehensive comparison of its performance in various biological buffers, supported by experimental data and detailed protocols to aid in its effective application.

The fluorescence of 7-hydroxycoumarin derivatives, including this compound, is intricately linked to the protonation state of the 7-hydroxy group.[7] In acidic to neutral solutions, the phenol (B47542) form is predominant, while an increase in pH leads to deprotonation, forming the phenolate (B1203915) anion. This transition significantly alters the molecule's absorption and fluorescence characteristics, often resulting in a shift to longer wavelengths (a bathochromic or red shift) and a change in fluorescence intensity.[7] For instance, the fluorescence color can change from blue in acidic conditions to green or yellow-green in alkaline conditions.[7]

Quantitative Performance Data

The photophysical properties of this compound and related compounds are highly dependent on the pH and composition of the surrounding medium. The following tables summarize key performance indicators in different buffer systems.

Table 1: Photophysical Properties of 7-Hydroxycoumarin Derivatives at Different pH Values

DerivativeConditionExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)pKa
7-Hydroxycoumarin (Umbelliferone)pH < 6.5320-325~452 (blue)-~7.1
7-Hydroxycoumarin (Umbelliferone)pH > 8.0-Blue fluorescence--
3-Substituted 7-Hydroxycoumarin (Inhibitor 6d)PBS (pH 7.4)3404600.25-
3-Substituted 7-Hydroxycoumarin (Inhibitor 7)PBS (pH 7.4)3554550.32-
6-Fluoro-7-hydroxycoumarin-3-carboxamide (6FC-hexanamide)PBS (pH 7.4)405-0.846.2
6,8-Difluoro-7-hydroxy-4-methylcoumarin ConjugatesNeutral pH365460Strongly fluorescentLower than 7-hydroxycoumarin

Note: "-" indicates that the data was not specified in the cited sources.[7]

Table 2: Comparison of 7-Hydroxycoumarin with an Alternative Fluorescent Probe

Feature7-Hydroxycoumarin (Umbelliferone)3-Acetylcoumarin (B160212)Significance in Biological Applications
Excitation Max (λex) ~325 nm (Neutral pH), ~365 nm (Alkaline pH)~350-390 nm (Solvent-dependent)Determines the optimal light source for excitation. Shorter wavelengths may induce more cellular autofluorescence.
Emission Max (λem) ~460 nm (Blue fluorescence)~450-500 nm (Solvent-dependent)Defines the detection window. A larger Stokes shift is desirable to minimize signal overlap.
Quantum Yield (ΦF) Moderate to high (e.g., ~0.70 in some conditions)[8]Generally low; derivatives can be highRepresents the efficiency of fluorescence emission. Higher values indicate a brighter probe.
Key Application Intrinsic pH sensor, enzymatic substrate component[8]Synthetic precursor for targeted probes[8]7-hydroxycoumarin is often used directly, while 3-acetylcoumarin is a versatile building block.
Environmental Sensitivity Fluorescence is highly pH-dependent[8]Exhibits polarity-dependent fluorescence[8]Sensitivity to the local environment can be exploited for sensing applications.
Cytotoxicity Generally low cytotoxicity at typical working concentrations[8]Varies by derivative; core is relatively lowCrucial for live-cell imaging to ensure minimal perturbation of biological processes.

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Determination of pH-Dependent Fluorescence Spectra

This protocol outlines the general steps to measure the fluorescence excitation and emission spectra of a 7-hydroxycoumarin derivative at various pH values.[7]

1. Reagent Preparation:

  • Prepare a concentrated stock solution (e.g., 1-10 mM) of the 7-hydroxycoumarin derivative in a suitable solvent like DMSO or ethanol.[7]
  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Ensure the buffers have sufficient ionic strength and buffering capacity.[7]

2. Sample Preparation:

  • For each pH value, prepare a dilute working solution of the coumarin (B35378) derivative (e.g., 1-10 µM) in the corresponding buffer.[7]

3. Fluorescence Measurement:

  • Use a spectrofluorometer to measure the fluorescence spectra.
  • To determine the emission spectrum, set the excitation wavelength to the absorption maximum of the desired species (phenol or phenolate form) and scan a range of emission wavelengths.
  • To determine the excitation spectrum, set the emission wavelength to the maximum of the desired species and scan a range of excitation wavelengths.

4. Data Analysis:

  • Plot fluorescence intensity against wavelength to visualize the excitation and emission spectra at each pH.
  • Plot the maximum fluorescence intensity or the ratio of intensities at two different wavelengths against pH to determine the pKa value.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a coumarin derivative.[9][10]

1. Materials and Instrumentation:

  • Spectrofluorometer with a monochromatic excitation source and a detector covering the emission range of the sample and standard.[9]
  • UV-Vis Spectrophotometer for accurate absorbance measurements.[10]
  • Quartz cuvettes (1 cm path length).[9]
  • Volumetric flasks and pipettes.[9]
  • Coumarin derivative of interest (sample).[10]
  • Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ = 0.546).[10]
  • Spectroscopy-grade solvents.[10]

2. Solution Preparation:

  • Prepare stock solutions of the sample and the standard in the same solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[10]
  • From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[9]

3. Absorbance and Fluorescence Measurement:

  • Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer and note the absorbance at the excitation wavelength.[10]
  • Record the corrected fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the excitation wavelength and slit widths are constant for all measurements.[10]

4. Quantum Yield Calculation:

  • Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity (I).[10]
  • Calculate the quantum yield of the sample (Φ_X) using the following equation:[9] Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (η_X² / η_S²) Where:
  • Φ_S is the quantum yield of the standard.
  • I_X and I_S are the integrated fluorescence intensities of the sample and standard.
  • A_X and A_S are the absorbances of the sample and standard at the excitation wavelength.
  • η_X and η_S are the refractive indices of the solvents.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.

ph_dependence node_acid Acidic/Neutral pH (Phenol Form) node_alkaline Alkaline pH (Phenolate Form) node_acid->node_alkaline Increase pH (Deprotonation) node_blue Blue Fluorescence (Shorter Wavelength) node_acid->node_blue Emits node_alkaline->node_acid Decrease pH (Protonation) node_green Green/Yellow-Green Fluorescence (Longer Wavelength) node_alkaline->node_green Emits

Caption: pH-Dependent Fluorescence of 7-Hydroxycoumarins.

References

A Comparative Analysis of the Photo-Acidic Properties of Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the photo-acid properties of hydroxycoumarin isomers. Hydroxycoumarins are a class of compounds widely recognized for their fluorescent properties and their utility in various scientific domains, including as fluorescent probes and potential therapeutic agents. A key characteristic of certain hydroxycoumarins is their enhanced acidity in the electronically excited state, a phenomenon known as excited-state proton transfer (ESPT). This guide offers a detailed comparison of the photo-acidic behavior of 3-, 4-, 6-, and 7-hydroxycoumarin, presenting key quantitative data, experimental methodologies, and visual representations of the underlying processes.

Comparative Data on Photo-Acid Properties

The photo-acidic properties of hydroxycoumarins are significantly influenced by the position of the hydroxyl group on the coumarin (B35378) scaffold. This positioning dictates the extent of charge redistribution upon photoexcitation and, consequently, the acidity of the molecule in the excited state. The following table summarizes key photophysical parameters for different hydroxycoumarin isomers and their derivatives.

CompoundGround-State pKaExcited-State pKa*Fluorescence Quantum Yield (Φ)Excited-State Lifetime (τ) [ns]Solvent/Conditions
3-Hydroxycoumarin ~9.8[1][2]NDNDNDPredicted
4-Hydroxycoumarin (B602359) ~5.0-5.7Inactive Photo-acid[3]Variable[4][5]NDVarious
6-Hydroxycoumarin ~8.9[6]NDNDNDPredicted
7-Hydroxycoumarin ~7.1-7.8~0.4-1.40.25 - 0.32[7][8]~4.0-4.2[7][8]PBS (pH 7.4)
4-Methylumbelliferone ~7.8~0.4-1.4~0.74-0.95[9]~3.0-5.0Aqueous, pH dependent

ND: Not determined from the available search results.

From the data, a clear distinction emerges: 7-hydroxycoumarins are potent photo-acids , exhibiting a significant decrease in pKa upon excitation, while 4-hydroxycoumarin is considered an inactive photo-acid[3]. This difference is attributed to the charge transfer from the hydroxyl group to the carbonyl group in the excited state, which is more efficient in the 7-hydroxy isomer.

Experimental Protocols

Accurate determination of photo-acid properties is crucial for the application of hydroxycoumarins as fluorescent probes and sensors. The following are detailed methodologies for key experiments.

Determination of Excited-State Acidity (pKa*) by Fluorescence Titration

This method relies on measuring the pH-dependent changes in the fluorescence spectra of the hydroxycoumarin.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values covering the expected ground- and excited-state pKa of the hydroxycoumarin.

  • Sample Preparation: Prepare a stock solution of the hydroxycoumarin in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer solution to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Measurements: For each buffered solution, record the fluorescence emission spectrum by exciting at the isosbestic point (the wavelength where the absorption of the acidic and basic forms is equal).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum of the acidic and basic forms as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa*.

Determination of Excited-State Acidity (pKa*) using the Förster Cycle

The Förster cycle is a thermodynamic cycle that relates the ground- and excited-state acidity constants to the absorption and fluorescence energies of the acidic and basic forms of the molecule.

Protocol:

  • Spectroscopic Measurements:

    • Record the absorption spectrum of the hydroxycoumarin in a highly acidic solution (to ensure only the protonated form is present) and determine the absorption maximum (ν_HA).

    • Record the absorption spectrum in a highly basic solution (to ensure only the deprotonated form is present) and determine the absorption maximum (ν_A-).

    • Record the fluorescence emission spectrum of the acidic form (ν'_HA).

    • Record the fluorescence emission spectrum of the basic form (ν'_A-).

  • Calculation: The pKa* can be calculated using the following equations, where h is Planck's constant, c is the speed of light, k is the Boltzmann constant, and T is the temperature in Kelvin:

    pKa = pKa - (0.625/T) * (ν_HA - ν_A-) (from absorption spectra)

    pKa = pKa - (0.625/T) * (ν'_HA - ν'_A-) (from fluorescence spectra)

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for determining pKa* and the Förster cycle.

ExperimentalWorkflow_pKa_determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers prep_sample Prepare Hydroxycoumarin Solutions in Buffers prep_buffers->prep_sample measure_fluorescence Record Fluorescence Spectra prep_sample->measure_fluorescence plot_data Plot Fluorescence Intensity vs. pH measure_fluorescence->plot_data fit_data Fit Data to Henderson-Hasselbalch Equation plot_data->fit_data end Determine pKa* fit_data->end

Caption: Workflow for pKa* determination using fluorescence titration.

Foerster_Cycle cluster_ground Ground State cluster_excited Excited State HA HA (Ground State) A_minus A- (Ground State) HA->A_minus ΔG = 2.303 RT pKa HA_star HA* (Excited State) HA->HA_star hν_HA (Absorption) A_minus_star A-* (Excited State) A_minus->A_minus_star hν_A- (Absorption) HA_star->HA hν'_HA (Fluorescence) HA_star->A_minus_star ΔG* = 2.303 RT pKa* A_minus_star->A_minus hν'_A- (Fluorescence)

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 7-Hydroxy-4-methylcoumarin-3-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of methodologies for confirming the structure of 7-Hydroxy-4-methylcoumarin-3-acetic acid derivatives, a class of compounds with significant potential in fluorescence-based applications. We will delve into the experimental data and protocols that underpin the definitive characterization of these molecules and compare their performance with alternative fluorescent probes.

This compound and its derivatives are widely utilized as fluorescent labels and probes due to their favorable photophysical properties, including strong fluorescence and high quantum yields.[1][2] The core structure consists of a coumarin (B35378) backbone, which is a benzopyran-2-one ring system, substituted with a hydroxyl group at the 7-position, a methyl group at the 4-position, and an acetic acid moiety at the 3-position. The reactivity of the carboxylic acid group allows for the synthesis of a variety of derivatives, such as esters and amides, enabling their conjugation to biomolecules for various bio-imaging and diagnostic applications.

Spectroscopic Confirmation of the Core Structure

The structural confirmation of 7-Hydroxy-4-methylcoumarin and its derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise arrangement of atoms within the coumarin scaffold.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, 7-Hydroxy-4-methylcoumarin, characteristic signals include a singlet for the methyl group protons, distinct signals for the aromatic protons on the benzene (B151609) ring, and a signal for the vinylic proton of the pyrone ring.[3][4]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key resonances for 7-Hydroxy-4-methylcoumarin include those for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the vinylic carbons, and the methyl carbon.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 7-Hydroxy-4-methylcoumarin exhibits characteristic absorption bands corresponding to the hydroxyl (O-H) group, the lactone carbonyl (C=O) group, and the aromatic carbon-carbon (C=C) double bonds.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the molecular formula and structural integrity.

Performance Comparison with Alternative Fluorescent Probes

While this compound derivatives offer excellent fluorescent properties, it is essential to compare their performance with other commercially available fluorescent dyes. The Alexa Fluor series of dyes, for instance, are known for their superior photostability and brightness.[5][6]

Feature7-Hydroxy-4-methylcoumarin DerivativesAlexa Fluor 350
Excitation Max (nm) ~345 - 360346
Emission Max (nm) ~445 - 450442
Quantum Yield (Φ) High~0.58 (in PBS)[5]
Photostability Moderate[5]High[5]
Reactive Group Versatility High (via carboxylic acid)Primarily amine-reactive succinimidyl ester

Table 1. Comparison of Photophysical Properties. This table provides a comparative overview of the key photophysical properties of 7-Hydroxy-4-methylcoumarin derivatives and Alexa Fluor 350.

Experimental Protocols

General Synthesis of 7-Hydroxy-4-methylcoumarin

The synthesis of the core 7-Hydroxy-4-methylcoumarin scaffold is typically achieved through the Pechmann condensation reaction. This involves the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.[7][8]

Synthesis of this compound Derivatives

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: Amides are synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. The succinimidyl ester of this compound is a commonly used amine-reactive derivative for labeling biomolecules.[9]

Visualization of Key Structures and Workflows

To further clarify the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of 7-Hydroxy-4-methylcoumarin cluster_derivatization Derivatization of this compound Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann HMC 7-Hydroxy-4-methylcoumarin Pechmann->HMC HMCAA 7-Hydroxy-4-methylcoumarin- 3-acetic acid Esterification Esterification HMCAA->Esterification Amidation Amidation HMCAA->Amidation Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amidation->Amide

Caption: Synthetic pathways for 7-Hydroxy-4-methylcoumarin and its derivatives.

G cluster_workflow Structural Confirmation Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A typical workflow for the structural confirmation of synthesized derivatives.

References

A Head-to-Head Comparison: 7-Hydroxy-4-methylcoumarin-3-acetic acid vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the choice of fluorophore is a critical decision that dictates the sensitivity, clarity, and reliability of experimental results. For researchers, scientists, and drug development professionals, understanding the nuanced differences between classic and modern dyes is paramount. This guide provides an objective, data-driven comparison between 7-Hydroxy-4-methylcoumarin-3-acetic acid, a traditional blue-emitting coumarin (B35378) dye, and the Alexa Fluor family, a widely recognized gold standard in fluorescent labeling.

Executive Summary

This compound is a blue fluorophore known for its pH and environmental sensitivity.[1][2] While it serves as a functional fluorescent label, it is largely outperformed by the Alexa Fluor family of dyes. Alexa Fluor dyes are engineered for superior performance, offering significantly greater brightness, photostability, and pH insensitivity across the full spectral range. This makes them the preferred choice for demanding applications such as confocal microscopy, single-molecule detection, and quantitative imaging.

Quantitative Data Comparison

For a direct comparison, we will examine the properties of this compound alongside a representative blue fluorescent Alexa Fluor dye, Alexa Fluor 350, and other popular Alexa Fluor dyes spanning the spectrum.

Table 1: Comparison of General and Photophysical Properties

PropertyThis compoundAlexa Fluor 350Alexa Fluor 488Alexa Fluor 594Alexa Fluor 647
Chemical Class CoumarinSulfonated CoumarinSulfonated FluoresceinSulfonated RhodamineSulfonated Cyanine
Excitation Max (nm) ~337-350346495590650
Emission Max (nm) ~440-450442519617665
Extinction Coefficient (cm⁻¹M⁻¹) Data not readily available¹19,00071,00073,000239,000
Quantum Yield (Φ) Data not readily available²Not specified0.92Not specifiedNot specified
Relative Brightness Low to ModerateModerateVery HighHighExtremely High
Photostability Low to ModerateModerateHighHighHigh
pH Sensitivity High (pH-dependent fluorescence)[1]Low (pH-insensitive)Low (pH-insensitive)Low (pH-insensitive)Low (pH-insensitive)
Water Solubility ModerateHighHighHighHigh

¹ Quantitative extinction coefficient data for this compound is not consistently reported in publicly available literature. For a related compound, 7-Methoxycoumarin-4-acetic acid, a value of 11,820 cm⁻¹M⁻¹ has been reported, which can be considered as a rough estimate for this class of coumarins.[3] ² The quantum yield for coumarin dyes is highly solvent and environment-dependent. For 7-Methoxycoumarin-4-acetic acid, a quantum yield of 0.18 has been reported in methanol.[3]

Key Performance Parameters

Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in converting absorbed light into emitted light). Alexa Fluor dyes are systematically engineered to have high extinction coefficients and quantum yields, resulting in exceptionally bright conjugates. For instance, Alexa Fluor 488 is significantly brighter than its predecessor, fluorescein. While specific brightness values for this compound are not available, coumarin dyes are generally less bright than optimized dyes like the Alexa Fluors.

Photostability

Photostability, or the resistance to photobleaching (fading) upon exposure to light, is a critical factor for fluorescence microscopy. Alexa Fluor dyes are renowned for their superior photostability compared to conventional dyes. This allows for longer exposure times and the capture of more images without significant signal loss, which is crucial for time-lapse imaging and capturing images of weak signals. Coumarin dyes, in general, are more susceptible to photobleaching.

pH Sensitivity

The fluorescence of this compound is known to be dependent on the pH of its environment.[1] This can be a significant drawback in biological experiments where local pH can vary between cellular compartments. In contrast, the Alexa Fluor dyes are chemically modified to be insensitive to pH variations across a broad range (typically pH 4-10), ensuring more stable and reliable fluorescence signals in live-cell imaging and other biological applications.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for staining fixed and permeabilized cells.

Materials:

  • Cells grown on sterile glass coverslips.

  • Phosphate Buffered Saline (PBS).

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 1% BSA and 5% Normal Goat Serum in PBS).

  • Primary Antibody (diluted in Blocking Buffer).

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer).

  • Antifade Mounting Medium.

Procedure:

  • Cell Culture: Grow cells to 40-70% confluency on coverslips in a multi-well plate.[4]

  • Rinse: Gently rinse the cells twice with PBS.[5]

  • Fixation: Add Fixation Buffer to cover the cells and incubate for 15-20 minutes at room temperature.[6][7]

  • Rinse: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 5-10 minutes at room temperature.[6] This step is necessary for intracellular targets.

  • Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 30-60 minutes to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and add the primary antibody solution to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[7]

  • Final Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[5] Seal the edges if necessary.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Measurement of Photostability

This protocol outlines a method to compare the photobleaching rates of different fluorophores.

Materials:

  • Labeled samples prepared as in Protocol 1.

  • Fluorescence microscope with a stable light source and a digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare slides with cells stained with the different fluorophores to be compared.

  • Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.

  • Region of Interest (ROI) Selection: Locate a representative field of view for each sample. Adjust the focus and camera settings to obtain a clear image with a good signal-to-noise ratio.

  • Time-Lapse Acquisition: Continuously illuminate the sample with the excitation light at a constant intensity. Acquire a series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly faded.[8] It is critical to use the identical illumination power and acquisition settings for all samples being compared.[9]

  • Data Analysis:

    • Open the image sequence in image analysis software.

    • Define an ROI over a stained area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[8]

    • Correct for background fluorescence by subtracting the mean intensity of a region without cells.

    • Normalize the intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity against time. A slower decay curve indicates higher photostability.[8]

Visualizations

Jablonski_Diagram cluster_0 Energy Levels S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_level S0_level S1_level S1_level S0_level->S1_level Absorption (Excitation) S1_level->S0_level Fluorescence S1_level->S0_level Non-radiative decay T1_level T1_level S1_level->T1_level Intersystem Crossing T1_level->S0_level Phosphorescence

Caption: A Jablonski diagram illustrating the electronic state transitions involved in fluorescence.

Immunofluorescence_Workflow A 1. Cell Culture on Coverslip B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.2% Triton X-100) B->C D 4. Blocking (e.g., BSA/Serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (Fluorophore-conjugated) E->F G 7. Mount & Image F->G

Caption: Experimental workflow for a typical immunofluorescence staining protocol.

Dye_Selection_Tree A Start: Application Requirement B Long exposure or time-lapse imaging? A->B C High Photostability Needed B->C Yes I Basic qualitative imaging? B->I No D Low abundance target? C->D E High Brightness Needed D->E Yes F Multiplexing with other fluorophores? D->F No E->F G Choose dyes with narrow and well-separated spectra F->G Yes H Select Alexa Fluor Dye F->H No G->H I->D No J Coumarin dye may be sufficient I->J Yes K Consider Alexa Fluor for superior performance and reliability J->K Upgrade?

Caption: A decision tree to guide the selection of an appropriate fluorescent dye.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy-4-methylcoumarin-3-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 7-Hydroxy-4-methylcoumarin-3-acetic acid, a compound often used as a root growth inhibitor and in fluorescent labeling.[1][2] Adherence to these procedures is vital to minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4][5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[6]

  • Eye Protection: Use safety glasses with side-shields or goggles.[6]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[3]

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][5][7]

II. Spill Management

In the event of a spill, immediate action is required to contain and clean the area safely.

Spill Cleanup Procedure:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[3]

  • Clean-up: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3][4][5][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste according to the procedures outlined below.

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[7] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[8]

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes, containers) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be in good condition and compatible with the chemical.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

    • The storage area should be secure and clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3]

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Disposal Method:

    • A common and recommended method for the disposal of this type of chemical waste is through a licensed disposal company that can offer surplus and non-recyclable solutions.[3]

    • One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not attempt this procedure unless you are a licensed professional.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

IV. Quantitative Data

No specific quantitative data, such as concentration limits that would alter the disposal procedure, are available in the provided safety data sheets. The general guideline is to treat all concentrations of this compound as hazardous waste requiring professional disposal.

V. Experimental Protocols

The safety data sheets and product information pages reviewed do not contain detailed experimental protocols. For methodologies related to the use of this compound, researchers should consult peer-reviewed scientific literature.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste ppe Step 1: Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes collect Step 2: Collect waste in a labeled, sealed container spill->collect No cleanup->collect store Step 3: Store in a cool, dry, well-ventilated, secure area collect->store contact_ehs Step 4: Contact EHS or licensed disposal service store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Hydroxy-4-methylcoumarin-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Hydroxy-4-methylcoumarin-3-acetic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3]

PPE CategorySpecific Requirements
Eye and Face Protection Tight-sealing safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be required for splash hazards.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be inspected before use.[4] Protective clothing, such as a lab coat, should be worn to prevent skin contact.[2][3]
Respiratory Protection A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[2] Use in a well-ventilated area is crucial.[1][3]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number (5852-10-8), and hazard information.

  • Ensure the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

3. Preparation and Use:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][3]

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols.[3][4]

  • Measure and dispense the chemical carefully to avoid spills.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3][4]

  • Do not let the product enter drains.[4]

Disposal Plan: Waste Management Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be treated as chemical waste.

  • Segregate this waste from other laboratory waste streams.

2. Waste Collection and Storage:

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Store the waste container in a designated, secure area away from incompatible materials.

3. Disposal:

  • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[5]

  • Use a licensed chemical waste disposal company for final disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store If OK ppe Don PPE store->ppe prepare Prepare Workspace (Fume Hood) ppe->prepare handle Weigh and Dispense prepare->handle collect_waste Collect Contaminated Materials handle->collect_waste dispose Dispose via Licensed Waste Contractor collect_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.